DBCO-PEG4-Val-Ala-PAB
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H57N5O10 |
|---|---|
分子量 |
828.0 g/mol |
IUPAC 名称 |
(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C45H57N5O10/c1-32(2)43(45(56)47-33(3)44(55)48-38-16-12-34(31-51)13-17-38)49-41(53)20-22-57-24-26-59-28-29-60-27-25-58-23-21-46-40(52)18-19-42(54)50-30-37-10-5-4-8-35(37)14-15-36-9-6-7-11-39(36)50/h4-13,16-17,32-33,43,51H,18-31H2,1-3H3,(H,46,52)(H,47,56)(H,48,55)(H,49,53)/t33-,43-/m0/s1 |
InChI 键 |
OLTDABCURIMHAK-CNFIALLCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: A Key Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG4-Val-Ala-PAB, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This document elucidates its chemical structure, mechanism of action, and applications, and provides detailed experimental protocols for its use and characterization.
Core Concepts: Deconstructing this compound
This compound is a sophisticated chemical entity designed for the precise and controlled delivery of therapeutic payloads. Its multi-component structure is engineered to provide stability in circulation and selective release of the payload within the target cell.[1][2]
-
Dibenzocyclooctyne (DBCO): This moiety is the cornerstone of copper-free "click chemistry."[3] DBCO reacts with azide-functionalized molecules in a highly efficient and bioorthogonal manner, known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is ideal for biological applications as it proceeds readily in aqueous environments and at physiological temperatures without the need for a cytotoxic copper catalyst.[5]
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC.[2] It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance, thereby improving the pharmacokinetic profile of the conjugate.[6][7]
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B.[8][9] Cathepsin B is often upregulated in the tumor microenvironment, making the Val-Ala linker a key element for tumor-specific cleavage and payload release.[10]
-
p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated drug in its active form.[10]
Mechanism of Action in Antibody-Drug Conjugates
The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The mechanism involves a series of well-orchestrated steps to ensure the selective destruction of cancer cells while minimizing off-target toxicity.
Quantitative Data
Table 1: Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Species | Matrix | Half-life (t1/2) | Reference |
| Val-Ala-MMAE | Mouse | Serum | 23 hours | [10] |
| Val-Cit-MMAE | Mouse | Serum | 11.2 hours | [10] |
| Val-Arg-MMAE | Mouse | Serum | 1.8 hours | [10] |
| Val-Lys-MMAE | Mouse | Serum | 8.2 hours | [10] |
| Val-Ala | Human | Plasma | Significantly more stable than in mouse plasma | [3] |
| Val-Cit | Human | Plasma | Stable for 28 days |
Note: The stability of dipeptide linkers can be influenced by the attached payload and the overall ADC structure. Val-Ala linkers generally exhibit greater stability in human plasma compared to mouse plasma due to differences in carboxylesterase activity.[3]
Table 2: Cathepsin B Cleavage of Dipeptide Linkers
| Linker | ADC | Half-life (t1/2) in presence of Cathepsin B | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | 4.6 hours | |
| Ser-Val-Cit | Trastuzumab-svc-MMAE | 5.4 hours | |
| Glu-Val-Cit | Trastuzumab-evc-MMAE | 2.8 hours |
Note: While specific kinetic parameters (Km, kcat) for Val-Ala cleavage by Cathepsin B are not detailed in the available literature, studies consistently show that it is a substrate for this enzyme, leading to efficient payload release.[10] The cleavage efficiency can be influenced by the surrounding chemical structure.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving the use and characterization of ADCs constructed with this compound.
General Protocol for Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines the steps for conjugating an azide-modified antibody with a DBCO-containing linker-payload.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound conjugated to the desired payload, dissolved in an organic solvent like DMSO.
-
Reaction buffer: PBS or other amine-free buffer at neutral pH.
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified antibody is free of any azide-reactive contaminants. The antibody concentration should be around 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 2-5 molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 2-18 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other impurities by SEC or HIC.
-
Exchange the buffer of the purified ADC to a formulation buffer suitable for storage.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC or Mass Spectrometry.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and integrity of the ADC by Mass Spectrometry.
-
In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
Purified ADC.
-
Plasma from various species (human, mouse, rat, cynomolgus monkey).
-
Incubator at 37°C.
-
Analytical system for ADC quantification (e.g., ELISA, HIC-HPLC, LC-MS).
Procedure:
-
Sample Preparation:
-
Spike the ADC into the plasma to a final concentration of approximately 0.1 mg/mL.[2]
-
-
Incubation:
-
Incubate the plasma-ADC mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[2]
-
Immediately stop the reaction in the collected aliquots, for example, by freezing at -80°C or by adding a protease inhibitor cocktail.
-
-
Sample Analysis:
-
Quantify the amount of intact ADC at each time point using a suitable analytical method.
-
ELISA: A sandwich ELISA can be used to capture the antibody and detect the payload, thus measuring the concentration of intact ADC.
-
HIC-HPLC: This method separates ADC species based on their DAR. A decrease in the average DAR over time indicates linker cleavage.
-
LC-MS: This technique can provide detailed information on the intact ADC, different drug-loaded species, and the free payload.
-
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life (t1/2) in plasma.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Purified ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a period of 48-144 hours.[3]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]
-
Conclusion
This compound is a highly versatile and efficient linker that plays a crucial role in the development of next-generation targeted therapies. Its well-defined components provide a robust platform for conjugating potent payloads to targeting moieties, ensuring stability in circulation and facilitating specific release at the site of action. The experimental protocols provided in this guide offer a framework for the successful implementation and evaluation of this technology in a research and development setting. As the field of targeted drug delivery continues to evolve, the principles embodied in the design of linkers like this compound will undoubtedly continue to drive innovation and improve therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-PEG4-Val-Ala-PAB, a key heterobifunctional linker used in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).
Core Structure and Functional Components
This compound is a sophisticated linker comprised of four key functional moieties, each contributing to its utility in creating targeted therapeutics. The systematic arrangement of these components allows for a multi-step conjugation and drug delivery process.
The fundamental structure of this compound is represented by the following diagram:
Caption: Functional components of the this compound linker.
-
Dibenzocyclooctyne (DBCO): This moiety is a sterically strained alkyne that serves as the reactive handle for "click chemistry." Specifically, it undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule, typically an antibody. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological processes.
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker and the resulting ADC.[][2] This improved solubility helps to prevent aggregation of the ADC, a common challenge in drug development.
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B.[][2] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Ala linker selectively cleavable at the target site. This enzymatic cleavage is the initial step in the payload release mechanism.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated payload in its active form.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are based on data for structurally related compounds and may vary slightly for the specific molecule.
| Property | Value | Source |
| Molecular Formula | C45H57N5O10 | [] |
| Molecular Weight | ~828.0 g/mol | [] |
| Solubility | Soluble in DMSO and DMF. The PEG4 moiety enhances aqueous solubility. | [] |
| Storage Conditions | -20°C for long-term storage. | [] |
| Purity | Typically >95% | |
| Molar Extinction Coefficient (of DBCO) | ~12,000 M⁻¹cm⁻¹ at ~309 nm |
Mechanism of Action in Antibody-Drug Conjugates
The efficacy of an ADC constructed with the this compound linker relies on a sequential process of targeted delivery and controlled payload release.
Caption: Mechanism of action of an ADC utilizing the this compound linker.
-
Targeting and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the Val-Ala dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala bond exposes the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the cytotoxic payload in its unmodified, active form.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by interfering with DNA replication or microtubule dynamics, ultimately leading to the apoptosis of the cancer cell.
Experimental Protocols
The following sections outline generalized protocols for the conjugation of a payload to the this compound linker and the subsequent conjugation to an azide-modified antibody.
Payload Conjugation to this compound
This protocol describes the conjugation of a payload containing a suitable functional group (e.g., a hydroxyl or amine) to the PAB moiety of the linker.
Caption: Experimental workflow for payload conjugation to the linker.
Materials:
-
This compound
-
Payload with a suitable functional group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activating agent (e.g., p-nitrophenyl chloroformate) if the PAB-OH requires activation
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Analytical instruments (e.g., Mass Spectrometer - MS, Nuclear Magnetic Resonance - NMR)
Procedure:
-
Activation of PAB-OH (if required): If the payload is to be attached via a carbamate (B1207046) linkage, the terminal hydroxyl group of the PAB moiety may need to be activated. This can be achieved by reacting this compound with an activating agent like p-nitrophenyl chloroformate in the presence of a base.
-
Reaction with Payload: The activated linker (or the original linker if the payload has a reactive carboxyl group for esterification) is then reacted with the payload in an anhydrous solvent such as DMF. A molar excess of the payload and a suitable base like DIEA are typically used to drive the reaction to completion. The reaction is usually carried out at room temperature for several hours to overnight.
-
Purification: The resulting this compound-Payload conjugate is purified from unreacted starting materials and byproducts using a suitable chromatographic technique, such as reverse-phase HPLC.
-
Characterization: The identity and purity of the final conjugate are confirmed by analytical methods like mass spectrometry and NMR.
Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines the conjugation of the DBCO-functionalized linker-payload to an azide-modified antibody.
Caption: Experimental workflow for ADC synthesis via click chemistry.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
This compound-Payload conjugate
-
DMSO or DMF to dissolve the linker-payload
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., Hydrophobic Interaction Chromatography - HIC, SEC, MS)
Procedure:
-
Preparation of Reactants: The azide-modified antibody is prepared at a known concentration in an appropriate buffer. The DBCO-linker-payload is dissolved in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: The DBCO-linker-payload solution is added to the antibody solution. A molar excess of the linker-payload (typically 3-10 fold) is used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the stability of the antibody.
-
Incubation: The reaction mixture is incubated to allow the SPAAC reaction to proceed. Typical incubation conditions are overnight at 4°C or for 1-4 hours at room temperature.
-
Purification: The resulting ADC is purified from the excess, unreacted linker-payload and any aggregates using SEC.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as HIC, SEC, and mass spectrometry.
Conclusion
This compound is a versatile and highly effective linker for the construction of antibody-drug conjugates. Its modular design, incorporating a bioorthogonal click chemistry handle, a solubility-enhancing PEG spacer, a protease-cleavable dipeptide, and a self-immolative spacer, enables the development of ADCs with enhanced stability in circulation and controlled, targeted payload release. The detailed understanding of its structure and properties, along with robust experimental protocols, is crucial for its successful application in the development of next-generation targeted therapies.
References
The Critical Role of DBCO in the Advanced ADC Linker: DBCO-PEG4-Val-Ala-PAB
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the safety, stability, and efficacy of the final construct. The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, multi-functional entity designed to provide a stable linkage to the antibody, ensure solubility, and facilitate controlled release of the payload at the target site. This guide delves into the core functions of each component of this linker, with a primary focus on the indispensable role of the Dibenzocyclooctyne (DBCO) moiety.
The Architecture of a High-Performance Linker
The this compound linker is comprised of four key components, each with a distinct and synergistic function:
-
DBCO (Dibenzocyclooctyne): The reactive handle for antibody conjugation.
-
PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances solubility and provides spatial separation.
-
Val-Ala (Valine-Alanine): A dipeptide substrate for enzymatic cleavage by cathepsin B.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the release of the unmodified payload.
The strategic arrangement of these components allows for a multi-stage process: stable circulation in the bloodstream, specific cellular uptake, enzymatic cleavage in the lysosome, and rapid release of the active drug.
The Central Function of DBCO: A Gateway to Copper-Free Click Chemistry
The DBCO group is the linchpin of this linker, enabling a highly efficient and bioorthogonal conjugation strategy known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of modern bioconjugation for several compelling reasons:
-
Bioorthogonality: The reaction between DBCO and an azide (B81097) is highly specific and does not interfere with or get impeded by the complex biological milieu of native cellular processes. This prevents off-target reactions and ensures the integrity of both the antibody and the payload.
-
Copper-Free Conditions: Unlike traditional "click chemistry" (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This is of paramount importance when working with sensitive biological molecules like antibodies, as copper can induce protein aggregation and denaturation.
-
High Reaction Kinetics: The inherent ring strain of the cyclooctyne (B158145) ring in DBCO provides the driving force for a rapid and efficient reaction with azides, even at low concentrations and under physiological conditions (neutral pH and ambient temperature).
-
Stability: The resulting triazole linkage formed between the DBCO and the azide-modified antibody is exceptionally stable, ensuring the integrity of the ADC during systemic circulation and preventing premature drug release.
The DBCO moiety is typically attached to a lysine (B10760008) or cysteine residue on the antibody that has been pre-functionalized with an azide group. This targeted approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the therapeutic window of the ADC.
Quantitative Analysis of DBCO-Mediated Conjugation
The efficiency and kinetics of the SPAAC reaction are critical for the successful manufacturing of ADCs. Below is a summary of typical quantitative data associated with DBCO-azide reactions.
| Parameter | Typical Value Range | Significance |
| Second-Order Rate Constant (k₂) | 10⁻¹ - 10¹ M⁻¹s⁻¹ | Indicates the speed of the conjugation reaction. Higher values allow for faster conjugation at lower concentrations. |
| Reaction Time | 1 - 12 hours | Dependent on concentration, temperature, and stoichiometry. Faster times are generally preferred for manufacturing efficiency. |
| Reaction pH | 6.0 - 8.5 | Demonstrates the compatibility of the reaction with physiological conditions and standard protein handling buffers. |
| Conjugation Efficiency | > 90% | High efficiency ensures a homogenous product with a well-defined DAR, minimizing unconjugated species. |
Experimental Protocol: Antibody Conjugation via SPAAC
The following provides a generalized protocol for the conjugation of an azide-modified antibody to this compound-payload.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified antibody is at a known concentration.
-
Prepare a stock solution of the this compound-payload in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified antibody.
-
Slowly add the desired molar excess of the this compound-payload to the antibody solution while gently mixing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 4-12 hours) with gentle agitation.
-
-
Purification:
-
Following incubation, purify the resulting ADC from unreacted linker-payload and other impurities using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
-
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the key processes involving the this compound linker.
Caption: Workflow of ADC synthesis via SPAAC.
The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a paramount role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the tetra-ethylene glycol (PEG4) moiety, has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and to enhance the therapeutic index of ADCs. This technical guide provides a comprehensive overview of the function of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Functions of the PEG4 Spacer in ADC Linkers
The primary function of a PEG4 spacer in an ADC linker is to impart hydrophilicity to the overall construct. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to several challenges during ADC development and administration, including aggregation, poor solubility, and rapid clearance from circulation. The inclusion of a flexible and hydrophilic PEG4 spacer helps to mitigate these issues through several mechanisms:
-
Enhanced Solubility and Reduced Aggregation: The PEG4 spacer increases the water solubility of the ADC, preventing aggregation and improving its stability in aqueous formulations. This is crucial for manufacturability and for preventing the formation of immunogenic aggregates in vivo.
-
Improved Pharmacokinetics: By creating a hydrophilic "shield" around the hydrophobic payload, the PEG spacer can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced clearance. This prolonged exposure can enhance the opportunity for the ADC to reach its target tumor cells.
-
Increased Drug-to-Antibody Ratio (DAR): The improved solubility imparted by PEG spacers allows for the conjugation of a higher number of drug molecules per antibody (a higher DAR) without causing significant aggregation. A higher DAR can lead to increased potency.
-
Modulation of Bystander Effect: The properties of the linker, including its hydrophilicity, can influence the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Quantitative Impact of PEG Spacers on ADC Properties
The length of the PEG spacer is a critical parameter that must be optimized for each ADC to achieve the desired balance of properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| PEG Linker Length | Clearance Rate (mL/day/kg) | Tolerability (Maximum Tolerated Dose, mg/kg) | Reference |
| PEG2 | High | Not Tolerated at 50 mg/kg | |
| PEG4 | High | Not Tolerated at 50 mg/kg | |
| PEG8 | Low | Tolerated at 50 mg/kg | |
| PEG12 | Low | Tolerated at 50 mg/kg | |
| PEG24 | Low | Tolerated at 50 mg/kg |
Data from a study on homogeneous DAR 8 ADCs, highlighting a threshold effect where PEG chains of at least 8 units are needed to minimize clearance and improve tolerability.
Table 2: In Vitro Cytotoxicity of ADCs with and without PEG Spacers
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-PEG4-DM1 | SK-BR-3 (HER2-high) | ~15 | |
| Trastuzumab-Val-Cit-PAB-MMAE | N87 (HER2-high) | 13-50 | |
| Affibody-SMCC-MMAE (No PEG) | NCI-N87 (HER2-positive) | 4.0 nM | |
| Affibody-PEG4K-MMAE | NCI-N87 (HER2-positive) | 18 nM (4.5-fold reduction) | |
| Affibody-PEG10K-MMAE | NCI-N87 (HER2-positive) | 88 nM (22-fold reduction) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and payload potencies. The data from the affibody-based conjugates clearly demonstrates that while longer PEG chains can decrease in vitro potency, they can significantly improve in vivo efficacy due to enhanced pharmacokinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEG4 linkers.
Synthesis of a Maleimide-PEG4-Linker-Payload
Objective: To synthesize a common linker-payload building block for conjugation to antibodies via cysteine residues.
Materials:
-
Maleimide-PEG4-NHS ester
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Protocol:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add TEA or DIPEA to the solution to act as a base (typically 2-3 equivalents).
-
In a separate vial, dissolve Maleimide-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Slowly add the Maleimide-PEG4-NHS ester solution to the payload solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting Maleimide-PEG4-linker-payload by preparative HPLC.
-
Confirm the identity and purity of the product by MS and analytical HPLC.
Antibody-Drug Conjugation via Cysteine Residues
Objective: To conjugate a Maleimide-PEG4-linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Maleimide-PEG4-linker-
An In-depth Technical Guide to the Cathepsin B-mediated Cleavage of the Val-Ala Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by Cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs).
Introduction: The Val-Ala Linker in Targeted Drug Delivery
The Val-Ala dipeptide is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by the lysosomal protease Cathepsin B within target cells.[1][] This targeted release mechanism is a cornerstone of modern ADC design, enabling the delivery of highly potent cytotoxic agents specifically to cancer cells while minimizing off-target toxicity.[3][4]
Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and maintains high activity in the acidic environment of the lysosome (pH 4.5-5.5).[][5] The Val-Ala linker serves as a substrate for Cathepsin B, and upon enzymatic cleavage, initiates the release of the conjugated drug.[1][]
Compared to the more extensively studied valine-citrulline (Val-Cit) linker, the Val-Ala linker offers a key advantage: lower hydrophobicity.[6][7] This property can mitigate the tendency of ADCs to aggregate, especially at higher drug-to-antibody ratios (DARs), which is a significant challenge in ADC development.[6][7]
The Mechanism of Cleavage
The release of a therapeutic agent from a Val-Ala linker-based conjugate is a multi-step process that begins with the internalization of the conjugate and culminates in the enzymatic cleavage of the dipeptide within the lysosome.
Cellular Uptake and Lysosomal Trafficking
The journey of an ADC from the extracellular space to the lysosome is a well-orchestrated process involving several cellular mechanisms.
-
Receptor-Mediated Endocytosis: The process begins with the binding of the ADC's monoclonal antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, primarily through clathrin-coated pits.
-
Endosomal Sorting: Following internalization, the ADC is enclosed within an endosome. The endosome undergoes a maturation process, with its internal pH gradually decreasing.
-
Lysosomal Fusion: The late endosome eventually fuses with a lysosome, a cellular organelle rich in hydrolytic enzymes, including Cathepsin B, and characterized by an acidic internal environment (pH 4.5-5.5).
Enzymatic Cleavage and Self-Immolation
Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) residue of the Val-Ala linker and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).
This enzymatic cleavage triggers a cascade of events:
-
Peptide Bond Hydrolysis: Cathepsin B hydrolyzes the peptide bond C-terminal to the alanine residue.
-
Spontaneous 1,6-Elimination: The cleavage unmasks an aniline (B41778) nitrogen, which initiates a spontaneous 1,6-elimination reaction through the PABC spacer.[8]
-
Payload Release: This rapid electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[9]
Quantitative Data and Comparative Analysis
While the Val-Ala linker is a well-established substrate for Cathepsin B, specific kinetic parameters such as Km and kcat are not widely reported in the literature. However, comparative studies with the Val-Cit linker provide valuable insights into its properties.
| Parameter | Val-Ala Linker | Val-Cit Linker | References |
| Relative Cleavage Rate by Cathepsin B | ~50% of Val-Cit rate | 100% | [5] |
| Hydrophobicity | Lower | Higher | [6][7] |
| Aggregation at High DAR | Less prone to aggregation (e.g., <10% for DAR up to 7.4) | More prone to aggregation | [6][7] |
| Human Plasma Stability | Stable | Stable | [10][11] |
| Mouse Plasma Stability | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the cleavage and properties of Val-Ala linker-containing ADCs.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.
Objective: To determine the rate of drug release from a Val-Ala linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Ala linker (e.g., 1 mg/mL stock solution in PBS)
-
Recombinant Human Cathepsin B (active)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching Solution (e.g., Acetonitrile with 1% formic acid)
-
HPLC system with a suitable column for separating the ADC, free payload, and other components.
Procedure:
-
Cathepsin B Activation: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions. Typically, this involves incubation in an activation buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration in the micromolar range (e.g., 10-50 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar to low micromolar range (e.g., 1-5 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a sufficient volume of quenching solution to the aliquot to precipitate the enzyme and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant containing the released payload to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate and quantify the amount of released payload. Monitor the absorbance at a wavelength appropriate for the payload.
-
Data Analysis: Create a standard curve for the free payload to quantify its concentration in the samples at each time point. Plot the concentration of released payload versus time to determine the cleavage rate.
Fluorogenic Substrate Cleavage Assay (FRET-Based)
This high-throughput method is suitable for screening and characterizing the kinetics of linker cleavage using a fluorogenic substrate.
Objective: To measure the kinetic parameters of Cathepsin B cleavage of a Val-Ala containing FRET-based substrate.
Materials:
-
Custom-synthesized FRET substrate containing the Val-Ala sequence flanked by a fluorophore and a quencher.
-
Recombinant Human Cathepsin B (active)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate Cathepsin B as described in the HPLC-based assay protocol.
-
Substrate Preparation: Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Reaction Setup: In the wells of the 96-well microplate, add a fixed amount of activated Cathepsin B.
-
Initiate Reaction: Initiate the reaction by adding the different concentrations of the FRET substrate to the wells containing the enzyme. Include a substrate blank (assay buffer + substrate, no enzyme) and an enzyme blank (assay buffer + enzyme, no substrate).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time in kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration. The catalytic efficiency (kcat/Km) can then be determined.
-
Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol is used to assess the level of aggregation in an ADC preparation.[12][13][14]
Objective: To quantify the percentage of high molecular weight species (aggregates) in a solution of a Val-Ala linker-containing ADC.
Materials:
-
ADC sample
-
Unconjugated monoclonal antibody (as a control)
-
HPLC or UHPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for protein separation (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), filtered and degassed.
Procedure:
-
Sample Preparation: Dilute the ADC sample and the unconjugated antibody to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a defined volume of the prepared ADC sample.
-
Chromatographic Run: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent higher molecular weight aggregates.
-
Data Analysis: Integrate the peak areas for the monomer and all aggregate peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Comparison: Compare the aggregation level of the ADC to that of the unconjugated antibody to assess the impact of the drug-linker conjugation.
Conclusion
The Val-Ala dipeptide linker is a valuable tool in the design of Cathepsin B-cleavable antibody-drug conjugates. Its primary advantage lies in its lower hydrophobicity compared to the Val-Cit linker, which can lead to improved biophysical properties of the resulting ADC, particularly a reduced propensity for aggregation at high drug loading. While its cleavage by Cathepsin B is generally slower than that of Val-Cit, it is still efficient enough for effective payload release within the lysosomal compartment. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Val-Ala linker-containing ADCs, enabling researchers to assess their stability, cleavage kinetics, and suitability for therapeutic applications. Further research to elucidate the precise kinetic parameters of Val-Ala cleavage by Cathepsin B will further refine our understanding and application of this important linker technology.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. cytivalifesciences.com [cytivalifesciences.com]
An In-Depth Technical Guide to the DBCO-PEG4-Val-Ala-PAB Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for the development of highly targeted and potent antibody-drug conjugates (ADCs). This linker combines the principles of bioorthogonal chemistry, enzyme-specific cleavage, and self-immolation to ensure stable drug conjugation in circulation and efficient payload release within the target cancer cell. This technical guide provides a comprehensive overview of the linker's core components, mechanism of action, relevant quantitative data, detailed experimental protocols for its application, and methods for the characterization of the resulting ADCs.
Introduction to Cleavable ADC Linkers
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The linker connecting the antibody and the payload is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics, and therapeutic window.[2] Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell, releasing the cytotoxic payload in a controlled manner.[3] The this compound system is an exemplar of modern cleavable linker technology, engineered to exploit the unique physiological conditions of cancer cells.
Core Components and Mechanism of Action
The this compound linker is a modular construct with each component serving a distinct and vital function in the overall performance of the ADC.
-
Dibenzocyclooctyne (DBCO): The DBCO group is a key component for bioorthogonal conjugation. It reacts with azide-modified molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This "click chemistry" approach allows for the efficient and specific attachment of the linker-payload to an azide-modified antibody under mild, physiological conditions, without the need for a cytotoxic copper catalyst.[4]
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the ADC.[5] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG4 spacer mitigates this issue, improving the pharmacokinetic profile and stability of the ADC in circulation.[5]
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the enzyme-cleavable trigger. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[][] The Val-Ala linker generally exhibits good stability in human plasma but can be cleaved within the lysosomal compartment following internalization of the ADC.[4][]
-
p-Aminobenzyl Carbamate (PAB): The PAB moiety is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction.[8] This electronic cascade results in the release of the unmodified cytotoxic payload and the generation of benign byproducts, ensuring the drug is delivered in its most active form.[8]
The overall mechanism of action for an ADC utilizing the this compound linker is a multi-step process:
-
Circulation: The ADC circulates systemically, with the linker remaining stable, preventing premature release of the cytotoxic payload.
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[9][10]
-
Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Ala dipeptide bond.[]
-
Self-Immolation: The cleavage of the Val-Ala linker triggers the self-immolation of the PAB spacer.[8]
-
Payload Release: The self-immolation of the PAB spacer releases the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Mechanism of Action of a this compound ADC
Quantitative Data
Precise quantitative data for the complete this compound linker is not extensively available in peer-reviewed literature. However, data from studies on highly similar linkers provide valuable insights into its expected performance.
| Parameter | Linker System | Matrix/Conditions | Result | Reference |
| Plasma Stability | Val-Ala Linker Conjugates | Mouse Plasma | Can be unstable due to carboxylesterase 1C (Ces1c) | [4][5] |
| Val-Ala Linker Conjugates | Human Plasma | Significantly more stable than in mouse plasma | [4] | |
| Sulfatase-cleavable linker (for comparison) | Mouse Plasma | High stability (> 7 days) | [5] | |
| Enzymatic Cleavage | Val-Ala Dipeptide | Cathepsin B | Efficiently cleaved | [][11] |
| Val-Cit Dipeptide (for comparison) | Cathepsin B | Efficiently cleaved, often used as a benchmark | [12] | |
| In Vitro Cytotoxicity | Val-Ala-PABC-MMAE ADC | HER2+ cells | IC50 in the picomolar to low nanomolar range | [5] |
| In Vivo Efficacy | ADC with Val-Ala linker | Xenograft mouse model | Significant antitumor activity | [5][13] |
| ADC with Val-Cit linker (for comparison) | Xenograft mouse model | Potent antitumor activity | [13] |
Experimental Protocols
Synthesis of Azide-Modified Antibody
This protocol describes the introduction of azide (B81097) groups onto an antibody for subsequent conjugation with the DBCO-linker.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
Azide-PEG-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Dialysis cassettes (10 kDa MWCO).
-
PBS buffer, pH 7.4.
-
-
Procedure:
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS at 4°C overnight with at least three buffer changes.
-
Determine the concentration of the azide-modified antibody using a BCA protein assay.
-
Conjugation of this compound-Payload to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate the linker-payload to the antibody.
-
Materials:
-
Azide-modified antibody.
-
This compound-Payload.
-
Anhydrous DMSO.
-
PBS buffer, pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
-
Procedure:
-
Dissolve the this compound-Payload in anhydrous DMSO to prepare a stock solution.
-
Add a 3- to 5-fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Purify the resulting ADC from unreacted linker-payload using a pre-equilibrated SEC column with PBS as the mobile phase.
-
Collect the fractions containing the purified ADC.
-
Determine the final concentration of the ADC and store it at 4°C.
-
General Workflow for ADC Synthesis
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency of the ADC in killing target cancer cells.
-
Materials:
-
Target antigen-positive cancer cell line.
-
Antigen-negative control cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC and unconjugated payload.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Treat the cells with the serially diluted compounds and incubate for 72-96 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. It provides information on the average DAR and the distribution of different drug-loaded species.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, including the precise mass of the intact ADC and its subunits, allowing for accurate determination of the average DAR and drug distribution.[2][3]
-
UV/Vis Spectroscopy: This method provides a rapid estimation of the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal absorbance wavelengths.[16]
| Method | Principle | Information Provided |
| HIC | Separation based on hydrophobicity | Average DAR, drug distribution |
| LC-MS | Separation by chromatography and mass determination | Precise mass, average DAR, drug distribution, conjugation sites |
| UV/Vis Spectroscopy | Absorbance measurement | Average DAR |
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of an ADC and quantifying the presence of aggregates, which can impact efficacy and immunogenicity.[17][18]
In Vitro and In Vivo Stability
-
Plasma Stability Assays: The stability of the ADC is evaluated by incubating it in plasma from different species (e.g., mouse, human) and analyzing the amount of intact ADC and released payload over time using methods like LC-MS.[4][8]
-
Pharmacokinetic Studies: In vivo studies in animal models are conducted to determine the clearance, half-life, and biodistribution of the ADC.[19]
Payload-Induced Signaling Pathways
The cytotoxic payload released from the ADC induces cell death through specific signaling pathways. The choice of payload dictates the mechanism of action.
-
Monomethyl Auristatin E (MMAE): MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization.[20] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[21]
-
Pyrrolobenzodiazepine (PBD) Dimers: PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA, forming covalent adducts.[22][23] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[24]
Simplified Signaling Pathway of MMAE
Conclusion
The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. Its modular design allows for a bioorthogonal conjugation strategy, enhanced solubility, and a dual-step payload release mechanism that is dependent on the enzymatic activity within the target cell. While further studies are needed to fully quantify the in vivo performance of ADCs utilizing this specific linker, the wealth of data on its individual components and closely related systems strongly supports its potential for creating stable, potent, and highly specific anti-cancer therapeutics. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of antibody-drug conjugates.
References
- 1. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 2. criver.com [criver.com]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 21. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 22. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. adcreview.com [adcreview.com]
- 24. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of DBCO-PEG4-Val-Ala-PAB, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This linker combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer. This unique combination allows for the precise conjugation of payloads to antibodies and their subsequent controlled release within the target cell.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that can be effectively achieved through a convergent solution-phase strategy. This approach involves the separate synthesis of two key fragments: the protected dipeptide-PAB moiety and the DBCO-PEG4 acid derivative. These fragments are then coupled in the final steps, followed by deprotection to yield the target molecule.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Part 1: Synthesis of the H-Val-Ala-PAB-OH Moiety
This part focuses on the construction of the core dipeptide-linker fragment. A Boc-protection strategy is employed for the amino acids.
2.1. Synthesis of Boc-Val-Ala-OMe
-
Dissolution: Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe.HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
2.2. Synthesis of Boc-Val-Ala-OH
-
Dissolution: Dissolve Boc-Val-Ala-OMe (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Saponification: Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.
2.3. Synthesis of Boc-Val-Ala-PAB-OH
-
Dissolution: Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography.
2.4. Synthesis of H-Val-Ala-PAB-OH (Amine Deprotection)
-
Dissolution: Dissolve Boc-Val-Ala-PAB-OH (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Deprotection: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product. Collect the solid by filtration and dry under vacuum.
Part 2: Coupling of DBCO-PEG4-Acid and Final Product Formation
This part describes the conjugation of the DBCO-PEG4 moiety to the deprotected dipeptide-linker.
2.5. Activation of DBCO-PEG4-Acid
-
Dissolution: Dissolve DBCO-PEG4-Acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to generate the activated ester in situ.
2.6. Synthesis of this compound
-
Coupling Reaction: To the solution of activated DBCO-PEG4-Acid, add a solution of H-Val-Ala-PAB-OH.HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for the intermediates and the final product. Actual results may vary depending on reaction scale and specific conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| Boc-Val-Ala-OMe | C14H26N2O5 | 302.37 | 85-95 | 1H NMR, 13C NMR, MS |
| Boc-Val-Ala-OH | C13H24N2O5 | 288.34 | 90-98 | 1H NMR, 13C NMR, MS |
| Boc-Val-Ala-PAB-OH | C20H31N3O6 | 409.48 | 70-85 | 1H NMR, 13C NMR, MS |
| H-Val-Ala-PAB-OH.HCl | C15H24ClN3O4 | 345.82 | 95-100 | 1H NMR, MS |
| DBCO-PEG4-Acid |
DBCO-PEG4-Val-Ala-PAB: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The DBCO-PEG4-Val-Ala-PAB linker is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its modular design, incorporating a bioorthogonal DBCO handle, a hydrophilic PEG spacer, and an enzymatically cleavable dipeptide linker, allows for the precise construction of ADCs with tailored properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering essential data and protocols to researchers in the field.
Core Properties of this compound
This compound is a heterobifunctional linker designed for advanced bioconjugation. The dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, enabling covalent attachment to azide-modified molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The valine-alanine (Val-Ala) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted payload release within the cell. The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, releasing the unmodified payload upon cleavage of the Val-Ala linker.
Solubility Profile
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Note: For aqueous applications, it is recommended to first dissolve the linker in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute it into the aqueous buffer of choice.
Stability Profile
The stability of the this compound linker is multifaceted, with the stability of each component being crucial for the overall performance of the ADC.
| Component | Stability Considerations |
| DBCO Group | The DBCO group is generally stable under physiological conditions, allowing for efficient click chemistry reactions. However, its stability can be compromised in the presence of strong reducing agents or certain thiols. |
| PEG Spacer | The PEG spacer is highly stable and contributes to the overall stability and solubility of the conjugate. |
| Val-Ala Linker | The Val-Ala dipeptide is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by lysosomal proteases, most notably Cathepsin B.[2][3] The cleavage rate of the Val-Ala linker is approximately half that of the more commonly used Val-Cit linker.[4] |
| PAB Spacer | The PAB self-immolative spacer is stable until the Val-Ala linker is cleaved, at which point it rapidly decomposes to release the payload. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker or vortexer
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock solution to a fixed volume of PBS (e.g., 1 mL).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at room temperature for 1-2 hours with shaking to allow for equilibration.
-
Visually inspect the tubes for any precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze it by HPLC to determine the concentration of the dissolved linker.
-
The highest concentration at which no precipitate is observed is considered the aqueous solubility.
Protocol for In Vitro Cathepsin B Cleavage Assay
This protocol describes how to assess the enzymatic cleavage of the Val-Ala linker by Cathepsin B.[5]
Materials:
-
This compound conjugated to a fluorescent reporter or payload
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
96-well plate or microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent.
-
Dilute the conjugate stock solution in the Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Activate the Cathepsin B by pre-incubating it in the Assay Buffer at 37°C for 15 minutes.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution. The final enzyme concentration should be in the nanomolar range (e.g., 50 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload or reporter molecule over time.
Protocol for In Vitro Plasma Stability Assay
This protocol provides a framework for evaluating the stability of the this compound linker in human plasma.
Materials:
-
This compound conjugated to a payload
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC stock solution into human plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.
Visualizations
Caption: Structure of the this compound Linker.
Caption: Signaling Pathway of Payload Release.
Caption: Experimental Workflow for Plasma Stability Assay.
References
An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBCO-PEG4-Val-Ala-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction to this compound in ADC Technology
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The this compound linker represents a sophisticated and highly engineered system designed to connect a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and facilitating targeted drug release within the tumor microenvironment.
The linker's multi-component structure is key to its function:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," a bioorthogonal reaction that allows for the highly specific and efficient conjugation of the linker to an azide-modified antibody under mild, aqueous conditions.[1]
-
Polyethylene (B3416737) Glycol (PEG4): A short, discrete four-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. This increased solubility helps to prevent aggregation, which can be a challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the conjugate.[2][3]
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This enzymatic cleavage is the primary mechanism for payload release at the target site.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic payload.[6][]
Mechanism of Action in Targeted Cancer Therapy
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that leverages both the specificity of the antibody and the controlled release of the cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome are critical for the next step.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Ala dipeptide bond within the linker.[][5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala dipeptide unmasks the amino group of the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction. This cascade results in the release of the potent, unmodified cytotoxic payload into the cytoplasm of the cancer cell.[6][]
-
Induction of Cell Death: The released payload, often a potent microtubule inhibitor like Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating heterogeneous tumors.[6][9]
Quantitative Data
The following tables summarize key quantitative data related to the performance of ADCs featuring Val-Ala linkers and the influence of components like PEG spacers and the drug-to-antibody ratio (DAR).
| Linker | Cell Line | IC50 (nM) | Reference |
| Val-Ala-PAB-MMAE | HER2+ NCI-N87 | 92 | [10] |
| Val-Cit-PAB-MMAE | HER2+ NCI-N87 | 14.3 | [10] |
| ZHER2-SMCC-MMAE (no PEG) | NCI-N87 | 4.94 | [11] |
| ZHER2-PEG4K-MMAE | NCI-N87 | 31.9 | [11] |
| ZHER2-PEG10K-MMAE | NCI-N87 | 111.3 | [11] |
| "Short" branched linker DAR 6 | BT-474 | 0.35 | [1] |
| "Long" branched linker DAR 6 (with PEG4) | BT-474 | 0.074 | [1] |
| Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers. |
| ADC | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| F16-Val-Ala-MMAE | A431 Xenograft | 3 mg/kg | Superior to Val-Cit, Val-Lys, and Val-Arg linkers | [12] |
| Trastuzumab-based multi-linker ADC (DAR 8, DM1) | Breast cancer model (low HER2) | Not specified | Superior to T-DM1 and T-DXd, with complete tumor regressions | [13] |
| Table 2: In Vivo Efficacy of ADCs with Val-Ala Linkers. |
| Linker PEG Length | Clearance Rate | Half-life | In Vivo Efficacy | Reference |
| PEG2-PEG4 | Faster | Shorter | Reduced | [14] |
| PEG8-PEG12 | Slower | Longer | Improved | [14] |
| PEG24 | Significantly Prolonged | Longest | Potentially highest | [14] |
| Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. |
| Drug-to-Antibody Ratio (DAR) | Clearance Rate | Efficacy | Tolerability | Reference |
| Low (~2) | Comparable to higher DARs up to ~6 | Potency increases with DAR | Generally well-tolerated | [15] |
| Moderate (3-4) | Comparable to lower DARs | Optimal therapeutic index | Generally well-tolerated | [15] |
| High (~9-10) | Rapid clearance | Decreased efficacy | Reduced tolerability | [15] |
| Table 4: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties. |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker.
Synthesis of this compound-Payload
A detailed protocol for the synthesis of the complete drug-linker construct is a multi-step process often proprietary to the manufacturer. However, a general approach involves:
-
Dipeptide Formation: Coupling of Boc-protected Valine and Alanine followed by deprotection.
-
PAB Spacer Attachment: Conjugation of the Val-Ala dipeptide to the p-aminobenzyl alcohol.
-
Payload Conjugation: Attachment of the cytotoxic payload (e.g., MMAE) to the PAB spacer.
-
PEG4 and DBCO Moiety Introduction: Sequential addition of the PEG4 spacer and the DBCO group to the N-terminus of the Val-Ala dipeptide. Each step typically requires purification by chromatography.
Antibody Modification and ADC Conjugation (Copper-Free Click Chemistry)
Objective: To conjugate the this compound-payload to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in an amine-free buffer (e.g., PBS).
-
This compound-payload dissolved in an organic solvent like DMSO.
-
Desalting columns or size-exclusion chromatography system.
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10-20% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted linker-payload and any byproducts by purifying the ADC using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Tumor cells for implantation.
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other controls intravenously.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or until a predetermined time point. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to ADCs utilizing the this compound linker with an MMAE payload.
Caption: ADC mechanism of action from circulation to apoptosis induction.
Caption: Intracellular signaling pathway of MMAE leading to apoptosis.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.
Conclusion
The this compound linker is a highly versatile and effective tool in the development of targeted cancer therapies. Its modular design allows for a combination of desirable properties, including high conjugation efficiency, improved solubility, and specific, controlled payload release in the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel and more effective antibody-drug conjugates for the treatment of cancer. The continued refinement of linker technology, as exemplified by the this compound system, will undoubtedly play a crucial role in the future of precision oncology.
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy. The linker, a critical component of the ADC, connects the antibody to the cytotoxic payload and plays a pivotal role in the overall performance, safety, and efficacy of the conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and efficiently release the payload at the tumor site. This guide provides a comprehensive overview of the core principles of ADC linker technology, including their classification, mechanisms of action, and the experimental protocols used for their evaluation.
The Crucial Role of the Linker
The linker in an ADC is not merely a passive connector; it is a key determinant of the conjugate's pharmacokinetic properties, therapeutic index, and overall success.[1] A well-designed linker ensures that the ADC remains intact during circulation, thereby preventing off-target toxicities that can arise from the premature release of the highly potent payload.[2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic agent to induce cell death.[3] The chemical properties of the linker, such as its stability, cleavability, and hydrophilicity, are critical design parameters that must be carefully optimized to achieve the desired therapeutic window.[4][5]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between a cleavable and non-cleavable linker depends on various factors, including the nature of the target antigen, the payload's mechanism of action, and the desired therapeutic outcome.[6]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the tumor cell.[7] This controlled release mechanism can be triggered by changes in pH, the presence of specific enzymes, or a reducing environment.[8] More than 80% of clinically approved ADCs utilize cleavable linkers.[7]
Types of Cleavable Linkers:
-
Acid-Cleavable Linkers (Hydrazones): These linkers incorporate an acid-labile group, such as a hydrazone, that is stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[9] While historically used, hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[10] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), initially utilized a hydrazone linker but was temporarily withdrawn from the market due to safety concerns, in part related to linker instability.[2][11]
-
Protease-Cleavable Linkers (Peptides): These are currently the most successful class of cleavable linkers and contain a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[12] The dipeptide valine-citrulline (Val-Cit) is a widely used and highly successful protease-cleavable linker due to its high stability in plasma and efficient cleavage by cathepsin B.[8][10] Other dipeptide linkers, such as valine-alanine (Val-Ala), have also been developed and show improved stability in mouse plasma compared to Val-Cit.[10]
-
Glutathione-Sensitive Linkers (Disulfides): These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment. ADCs with β-glucuronide linkers have demonstrated high stability and efficacy.[10]
-
Sulfatase-Cleavable Linkers: A newer class of linkers that are cleaved by sulfatases, enzymes that are overexpressed in certain tumors. These linkers have shown high plasma stability.[10]
Non-Cleavable Linkers
Non-cleavable linkers are composed of stable chemical bonds that are resistant to enzymatic and chemical degradation. The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[13] This process liberates the payload, which remains covalently attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine (B10760008) or cysteine).[14]
The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Non-cleavable linkers generally exhibit greater stability in circulation compared to cleavable linkers, which can lead to a wider therapeutic window and reduced off-target toxicity.[15] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the "bystander effect."[16] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC that utilizes a non-cleavable SMCC linker.[13]
The Bystander Effect
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[10] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills adjacent, antigen-negative tumor cells.[13] This is particularly beneficial in the treatment of heterogeneous tumors where not all cells express the target antigen.[16] The chemical properties of the released payload, such as its hydrophobicity and charge, are critical determinants of its ability to cross cell membranes and induce a bystander effect.[17] Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally exhibit a minimal to non-existent bystander effect.[16]
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the performance of different linker technologies.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[10] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[10] |
| Valine-Alanine (Val-Ala) | Stable[10] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[10] | |
| pH-Sensitive | Hydrazone | ~2 days[10] | Demonstrates pH-dependent hydrolysis but can show instability in circulation.[10] |
| Glutathione-Sensitive | Disulfide | Variable[10] | Stability can be modulated by steric hindrance around the disulfide bond.[10] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[10] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[10] |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma)[10] | Demonstrates high plasma stability.[10] | |
| Non-Cleavable | SMCC | High | Generally exhibits higher plasma stability compared to many cleavable linkers.[15] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Target Antigen | Linker Type | Payload | IC50 (pM) | Key Findings |
| Trastuzumab-Val-Cit-MMAE | HER2 | Protease-Sensitive (Val-Cit) | MMAE | 30[10] | Demonstrates potent in vitro cytotoxicity. |
| Trastuzumab-Hydrazone-Doxorubicin | HER2 | pH-Sensitive (Hydrazone) | Doxorubicin | 2,500[10] | Generally less potent than ADCs with more stable linkers and more potent payloads. |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | HER2 | Non-Cleavable (SMCC) | DM1 | 60-120 | Effective in vitro potency with a stable linker. |
| ADC with Sulfatase-cleavable linker | HER2 | Sulfatase-Cleavable | MMAE | 61[10] | Shows high cytotoxicity, comparable to a Val-Ala ADC.[10] |
Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of ADC linkers.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.
Method 1: UV/Vis Spectroscopy
-
Principle: This method relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the payload.
-
Methodology:
-
Measure the absorbance of the ADC solution at two wavelengths: typically 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Determine the extinction coefficients of the unconjugated antibody and the free payload at these two wavelengths.
-
Calculate the concentrations of the antibody and the payload in the ADC sample using a set of simultaneous equations derived from the Beer-Lambert law.
-
The DAR is then calculated as the molar ratio of the payload to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Methodology:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
The average DAR is calculated from the peak areas of the different ADC species, weighted by their respective drug loads.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
-
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) and in a control buffer (e.g., PBS).
-
Incubation: Incubate the samples at 37°C with gentle agitation for a defined period (e.g., up to 7 days).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing and Analysis:
-
To measure intact ADC: Use techniques like HIC-HPLC or LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.
-
To measure released payload: Extract the free payload from the plasma samples and quantify its concentration using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the half-life (t1/2) of the ADC in plasma.
-
Protocol 3: Co-culture Bystander Effect Assay
-
Objective: To quantitatively assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Methodology:
-
Cell Lines:
-
Antigen-positive (Ag+) cells: A cancer cell line that expresses the target antigen for the ADC.
-
Antigen-negative (Ag-) cells: A cancer cell line that does not express the target antigen. These cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed each cell line in monoculture as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include an untreated control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Use high-content imaging or flow cytometry to distinguish and count the viable Ag+ and Ag- (fluorescent) cells in each well.
-
Alternatively, use a cell viability assay (e.g., CellTiter-Glo®) to measure the overall viability in the co-cultures and monocultures.
-
-
Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the ADC indicates a bystander effect. The extent of the bystander effect can be quantified by comparing the cell viability across different ratios of Ag+ to Ag- cells.[16][18]
-
Protocol 4: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into different treatment groups (typically 5-10 mice per group) with similar average tumor volumes.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
Unconjugated antibody
-
ADC at various dose levels
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Dosing: Administer the treatments intravenously according to a predefined schedule (e.g., once a week for three weeks).
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or when the animals show signs of excessive toxicity.
-
Data Analysis:
-
Visualizations
General Mechanism of Action of an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Cleavable Linker Mechanisms
Caption: Mechanisms of payload release for different cleavable linkers.
Bystander Effect Workflow
Caption: The bystander effect enables killing of neighboring antigen-negative cells.
Challenges and Future Perspectives
Despite the significant progress in ADC technology, several challenges remain. The development of linkers with improved stability, particularly in mouse models for preclinical studies, is an ongoing area of research.[12] Optimizing the drug-to-antibody ratio (DAR) is another critical aspect, as a high DAR can lead to ADC aggregation and rapid clearance from circulation, while a low DAR may result in insufficient efficacy.[21] Site-specific conjugation technologies are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to improved therapeutic outcomes.[7]
Future innovations in linker technology are focused on developing novel cleavage mechanisms that are more specific to the tumor microenvironment, thereby further reducing off-target toxicities. Additionally, the development of linkers that can carry multiple payloads with different mechanisms of action is a promising strategy to overcome drug resistance. The continued evolution of linker chemistry will undoubtedly play a crucial role in expanding the therapeutic potential of ADCs and bringing new and more effective treatments to cancer patients.[22][23]
References
- 1. adcreview.com [adcreview.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abzena.com [abzena.com]
- 7. njbio.com [njbio.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the bystander effect in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Copper-Free Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a transformative tool in bioconjugation, enabling the precise and efficient labeling of biomolecules in their native environments. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the two most prominent copper-free click reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. By eliminating the cytotoxic copper catalyst required for the archetypal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), these bioorthogonal reactions have opened new avenues for in vivo imaging, drug delivery, and the development of sophisticated biotherapeutics.[1][2]
Core Principles of Copper-Free Click Chemistry
The foundation of copper-free click chemistry lies in the concept of bioorthogonality – chemical reactions that can occur in living systems without interfering with native biochemical processes.[] This is achieved by utilizing functional groups that are abiotic and mutually reactive under physiological conditions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[4] The product of this reaction is a stable triazole linkage.
Several generations of cyclooctynes have been developed to enhance reaction kinetics and improve solubility and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[5][6] While BCN is smaller and less hydrophobic, DBCO derivatives generally exhibit faster reaction rates.[5][6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO) or other strained alkenes.[7][8] This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC, making it ideal for applications requiring rapid labeling at low concentrations.[8][9] The reaction proceeds through a concerted cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[7]
Quantitative Data Presentation
The choice of a specific copper-free click chemistry reaction often depends on the required reaction kinetics for a particular application. The following tables summarize the second-order rate constants for various SPAAC and IEDDA reaction pairs.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [5] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [5] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [5] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (PBS, pH 7) / 0.55–1.22 (HEPES, pH 7) | [10] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 (HEPES & PBS) | [10] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific derivatives of the cyclooctyne and azide used.
Table 2: Second-Order Rate Constants for IEDDA Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | 26,000 ± 500 | [11] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 820 ± 70 | [11] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 5,300 ± 400 | [11] |
| 3,6-di(2-pyridyl)-s-tetrazine | TCO | 2000 | [9] |
| Monosubstituted Tetrazine | sTCO | >10,000 | [12] |
Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Antibody Labeling with DBCO-NHS Ester for SPAAC
This protocol details the non-specific labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: a. Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[5] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[]
-
Quenching: a. Add the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer for the antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.
Protocol 2: Site-Specific Protein Labeling via IEDDA
This protocol describes the labeling of a protein containing a genetically encoded TCO-bearing unnatural amino acid with a tetrazine-functionalized fluorophore.
Materials:
-
TCO-containing protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Desalting column (optional)
Procedure:
-
Protein Preparation: Prepare the TCO-containing protein solution to a desired concentration (typically in the µM range).
-
Tetrazine-Fluorophore Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
IEDDA Ligation: a. Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore stock solution to the protein solution.[13] b. The reaction is typically very fast and can be complete in under 30 minutes at room temperature. For dilute solutions, the reaction time can be extended to 1-2 hours.[13]
-
Purification (Optional): If necessary, remove the excess unreacted tetrazine-fluorophore using a desalting column. For many in vitro applications, purification may not be necessary due to the high specificity of the reaction.
-
Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.
Protocol 3: Liposome (B1194612) Surface Functionalization using DBCO-Lipid and SPAAC
This protocol outlines the preparation of DBCO-functionalized liposomes and their subsequent conjugation to an azide-containing molecule.
Materials:
-
Lipid mixture (e.g., DOPC, Cholesterol)
-
DSPE-PEG(2000)-DBCO
-
Azide-modified molecule of interest (e.g., peptide, small molecule)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder and polycarbonate membranes
Procedure:
-
Lipid Film Formation: a. Dissolve the lipid mixture and DSPE-PEG(2000)-DBCO in chloroform (B151607) in a round-bottom flask. The molar percentage of the DBCO-lipid can be varied depending on the desired surface density. b. Remove the solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Extrusion: a. Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs). b. Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to form unilamellar vesicles (liposomes).
-
SPAAC Conjugation: a. To the liposome suspension, add the azide-modified molecule of interest. A molar excess of the azide relative to the DBCO-lipid is recommended. b. Incubate the reaction overnight at 4°C with gentle mixing.[14]
-
Purification: Remove unconjugated azide-modified molecules by size exclusion chromatography or dialysis.
-
Characterization: Characterize the size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS). Confirm conjugation using an appropriate analytical technique (e.g., fluorescence spectroscopy if a fluorescent azide was used).
Conclusion
Copper-free click chemistry, encompassing both SPAAC and IEDDA reactions, provides a powerful and versatile platform for bioconjugation. The biocompatibility, high specificity, and tunable kinetics of these reactions have made them indispensable tools for researchers in a wide range of disciplines. By understanding the core principles and having access to detailed quantitative data and experimental protocols, scientists and drug development professionals can effectively harness the potential of copper-free click chemistry to advance their research and therapeutic development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. encapsula.com [encapsula.com]
Basic principles of strain-promoted alkyne-azide cycloaddition (SPAAC)
An In-depth Technical Guide to the Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][][3] Developed by Carolyn Bertozzi in 2004, SPAAC is a type of "click chemistry" that joins an azide (B81097) with a strained cyclooctyne (B158145) to form a stable triazole linkage.[4] Unlike the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC's key advantage is that it proceeds efficiently without the need for a toxic copper catalyst, making it exceptionally well-suited for applications in living cells, in vivo imaging, and the development of targeted therapeutics.[1][4][5][6][7] This guide delves into the fundamental principles of SPAAC, its kinetics, common reagents, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.[1][]
Core Principles and Mechanism
The driving force behind the SPAAC reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][][8] The C-C≡C-C bond angle in a stable linear alkyne is 180°, but the cyclic structure of cyclooctyne forces this angle to bend significantly (to ~163°), resulting in approximately 18 kcal/mol of ring strain.[8] This stored energy lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures.[1][8][9]
The mechanism is a concerted [3+2] Huisgen dipolar cycloaddition.[1] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, covalent triazole linkage.[1] Because both the azide and the strained alkyne functional groups are largely absent in biological systems, they react selectively with each other, earning them the "bioorthogonal" label.[1][]
Quantitative Analysis of SPAAC Kinetics
The SPAAC reaction typically follows second-order kinetics. The reaction rate is a critical factor for its practical application, especially in biological systems where reactant concentrations are low and reaction times are limited.[1] Several factors influence this rate:
-
Cyclooctyne Structure: The degree of ring strain is the primary determinant of reactivity.[10] Increased strain, often achieved through strategic modifications like fusing aromatic rings or creating bicyclic systems, leads to faster kinetics.[1][9][10]
-
Electronic Factors: Electron-withdrawing groups near the alkyne can increase the reaction rate with many common azides.[8] This suggests the reaction often proceeds through an interaction where the azide's Highest Occupied Molecular Orbital (HOMO) interacts with the cyclooctyne's Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
Azide Structure: The electronic properties of the azide also play a role. Electron-rich azides tend to react faster with benzoannulated cyclooctynes.[8] Steric hindrance on the azide can slow the reaction.[11]
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a major advantage for biological applications.[1][12]
The reactivity of different cyclooctynes is best compared by their second-order rate constants (k₂), typically measured against a standard reactant like benzyl (B1604629) azide.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
|---|---|---|---|
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 - 2.0 | [10][13][14] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [10][15] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [10] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ (in DMSO) | [16] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ (in DMSO) | [16] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ (in DMSO) | [16] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives used.[10]
From the data, DBCO derivatives generally show the highest reactivity, making them a top choice for applications requiring speed.[10] While BCN is slower, its smaller size and lower lipophilicity can be advantageous in certain contexts.[10]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via SPAAC
This protocol outlines a general method for conjugating an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye or biotin).[1]
A. Introduction of Azide Handle into the Protein: An azide must first be incorporated into the target protein. This can be achieved through two primary methods:
-
Metabolic Labeling: Cells are cultured with an azido-sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is metabolized and incorporated into glycoproteins.[17]
-
Site-Directed Mutagenesis: An unnatural amino acid containing an azide group is incorporated into the protein's sequence at a specific site.[18]
B. SPAAC Conjugation:
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide (NaN₃) , as it will compete with the target azide.[14]
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester, DBCO-amine).
-
Anhydrous DMSO for dissolving the DBCO reagent.
-
Size exclusion chromatography column (e.g., desalting column) or dialysis equipment for purification.
-
-
Methodology:
-
Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the DBCO reagent in anhydrous DMSO.[1]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the solution of the azide-modified protein.[1] The final concentration of DMSO should ideally be kept below 10% to prevent protein denaturation.[1]
-
Incubation: Incubate the reaction mixture with gentle mixing. Reaction times can range from 1-2 hours at room temperature to overnight at 4°C, depending on the reactants' concentrations and reactivity.[1]
-
Purification: After incubation, remove unreacted DBCO reagent and byproducts. This is typically achieved using a desalting column for size exclusion chromatography or through dialysis against a suitable buffer.[1]
-
Characterization: Confirm the successful conjugation. This can be done using SDS-PAGE (visualizing with fluorescence if a dye was used) and/or mass spectrometry to determine the degree of labeling.[1]
-
Protocol 2: Determining SPAAC Reaction Rates via UV-Vis Spectrophotometry
This method monitors the reaction under pseudo-first-order conditions by following the disappearance of the characteristic UV absorbance of the cyclooctyne.[8][19] DBCO, for instance, has a distinct absorbance peak around 309-310 nm.[14][20]
-
Principle: By using a large excess (e.g., 10-100 fold) of the azide, its concentration remains effectively constant throughout the reaction.[8] The reaction kinetics then appear to be first-order with respect to the cyclooctyne, simplifying the data analysis.
-
Materials:
-
Cyclooctyne of interest (e.g., Sulfo-DBCO-amine).
-
Azide of interest (e.g., benzyl azide).
-
Reaction buffer or solvent (e.g., PBS, DMSO).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
-
Methodology:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of the cyclooctyne (e.g., 309 nm for DBCO) at a constant temperature (e.g., 25°C).[14][19]
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne and the azide in the chosen solvent.
-
In a cuvette, add the solvent and the azide stock solution to achieve the desired final concentration (e.g., 1 mM). Use this solution to zero the instrument.[12]
-
The final concentration of the cyclooctyne should be low (e.g., 50-100 µM) to ensure a large excess of the azide and to keep the initial absorbance within the linear range of the instrument.[8][14]
-
-
Data Acquisition: To initiate the reaction, add the cyclooctyne stock solution to the cuvette containing the azide. Mix quickly and immediately begin recording the absorbance at the specified wavelength over time until the absorbance value stabilizes (indicating reaction completion).[14]
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The slope of the resulting linear plot is equal to -k_obs (the observed pseudo-first-order rate constant).[12]
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] , where [Azide] is the concentration of the azide used in the experiment.
-
-
Applications in Drug Development and Research
The biocompatibility and efficiency of SPAAC have led to its widespread adoption in biomedicine and materials science.[][5]
-
Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers.[5] This allows for the specific delivery of therapeutic agents to target cells, such as tumor cells, minimizing off-target toxicity.[5]
-
Molecular Imaging: By attaching imaging agents (e.g., fluorescent dyes, PET or SPECT radionuclides) to biomolecules, SPAAC enables real-time tracking and visualization of biological processes in living organisms.[][5][17]
-
Biomolecule Labeling: SPAAC is a premier method for labeling proteins, nucleic acids, and lipids without disrupting their biological function.[] This is crucial for studying complex biological systems, protein half-life, and drug-target interactions.[][5][21]
-
Macromolecule Derivatization: The reaction is used to modify macromolecules to enhance their stability, improve biocompatibility, or introduce new biological functions, which is valuable in vaccine development and antibody engineering.[5]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is SPAAC? | AxisPharm [axispharm.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jpt.com [jpt.com]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. scispace.com [scispace.com]
- 20. broadpharm.com [broadpharm.com]
- 21. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapeutics: An In-depth Technical Guide to the p-Aminobenzyl (PAB) Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The paradigm of targeted drug delivery hinges on the precise release of a potent therapeutic agent at the site of action. In this context, the p-aminobenzyl (PAB) group has emerged as a cornerstone self-immolative spacer, particularly in the design of antibody-drug conjugates (ADCs) and other prodrug strategies. Its predictable and efficient mechanism of releasing an unmodified payload upon a specific triggering event has made it an invaluable tool in modern medicine. This technical guide provides a comprehensive overview of the PAB spacer, including its core mechanism, quantitative performance data, detailed experimental protocols, and key signaling pathways in which it operates.
The Core Mechanism: A Cascade of Electronic Disassembly
The functionality of the PAB spacer is rooted in a 1,6-elimination reaction, an electronic cascade that leads to the spontaneous release of a tethered drug molecule.[1][2] This process is initiated by the removal of a masking group from the aniline (B41778) nitrogen of the PAB moiety. In many therapeutic applications, particularly within ADCs, this "trigger" is the enzymatic cleavage of a linked peptide, such as the valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4]
Once the aniline nitrogen is unmasked, its lone pair of electrons initiates a series of electronic rearrangements, culminating in the fragmentation of the spacer and the liberation of the payload. This self-immolative process is thermodynamically driven and results in the formation of aza-quinone methide and carbon dioxide as byproducts.[2][5] The elegance of this system lies in its ability to release the drug in its native, unmodified form, a critical factor for preserving its therapeutic efficacy.[1]
Quantitative Analysis of PAB-Based Linker Performance
The efficacy and safety of PAB-based drug delivery systems are critically dependent on the stability of the linker in circulation and the kinetics of its cleavage and subsequent self-immolation at the target site. The following tables summarize key quantitative data from various studies.
Table 1: Plasma Stability of PAB-Based Linkers
| Linker System | Payload | Species | Half-life (t½) | Reference(s) |
| Val-Cit-PAB | MMAE | Human | > 230 days | [6] |
| Val-Cit-PAB | MMAE | Mouse | Significantly shorter than in human plasma | [7][8] |
| Glu-Val-Cit-PAB | Uncialamycin | Mouse | Significantly more stable than Val-Cit-PAB | [7] |
| Silyl ether-PAB | MMAE | Human | > 7 days | [9] |
| Pyrophosphate-PAB | Mouse & Human | > 7 days | [9] |
Note: The instability of the Val-Cit-PAB linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[8]
Table 2: Kinetics of Enzymatic Cleavage of Val-Cit-PAB Linkers
| Enzyme | Substrate/ADC | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin B | Z-Val-Cit-PAB-Naphthol | - | - | - | [5] |
| Cathepsin B | anti-HER2-VC(S)-MMAE | - | - | - | [10] |
| Cathepsin B | Various peptide substrates | Varies | Varies | Varies | [11] |
| Papain | Model ADC with Val-Cit linker | Faster than Cathepsin B | - | - | [12] |
Note: Direct comparative kinetic parameters for different PAB-linked substrates are often context-dependent and not always available in a standardized format. The rate of cleavage is influenced by the payload and the overall ADC structure.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key PAB-containing linker and for the in vitro evaluation of its cleavage.
Synthesis of Fmoc-Val-Cit-PAB-PNP
This protocol outlines the synthesis of a commonly used, activated PAB linker for conjugation to amine-containing payloads.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in a mixture of DCM and MeOH.[13]
-
Add EEDQ (1 equivalent) to the solution and stir at room temperature for 14-18 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by trituration with ether or by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.[1][13]
-
-
Activation with p-Nitrophenyl Carbonate:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent) in anhydrous DMF under an inert atmosphere.[1]
-
Add bis(4-nitrophenyl) carbonate (2 equivalents) and DIPEA (2 equivalents).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-PAB-PNP.[1]
-
Characterization:
-
Confirm the molecular weight of the product using Mass Spectrometry (MS).[13]
-
Assess the purity using High-Performance Liquid Chromatography (HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
Cathepsin B Expression in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2] However, in the context of cancer, its expression and activity are frequently dysregulated, leading to its secretion into the tumor microenvironment (TME).[3][4][5] This altered localization and elevated activity contribute significantly to cancer progression through various mechanisms, including extracellular matrix (ECM) degradation, promotion of angiogenesis, and modulation of the immune response.[3][6][7] This technical guide provides an in-depth overview of Cathepsin B's role in the TME, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of key signaling pathways.
The Multifaceted Role of Cathepsin B in the Tumor Microenvironment
In the TME, Cathepsin B's proteolytic activity is not confined to the lysosome. Its secretion by both tumor cells and stromal cells, such as tumor-associated macrophages (TAMs), initiates a cascade of events that facilitate tumor growth, invasion, and metastasis.[8]
2.1 Extracellular Matrix Remodeling and Invasion:
A key function of extracellular Cathepsin B is the degradation of ECM components.[3][6] This remodeling of the tissue architecture removes physical barriers, allowing tumor cells to invade surrounding tissues and metastasize to distant organs.[6] Cathepsin B can directly cleave ECM proteins such as collagen IV, laminin, and fibronectin.[1][6] Furthermore, it can indirectly promote ECM degradation by activating other proteases, including matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[3][7] This creates a proteolytic cascade that further enhances the invasive potential of cancer cells.[3]
2.2 Angiogenesis:
Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Cathepsin B contributes to this process by releasing pro-angiogenic factors stored within the ECM.[7] It can also process and activate growth factors that stimulate endothelial cell proliferation and migration, essential steps in angiogenesis.
2.3 Immune Modulation:
The TME is characterized by a complex interplay between tumor cells and various immune cells. Cathepsin B secreted by tumor cells and TAMs can modulate the functions of immune cells. For instance, it can influence the polarization of macrophages towards a tumor-promoting M2 phenotype. It can also cleave cell surface receptors on immune cells, potentially impairing their anti-tumor functions.
2.4 Crosstalk with Stromal Cells:
Cathepsin B facilitates communication between tumor cells and other cells within the TME, such as cancer-associated fibroblasts (CAFs) and TAMs.[8] This crosstalk can lead to a reciprocal stimulation, where tumor cells induce stromal cells to secrete more Cathepsin B and other pro-tumorigenic factors, further driving cancer progression.
Quantitative Data on Cathepsin B Expression
The expression and activity of Cathepsin B are significantly elevated in a variety of human cancers compared to corresponding normal tissues. This section summarizes quantitative findings from several studies.
| Cancer Type | Tissue/Sample Type | Method of Quantification | Finding | Reference |
| Lung Cancer | Primary Tumor Tissue vs. Normal Lung Parenchyma | Fluorogenic Enzyme Assay | Over 2-fold increase in Cathepsin B activity in 83% of primary lung tumors. | [9] |
| Lung Cancer | Serum | ELISA | Significantly increased levels of Cathepsin B in the sera of lung cancer patients compared to healthy controls. | [2] |
| Breast Cancer | Tumor Tissue vs. Healthy Breast Tissue | Not Specified | Over 10-fold overexpression and over 50-fold increase in enzymatic activity. | [10] |
| Breast Cancer | Tumor Tissue Microarrays | Immunohistochemistry (IHC) | 28% of tumors showed high (TIS > 6) Cathepsin B expression. Expression was higher in ER-negative, HER2-positive, and triple-negative tumors. | [11][12] |
| Prostate Cancer | Serum | Sandwich Enzyme Immunoassay | Significantly higher mean values of Cathepsin B in patients with prostate cancer compared to healthy controls and BPH patients. | [13] |
| Prostate Cancer | Tumor Tissue | Immunohistochemistry (IHC) | 74% of carcinomas showed Cathepsin B expression. | [14] |
| Oral Squamous Cell Carcinoma (OSCC) | Tumor Tissue Microarrays | Immunohistochemistry (IHC) | 34.6% of patients showed cytoplasmic Cathepsin B expression, which correlated with positive lymph node metastasis and higher tumor grade. | [15] |
| Glioma | Tumor Tissue | Not Specified | 3- to 6-fold increase in expression from low-grade astrocytoma to high-grade glioblastoma. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Cathepsin B in the tumor microenvironment.
Immunohistochemistry (IHC) for Cathepsin B in Tumor Tissue
This protocol describes the detection and localization of Cathepsin B protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Demineralized water
-
0.3% Hydrogen peroxide
-
Antigen retrieval solution (e.g., Target Retrieval Solution, pH 6.0 or 9.0)
-
Phosphate-buffered saline (PBS)
-
1% Bovine serum albumin (BSA) in PBS
-
Primary antibody against Cathepsin B (e.g., clone ab125067)
-
HRP-labeled secondary antibody (e.g., EnVision)
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with running tap water.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 0.3% hydrogen peroxide for 20 minutes at room temperature.
-
Rinse with demineralized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable antigen retrieval solution and heating method (e.g., pressure cooker, steamer) as per manufacturer's instructions. A typical condition is heating at 95°C for 10 minutes.
-
Allow slides to cool down.
-
-
Blocking:
-
Rinse slides with PBS.
-
Incubate with 1% BSA in PBS for 30 minutes to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Cathepsin B antibody diluted in 1% BSA/PBS overnight at room temperature.[4]
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with HRP-labeled secondary antibody for 30 minutes at room temperature.[4]
-
-
Detection:
-
Wash slides three times with PBS.
-
Incubate with DAB chromogen solution until the desired stain intensity develops.
-
Wash with demineralized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The total immunostaining score (TIS) can be calculated by multiplying the proportion score (percentage of positive cells) by the intensity score.[4]
Cathepsin B Activity Assay in Cancer Cell Lysates (Fluorometric)
This protocol measures the enzymatic activity of Cathepsin B in cell lysates using a fluorogenic substrate.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., chilled CB Cell Lysis Buffer)
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC, 10 mM stock)
-
Cathepsin B Inhibitor (optional, for negative control)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation (Cell Lysates):
-
Culture cancer cells to the desired confluency.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Lyse the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration if desired.
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
For a negative control, add 50 µL of cell lysate and 2 µL of Cathepsin B inhibitor to a separate well.
-
Add 50 µL of Cathepsin B Reaction Buffer to all wells.
-
-
Enzymatic Reaction:
-
Add 2 µL of the 10 mM Cathepsin B substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Relative Cathepsin B activity is determined by comparing the relative fluorescence units (RFU) of the samples to the controls.
Western Blot for Cathepsin B Expression in Tumor Lysates
This protocol details the detection of Cathepsin B protein levels in tumor cell lysates by Western blotting.
Materials:
-
Tumor cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Ponceau S stain (optional)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Cathepsin B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration of the lysates.
-
Mix a specific amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cathepsin B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. Expect to see bands for pro-Cathepsin B (~35 kDa) and the mature form (~25 kDa).[16]
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways involving Cathepsin B and a general experimental workflow for its investigation in the TME.
Signaling Pathways
The following diagrams illustrate the central role of Cathepsin B in various signaling cascades within the tumor microenvironment.
Caption: Cathepsin B-mediated proteolytic cascade in the TME.
Caption: Interaction of Cathepsin B with TAMs in the TME.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the role of Cathepsin B in a tumor microenvironment context.
Caption: General workflow for studying Cathepsin B in the TME.
Conclusion
The aberrant expression and activity of Cathepsin B in the tumor microenvironment are critical drivers of cancer progression. Its multifaceted roles in ECM remodeling, angiogenesis, and immune modulation make it a compelling target for cancer diagnosis and therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex biology of Cathepsin B and to develop novel therapeutic strategies targeting this key protease.
References
- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]
- 2. Detection of cathepsin B, cathepsin L, cystatin C, urokinase plasminogen activator and urokinase plasminogen activator receptor in the sera of lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell type-dependent pathogenic functions of overexpressed human cathepsin B in murine breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased cathepsin B activity in human lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine Cathepsins in Breast Cancer: Promising Targets for Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical Evaluation of Cathepsin B, L, and S Expression in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Evaluation of Cathepsin B, L, and S Expression in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum level of cathepsin B and its density in men with prostate cancer as novel markers of disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of cathepsins B and S in the progression of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cathepsin B Expression and the Correlation with Clinical Aspects of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cathepsin G-mediated enhanced TGF-β signaling promotes angiogenesis via upregulation of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Val-Ala-PAB is a versatile, cleavable linker used extensively in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker combines three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2][3] This design enables the precise and stable conjugation of a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody) and ensures its subsequent release within the target cell.
The DBCO group facilitates a highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-modified molecules.[4][5][6] This copper-free click chemistry approach is ideal for biological applications as it proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts.[5][7] The PEG4 spacer enhances the aqueous solubility of the linker and the final conjugate, which can improve pharmacokinetic properties and reduce aggregation.[1][5] The Val-Ala dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][3][8] Upon cleavage of the Val-Ala amide bond, the PAB spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form.[8]
A key advantage of the Val-Ala linker over the more traditional valine-citrulline (Val-Cit) linker is its lower hydrophobicity. This property allows for the attachment of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without inducing significant aggregation of the final ADC product.[8][9]
Chemical Structure and Properties
The structural components of this compound contribute to its overall function in bioconjugation.
| Component | Function | Key Properties |
| DBCO (Dibenzocyclooctyne) | Bioorthogonal conjugation handle | Reacts specifically with azides via copper-free SPAAC.[4][5][6] |
| PEG4 (Polyethylene Glycol) | Hydrophilic spacer | Increases aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][5] |
| Val-Ala (Valine-Alanine) | Cleavable dipeptide | Substrate for the lysosomal protease cathepsin B.[1][2][3][8] |
| PAB (p-Aminobenzyl) | Self-immolative spacer | Undergoes 1,6-elimination upon Val-Ala cleavage to release the payload.[8] |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to an azide-modified antibody. The protocol is divided into three main stages: preparation of reagents, conjugation reaction, and purification and characterization of the resulting antibody-drug conjugate (ADC).
Preparation of Reagents
-
Azide-Modified Antibody: The antibody of interest should be functionalized with azide (B81097) groups. This can be achieved through various methods, such as reacting the antibody with an azide-NHS ester or using enzymatic methods to introduce azide-containing sugars. Ensure the azide-modified antibody is purified and in an appropriate buffer (e.g., PBS, pH 7.4) free of amines and azides.
-
This compound Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Dissolve the linker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution of known concentration (e.g., 10 mM).
-
This stock solution should be prepared fresh before each use.
-
Conjugation Reaction (SPAAC)
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Add the calculated volume of the this compound stock solution to the antibody solution. A molar excess of the DBCO linker (typically 1.5 to 5-fold) over the azide groups on the antibody is recommended to ensure efficient conjugation.[10] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.[10]
-
-
Incubation:
-
Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to react with any unreacted DBCO groups.
Purification of the Antibody-Drug Conjugate
-
Removal of Unreacted Linker: The unreacted this compound and other small molecules can be removed using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
ADC Fractionation: Hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs).
Characterization of the Antibody-Drug Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[]
-
Mass Spectrometry (MS): LC-MS can be used to determine the distribution of different drug-loaded species and calculate the average DAR.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, and the average DAR can be calculated from the peak areas.[13]
-
-
Analysis of Aggregation: Size-exclusion chromatography (SEC) is used to assess the presence of high molecular weight species (aggregates) in the final ADC product.[13]
-
Confirmation of Conjugation: SDS-PAGE analysis can be used to visualize the increase in molecular weight of the antibody after conjugation.[4]
Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the conjugation of this compound to an azide-modified antibody. Optimization may be required for specific applications.
| Parameter | Recommended Condition | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, pH 7.4 or other amine/azide-free buffers | Avoid buffers containing primary amines or sodium azide.[4] |
| Molar Excess of DBCO Linker | 1.5 - 5 fold | A higher excess can drive the reaction to completion.[10] |
| Organic Solvent | < 10% (v/v) DMSO or DMF | To maintain antibody stability.[10] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature for faster reaction, 4°C for overnight incubation.[4][5] |
| Reaction Time | 4 - 12 hours | Monitor reaction progress for optimization. |
Visualizing the Process and Pathways
To better understand the components and processes involved, the following diagrams illustrate the key aspects of this compound conjugation and its mechanism of action.
Caption: Structure of the this compound Linker.
Caption: Experimental Workflow for ADC Synthesis.
Caption: Intracellular Drug Release Mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lifetein.com [lifetein.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 13. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of DBCO-PEG4-Val-Ala-PAB in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while sparing healthy tissues. The efficacy and safety of an ADC are critically dependent on its three core components: a specific monoclonal antibody (mAb), a potent cytotoxic payload, and the linker that connects them. The DBCO-PEG4-Val-Ala-PAB linker is an advanced, cleavable linker system designed for the development of next-generation ADCs.
This linker incorporates several key features:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for a highly specific and stable conjugation to an azide-modified antibody under mild, aqueous conditions.
-
Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity and solubility of the linker-payload complex. This can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[1][]
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, spontaneously releases the unmodified cytotoxic payload.
The Val-Ala dipeptide offers distinct advantages over the more commonly used Val-Cit (valine-citrulline) linker. Notably, it exhibits lower hydrophobicity, which can lead to reduced aggregation of the final ADC product, especially when aiming for a high drug-to-antibody ratio (DAR).[1][][5] This improved biophysical property can result in a more homogeneous and stable ADC.
Mechanism of Action
The therapeutic action of an ADC constructed with the this compound linker follows a multi-step, targeted process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide bond of the linker.
-
Payload Release: The cleavage of the Val-Ala moiety triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic payload in its unmodified form inside the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization or cross-linking DNA, leading to cell cycle arrest and apoptosis of the cancer cell.
Data Presentation
The choice of the dipeptide linker can significantly impact the biophysical properties of the resulting ADC. The Val-Ala linker has been shown to be advantageous in reducing aggregation, particularly at higher DAR values, when compared to the Val-Cit linker.
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |
| Maximum Achievable DAR | ~7.4 | < 7 | [1] |
| Aggregation at High DAR | Minimal (<10%) | Significant (e.g., 1.80% at DAR ~7) | [1][5] |
| Relative Hydrophobicity | Lower | Higher | [1] |
| In Vitro Cytotoxicity (IC50) | Potent (e.g., 92 pmol/L with MMAE) | Potent (similar efficacy) | [5] |
| Plasma Stability (Mouse) | Hydrolyzed within 1 hour | Hydrolyzed within 1 hour | [5] |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a primary amine or hydroxyl group to the this compound-PNP linker. The p-nitrophenyl (PNP) carbonate is an effective leaving group that facilitates the formation of a stable carbamate (B1207046) bond with the payload.
Materials:
-
This compound-PNP
-
Cytotoxic payload with a free amine or hydroxyl group (e.g., MMAE, PBD dimer precursor)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the this compound-PNP linker in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine- or hydroxyl-containing payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of the payload solution to the linker solution.
-
Add 3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting this compound-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
-
Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
Protocol 2: Antibody Modification with an Azide (B81097) Group
This protocol describes the introduction of azide groups onto the antibody via the reaction of an NHS-ester functionalized azide linker with the lysine (B10760008) residues of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove the excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Determine the concentration of the resulting azide-modified antibody using a BCA protein assay or by measuring absorbance at 280 nm.
Protocol 3: ADC Conjugation via Click Chemistry
This protocol details the conjugation of the azide-modified antibody with the DBCO-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
This compound-Payload (from Protocol 1)
-
PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Dissolve the this compound-Payload in DMSO to a concentration of 10 mM.
-
Add a 3 to 5-fold molar excess of the DBCO-functionalized payload solution to the azide-modified antibody solution.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively, incubate for 4 hours at room temperature.
-
Purify the resulting ADC from unreacted drug-linker conjugate and other impurities using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Concentrate the final ADC solution and formulate it in a suitable buffer for storage at -80°C.
Protocol 4: ADC Characterization - DAR Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC onto the column.
-
Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.[3][6][7][8][9]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 6: In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[10][11][12][13][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cell line (antigen-positive)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Monitor the mice until the tumors reach a mean volume of 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at various doses).
-
Administer the test articles, typically via intravenous (IV) injection, according to the desired dosing schedule (e.g., single dose or multiple doses).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 × Length × Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy. Survival can also be monitored as an endpoint.
Visualizations
ADC Development Workflow
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG4-Val-Ala-PAB, a versatile heterobifunctional linker, in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This linker is of particular interest in the development of antibody-drug conjugates (ADCs) due to its integrated features: a Dibenzocyclooctyne (DBCO) group for copper-free clicking, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a cathepsin B-cleavable Valine-Alanine-p-aminobenzyl (Val-Ala-PAB) linker for targeted payload release.[1][2][3][4][5]
Introduction to this compound
This compound is a sophisticated chemical tool designed for the precise and efficient conjugation of biomolecules. Its structure is modular, with each component serving a distinct purpose:
-
DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules under mild, physiological conditions, making it ideal for bioconjugation.[6]
-
PEG4 (Tetraethylene Glycol): The PEG spacer enhances the hydrophilicity of the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and minimize non-specific binding of the final product, which is particularly crucial for in vivo applications.
-
Val-Ala-PAB (Valine-Alanine-p-aminobenzyl): This dipeptide-based linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[7][] Following enzymatic cleavage of the Val-Ala amide bond, the PAB spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form.[9]
Key Features and Applications
The unique combination of these three components makes this compound a powerful tool for various applications, most notably:
-
Antibody-Drug Conjugate (ADC) Development: This is the primary application, where an antibody is first functionalized with an azide (B81097), and the this compound linker, pre-attached to a cytotoxic drug, is then conjugated to the antibody via SPAAC. The resulting ADC can selectively target tumor cells, be internalized, and release the drug upon cleavage by lysosomal cathepsin B.
-
Targeted Drug Delivery: Beyond ADCs, this linker can be used to attach therapeutic agents to other targeting moieties like peptides, aptamers, or small molecules.
-
Fluorescent Labeling and Imaging: The DBCO group can be used to click fluorescent probes onto azide-modified biological targets for imaging applications. The cleavable linker can be exploited to design activatable probes that fluoresce only after enzymatic cleavage.
Quantitative Data for SPAAC Reaction Conditions
| Parameter | Recommended Range | Notes |
| Second-Order Rate Constant (k) | 0.03 - 1.0 M⁻¹s⁻¹ | Highly dependent on the specific azide and solvent system. Generally faster in organic co-solvents.[10][11] |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:3 (or inverted) | The more accessible or less precious component is often used in slight excess.[12] For biomolecule conjugation, a 2-4 fold excess of the smaller molecule is common.[13] |
| Temperature | 4°C to 37°C | Reactions are typically run at room temperature (20-25°C).[12] Higher temperatures can increase the reaction rate but may compromise the stability of sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations, temperature, and steric hindrance. Reactions are often left overnight to ensure completion.[12][14][15] |
| pH | 6.0 - 8.5 | SPAAC is generally tolerant of a wide pH range. Higher pH can sometimes increase the reaction rate.[10] |
| Solvents | Aqueous buffers (PBS, HEPES), DMSO, DMF | The reaction is compatible with a variety of solvents. Water-miscible organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants.[12] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol describes the conjugation of an azide-functionalized biomolecule (e.g., an antibody) with this compound pre-conjugated to a payload.
Materials:
-
Azide-functionalized biomolecule (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound-Payload conjugate
-
DMSO or DMF (for dissolving the DBCO-linker-payload)
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[16]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reactants:
-
Dissolve the this compound-Payload conjugate in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Ensure the azide-functionalized biomolecule is at a suitable concentration in the reaction buffer.
-
-
Reaction Setup:
-
Add the desired molar excess of the DBCO-linker-payload stock solution to the solution of the azide-functionalized biomolecule. The final concentration of the organic solvent should ideally be kept below 10-20% to avoid denaturation of proteins.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours. For temperature-sensitive molecules, the reaction can be performed at 4°C, extending the incubation time to 12-24 hours.
-
-
Purification:
-
Remove the excess, unreacted DBCO-linker-payload and organic solvent using a suitable purification method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Monitoring SPAAC Reaction Progress
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm.[12]
Procedure:
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-containing molecule should be sufficient to give a reliable absorbance reading.
-
Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
Data Analysis: A decrease in absorbance at 309 nm corresponds to the consumption of the DBCO reagent and the formation of the triazole product.
Visualizations
Caption: Experimental workflow for SPAAC using this compound.
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. glenresearch.com [glenresearch.com]
- 16. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Conjugating a DBCO-Linker to an Azide-Modified Antibody
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells.[1][2] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile.[]
This document details a protocol for the conjugation of a drug payload functionalized with a DBCO-PEG4-Val-Ala-PAB linker to an antibody. This advanced linker system incorporates several key features:
-
Dibenzocyclooctyne (DBCO) : Enables a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody. This reaction is bioorthogonal, highly efficient, and proceeds under mild, biocompatible conditions.[4][5]
-
PEG4 Spacer : A short polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[6]
-
Valine-Alanine (Val-Ala) Dipeptide : This peptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[7][8] This ensures that the payload is released preferentially inside the target cell after internalization.[1][8]
-
p-Aminobenzyl (PAB) Spacer : Acts as a self-immolative unit. Following the enzymatic cleavage of the Val-Ala peptide, the PAB group spontaneously decomposes to release the active drug payload.[8][9]
This protocol first describes the introduction of azide (B81097) functional groups onto the antibody via primary amines (e.g., lysine (B10760008) residues) and then the subsequent conjugation to the DBCO-linker-payload molecule.
Quantitative Data Summary
Successful ADC conjugation depends on optimizing several reaction parameters. The following table summarizes typical values and ranges for key steps in the protocol.
| Parameter | Recommended Value | Notes |
| Antibody Modification (Azide Installation) | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[10] |
| Molar Excess of Azide-NHS Ester | 10- to 30-fold | Use a higher excess for lower antibody concentrations.[4][10] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0 | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[11] |
| Incubation Time & Temperature | 60 minutes at Room Temperature or 2 hours on ice | Optimization may be required based on the specific antibody.[10][11] |
| Click Chemistry Conjugation | ||
| Molar Excess of DBCO-Linker-Payload | 2- to 10-fold over antibody | Start with a 7.5-fold molar excess for antibody-small molecule conjugation.[12][13] |
| Reaction Time & Temperature | 4-12 hours at Room Temperature or 12-24 hours at 4°C | Longer incubation times can improve conjugation efficiency.[13][14] |
| ADC Characterization | ||
| Expected Drug-to-Antibody Ratio (DAR) | 2 - 8 | The final DAR is dependent on the reaction conditions and the number of available conjugation sites.[2] |
| Protein Recovery | >85% | Expected recovery after purification using spin desalting columns.[12] |
Experimental Protocols
This section provides a step-by-step methodology for preparing an antibody-drug conjugate using a DBCO-linker and an azide-modified antibody.
Part 1: Antibody Preparation and Azide Modification
This protocol details the introduction of azide functional groups onto the antibody surface by targeting primary amines.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine- and azide-free)
-
Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 100 mM Tris or Glycine)
-
Desalting columns or dialysis cassettes (e.g., 10K MWCO) for buffer exchange and purification.[4]
Procedure:
-
Buffer Exchange : Ensure the antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL. If the starting buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[4]
-
Prepare Azide-NHS Ester Solution : Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.
-
Antibody Activation Reaction : Add a 20- to 30-fold molar excess of the 10 mM Azide-NHS ester solution to the antibody solution.[4][10] Ensure the final concentration of DMSO in the reaction mixture is below 20%.[10]
-
Incubation : Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4]
-
Quenching (Optional) : To quench any unreacted NHS ester, add a quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10][11]
-
Purification : Remove excess, unreacted azide reagent and quenching buffer by purifying the azide-modified antibody using a desalting column or dialysis against PBS.
-
Quantification : Determine the concentration of the purified azide-antibody using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.
Part 2: Conjugation of DBCO-Linker-Payload to Azide-Antibody
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.
Materials:
-
Purified azide-modified antibody
-
This compound-Payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare DBCO-Linker-Payload Solution : Prepare a stock solution (e.g., 10 mM) of the DBCO-linker-payload in anhydrous DMSO.
-
Reaction Setup : In a reaction tube, combine the azide-modified antibody with a 2- to 10-fold molar excess of the DBCO-linker-payload.[4][10] Gently mix to ensure a homogenous solution.
-
Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or for 12-24 hours at 4°C.[13][14] The reaction is typically complete within this timeframe, but longer incubation may increase efficiency.
-
Purification : After incubation, the resulting ADC must be purified to remove unreacted DBCO-linker-payload and any organic solvent. Purification can be achieved using methods such as Size-Exclusion Chromatography (SEC) or tangential flow filtration (TFF).[15]
Part 3: ADC Characterization
After purification, the ADC must be characterized to confirm successful conjugation and determine critical quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical parameter affecting ADC efficacy and safety.[16]
-
UV-Vis Spectrophotometry : This is a relatively simple method to estimate the average DAR.[] It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates different ADC species based on the number of conjugated drugs. The relative peak areas can be used to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides the most accurate DAR measurement. By analyzing the intact or reduced ADC, one can determine the precise mass of different species and calculate the average DAR with high confidence.[2]
2. Analysis of Aggregation and Purity:
-
Size-Exclusion Chromatography (SEC) : SEC is used to assess the purity of the ADC and quantify the level of aggregation, which can be induced by the conjugation process.
Visualizations
The following diagrams illustrate the experimental workflow and the intracellular mechanism of action for the resulting ADC.
Caption: Experimental workflow for ADC synthesis.
Caption: Intracellular release mechanism of the payload.
References
- 1. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 2. sciex.com [sciex.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mPEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Attaching a Cytotoxic Payload to DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, efficacy, and safety profile.[1][] This document provides detailed application notes and protocols for the attachment of a cytotoxic payload to an antibody using the DBCO-PEG4-Val-Ala-PAB linker.
The this compound linker is a sophisticated, cleavable linker system with three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[4][][6] This bioorthogonal reaction is highly efficient and occurs under mild, biocompatible conditions.[6][7]
-
Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC, which can help to reduce aggregation.[8][9][10]
-
Valine-Alanine (Val-Ala) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[8][9][10][11] This enzymatic cleavage ensures targeted payload release within the cancer cell.
-
p-aminobenzyl carbamate (B1207046) (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala peptide, spontaneously releases the unmodified cytotoxic payload.[11][12]
This protocol will focus on a two-step conjugation strategy where the antibody is first functionalized with an azide (B81097) group, and then the DBCO-containing linker-payload is attached via SPAAC.
Principle of the Method
The overall strategy involves two main stages:
-
Antibody Azide Functionalization: An azide group is introduced onto the monoclonal antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues or carbohydrate moieties. For this protocol, we will describe the modification of lysine residues using an NHS-ester functionalized azide reagent.
-
Payload Conjugation via SPAAC: The azide-modified antibody is then reacted with the this compound-Payload conjugate. The DBCO group on the linker reacts specifically and efficiently with the azide group on the antibody to form a stable triazole linkage, resulting in the final ADC.[4][13]
Required Materials
Antibody and Linker-Payload:
-
Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload (pre-conjugated cytotoxic drug)
-
Azide-PEG4-NHS Ester
Buffers and Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
L-Arginine solution (1 M)
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
Deionized water
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (optional, for intact mass analysis)
Experimental Protocols
Protocol 1: Antibody Azide Functionalization
This protocol describes the introduction of azide groups onto the antibody via reaction with lysine residues.
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS at pH 8.5 to a final concentration of 5-10 mg/mL. The slightly alkaline pH facilitates the reaction with primary amines.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Reaction Setup:
-
Prepare a stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO at a concentration of 10 mM.
-
Add a 5 to 20-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted azide reagent by buffer exchange into PBS pH 7.4 using an appropriate centrifugal filter unit. Wash the antibody 3-4 times with PBS.
-
The resulting azide-modified antibody (mAb-N3) is now ready for conjugation.
-
Protocol 2: Payload Conjugation to Azide-Modified Antibody
This protocol details the final step of conjugating the DBCO-linker-payload to the azide-functionalized antibody.
-
Reaction Setup:
-
Prepare a stock solution of the this compound-Payload in anhydrous DMSO at 10 mM.
-
Add a 1.5 to 3-fold molar excess of the DBCO-linker-payload solution to the purified mAb-N3 solution.
-
-
Incubation:
-
Incubate the reaction for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by RP-HPLC to determine the extent of conjugation.
-
-
Purification of the ADC:
-
After the reaction is complete, purify the ADC from unreacted payload and other small molecules.
-
Perform buffer exchange into a formulation buffer (e.g., PBS pH 7.4) using centrifugal filtration.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[14][15][16][17]
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-conjugated species.[16] The addition of the hydrophobic drug-linker increases the retention time of the antibody on the HIC column.
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Analysis: The chromatogram will show peaks corresponding to unconjugated antibody and antibody species with different numbers of conjugated drugs (DAR 2, 4, 6, etc.). The average DAR can be calculated from the peak areas.
Aggregation Analysis by SEC
Size Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[16]
-
Column: A suitable SEC column.
-
Mobile Phase: PBS, pH 7.4.
-
Analysis: The main peak represents the monomeric ADC. Any peaks eluting earlier correspond to aggregates. The percentage of aggregation should typically be low (e.g., <5%).
Purity and Free Payload Analysis by RP-HPLC
Reversed-Phase HPLC can be used to assess the purity of the ADC and to quantify the amount of unconjugated ("free") payload remaining in the final product.[16]
-
Column: A C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: An increasing gradient of Mobile Phase B.
-
Analysis: The ADC will typically elute as a broad peak. Free payload will have a much longer retention time. The level of free payload should be minimal (e.g., <1%).
Quantitative Data Summary
The following table provides typical parameters for the conjugation and characterization process. These values may require optimization for specific antibodies and payloads.
| Parameter | Typical Value/Range | Method of Analysis |
| Conjugation Parameters | ||
| Molar Excess of Azide-NHS Ester | 5 - 20 fold | HIC, Mass Spectrometry |
| Molar Excess of DBCO-Payload | 1.5 - 3 fold | HIC, RP-HPLC |
| ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, Mass Spectrometry |
| Monomer Purity | > 95% | SEC |
| Free Payload Level | < 1% | RP-HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Visualizations
Logical Relationship of ADC Components
Caption: Logical relationship of the key components of the ADC.
Experimental Workflow
Caption: High-level experimental workflow for ADC synthesis and characterization.
Intracellular Cleavage Pathway
References
- 1. precisepeg.com [precisepeg.com]
- 2. books.rsc.org [books.rsc.org]
- 4. interchim.fr [interchim.fr]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Generation of binder-format-payload conjugate-matrices by antibody chain-exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. adcreview.com [adcreview.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation using DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of DBCO-PEG4-Val-Ala-PAB , a technologically advanced linker system designed for site-specific antibody conjugation.
The this compound linker incorporates three key elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for conjugation to an azide-modified antibody.[1][2] This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[]
-
Val-Ala-PAB Cassette: A protease-cleavable system consisting of a Valine-Alanine dipeptide and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[][4] The Val-Ala sequence is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][] Following enzymatic cleavage, the PAB spacer rapidly releases the unmodified cytotoxic payload inside the target cancer cell.
This linker system is particularly advantageous due to the properties of the Val-Ala dipeptide, which has been shown to be less hydrophobic than the commonly used Val-Cit linker. This characteristic can reduce the propensity for aggregation, especially with hydrophobic payloads, and may allow for the successful generation of ADCs with higher DARs.[6][7]
Principle of the Method
The generation of a site-specific ADC using this system is a multi-step process that ensures a homogenous and well-defined final product. The overall workflow involves:
-
Site-Specific Introduction of an Azide (B81097) Handle onto the Antibody: An azide group is introduced at a specific, predetermined site on the antibody. Enzymatic methods, such as the GlyCLICK® technology, are ideal for this purpose as they target the conserved N-glycans in the Fc region, away from the antigen-binding sites, resulting in a homogenous DAR of 2.[8][9][10]
-
Payload Activation: The cytotoxic payload of choice is functionalized with the this compound linker. This is typically achieved through standard chemical synthesis to create the complete linker-payload molecule ready for conjugation.
-
Copper-Free Click Chemistry (SPAAC) Conjugation: The azide-activated antibody is reacted with the DBCO-functionalized payload. The strain-promoted alkyne-azide cycloaddition reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.[11][12] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted components and is then thoroughly characterized to determine key quality attributes such as DAR, purity, aggregation levels, and in vitro efficacy.
Diagrams of Key Processes
Caption: ADC internalization and payload release pathway.
Caption: General experimental workflow for ADC synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using Val-Ala dipeptide linkers. This data is synthesized from multiple sources to provide a general expectation of performance. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and DAR
| Parameter | Val-Ala Linker | Val-Cit Linker (for comparison) | Reference |
|---|---|---|---|
| Typical DAR | 2.0 (Site-specific) or up to 7.4 (Stochastic) | 2.0 (Site-specific) or up to 4 (Stochastic) | [][7] |
| Conjugation Efficiency | >95% (Site-specific click) | >95% (Site-specific click) | N/A (General expectation) |
| Aggregation at High DAR | Low (<10% for DAR ~7.4) | High (Precipitation often occurs >DAR 4) |[7] |
Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs
| Cell Line | Linker-Payload | IC50 Value (pM) | Reference |
|---|---|---|---|
| HER2+ (e.g., SK-BR-3) | Val-Ala-MMAE | 50 - 500 | [7] |
| HER2+ (e.g., NCI-N87) | Val-Ala-PBD | 10 - 100 | [13] |
| HER2- (e.g., MDA-MB-231) | Val-Ala-MMAE | >10,000 | [14] |
| HER2+ (e.g., BT-474) | Val-Cit-MMAE | 50 - 500 |[14] |
Table 3: Stability and Cleavage Kinetics
| Parameter | Condition | Val-Ala Linker | Val-Cit Linker (for comparison) | Reference |
|---|---|---|---|---|
| Plasma Stability (Human) | 37°C | Highly Stable (>20 days) | Highly Stable (>20 days) | [14][15] |
| Plasma Stability (Mouse) | 37°C | t½ ≈ 23 hours | t½ ≈ 11.2 hours | [14] |
| Cathepsin B Cleavage Rate | In vitro assay | ~50% of Val-Cit rate | Baseline |[16][17] |
Experimental Protocols
Protocol 1: Site-Specific Azide Activation of Antibody via Glycan Remodeling (GlyCLICK® Method)
This protocol describes the enzymatic modification of a native IgG antibody to introduce azide handles at the conserved Fc glycan sites, resulting in a DAR potential of 2.
Materials:
-
IgG Antibody (in PBS, free of preservatives like sodium azide)
-
GlycINATOR® (EndoS2) enzyme
-
β-1,4-Galactosyltransferase (GalT)
-
UDP-GalNAz
-
Reaction Buffers (as supplied with kits, e.g., Genovis GlyCLICK®)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Deglycosylation:
-
Equilibrate the antibody to the recommended reaction buffer.
-
Add GlycINATOR® enzyme to the antibody solution at the recommended concentration.
-
Incubate at 37°C for 60-120 minutes to hydrolyze the Fc glycans, exposing the core GlcNAc.
-
Purify the deglycosylated antibody using a desalting column to remove the enzyme.
-
-
Azide Installation:
-
Purification of Azide-Activated Antibody:
-
Purify the azide-activated antibody from the reaction mixture using a desalting column (40K MWCO) to remove excess UDP-GalNAz and the GalT enzyme.
-
Determine the concentration of the purified antibody using a standard protein assay (e.g., BCA or A280). The antibody is now ready for conjugation.
-
Protocol 2: SPAAC Conjugation of Azide-Activated Antibody with DBCO-Linker-Payload
This protocol details the copper-free click chemistry reaction to conjugate the azide-activated antibody with the this compound-Payload.
Materials:
-
Azide-Activated Antibody (from Protocol 1)
-
This compound-Payload (dissolved in DMSO at 10 mM)
-
PBS buffer, pH 7.4 (must be free of sodium azide)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reaction Setup:
-
Place the azide-activated antibody in a reaction vessel (e.g., a microcentrifuge tube).
-
Add the this compound-Payload solution to the antibody. A 2- to 4-fold molar excess of the DBCO-payload over the antibody is recommended to drive the reaction to completion.[11][12]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle end-over-end mixing.[11] Alternatively, incubation for 4-8 hours at room temperature can be performed.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted DBCO-payload and any potential aggregates. Size-Exclusion Chromatography (SEC) is the recommended method.
-
Use a suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the final ADC concentration and analyze its purity, aggregation, and average DAR using methods described in Protocol 4.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the potency (IC50) of the purified ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and controls (e.g., naked antibody, isotype control ADC) in culture medium. A typical concentration range is 0.01 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability against the log of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.
-
Protocol 4: Characterization of the ADC
This section outlines key analytical methods to confirm the quality of the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on the number of conjugated hydrophobic payloads. Each drug-linker adds to the overall hydrophobicity of the antibody.
-
Method:
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., from high concentration ammonium (B1175870) sulfate (B86663) to a low salt buffer).
-
Species with higher DARs will elute later.
-
Calculate the weighted average DAR by integrating the peak areas for each species (DAR0, DAR2, etc.).[][19]
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius.
-
Method:
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).
-
Elute with an isocratic mobile phase (e.g., PBS).
-
The main peak represents the monomeric ADC. Earlier eluting peaks correspond to aggregates, and later peaks to fragments.
-
Purity is determined by the percentage of the area of the monomer peak relative to the total area of all peaks.
-
3. In Vitro Plasma Stability Assay:
-
Principle: Assesses the stability of the ADC in plasma to predict its in vivo behavior.
-
Method:
-
Incubate the ADC in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma-ADC mixture.
-
Analyze the samples by an appropriate method (e.g., ELISA to measure total and conjugated antibody, or LC-MS to measure payload release) to determine the amount of intact ADC remaining.[20]
-
Calculate the half-life of the ADC in plasma.
-
4. Cathepsin B Cleavage Assay:
-
Principle: Confirms that the Val-Ala linker is susceptible to cleavage by its target enzyme.
-
Method:
-
Incubate the ADC in an assay buffer (pH 5.0-6.0) at 37°C.
-
Initiate the reaction by adding activated recombinant human Cathepsin B.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or acid.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[16][17]
-
Conclusion
The this compound linker system offers a robust and versatile platform for the development of next-generation, site-specific ADCs. By combining the precision of copper-free click chemistry with an enzymatically cleavable linker that can reduce aggregation issues, researchers can generate homogenous and highly potent therapeutic candidates. The protocols and data provided herein serve as a comprehensive guide for the successful application of this technology in the pursuit of more effective and safer cancer therapies.
References
- 1. qedbio.com [qedbio.com]
- 2. interchim.fr [interchim.fr]
- 4. Enzyme-mediated methodology for the site-specific radiolabeling of antibodies based on catalyst-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genovis.com [genovis.com]
- 9. genovis.com [genovis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. genovis.com [genovis.com]
- 19. agilent.com [agilent.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vitro Cleavage Assay of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-PEG4-Val-Ala-PAB linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The cleavage mechanism relies on the enzymatic activity of lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide sequence serves as a specific recognition site for Cathepsin B. An in vitro cleavage assay is an essential tool for characterizing the release kinetics of the payload from the ADC, providing valuable data for the optimization of ADC design and for predicting in vivo efficacy.
These application notes provide a detailed protocol for conducting an in vitro cleavage assay of this compound conjugated molecules using recombinant human Cathepsin B. The protocol is designed to be adaptable for various detection methods, including fluorescence and mass spectrometry.
Principle of the Assay
The in vitro cleavage assay for this compound relies on the specific enzymatic activity of Cathepsin B. The assay measures the rate of cleavage of the Val-Ala dipeptide bond within the linker. This cleavage initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated payload. The rate of payload release can be monitored over time to determine the cleavage kinetics of the linker.
Data Presentation
Comparative Cleavage Kinetics of Dipeptide Linkers
The choice of the dipeptide sequence in the linker significantly impacts the cleavage rate by Cathepsin B. The following table summarizes the relative cleavage rates of different dipeptide linkers, providing a benchmark for evaluating the performance of the Val-Ala linker.
| Dipeptide Linker | Relative Cleavage Rate (Cathepsin B) | Estimated Half-Life (in vitro) | Reference |
| Val-Cit | 1x | ~240 min | [1][2] |
| Val-Ala | ~0.5x | ~480 min | [1][3] |
| Phe-Lys | ~30x | ~8 min | [1][2] |
Note: The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[1][3]
Recommended Reagent Concentrations for Cathepsin B Cleavage Assay
The following table provides a starting point for the concentrations of key reagents in the in vitro cleavage assay. Optimization may be required depending on the specific ADC and experimental setup.
| Reagent | Recommended Final Concentration | Reference |
| ADC with Val-Ala linker | 1 µM | [2][4] |
| Recombinant Human Cathepsin B | 20 nM | [2][4] |
| Dithiothreitol (DTT) | 5 mM | [1] |
Experimental Protocols
Cathepsin B Activation and Activity Assay
Prior to conducting the cleavage assay on the this compound conjugate, it is crucial to confirm the activity of the recombinant Cathepsin B. A fluorometric activity assay using a commercially available substrate is recommended.
Materials:
-
Recombinant Human Cathepsin B
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin or Ac-RR-AFC)[5][6]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)[1]
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Activate Cathepsin B: Dilute the recombinant Cathepsin B to a concentration of 10 µg/mL in Activation Buffer.[7] Incubate at room temperature for 15 minutes.[7]
-
Prepare Substrate: Dilute the fluorogenic Cathepsin B substrate to a final concentration of 20 µM in Assay Buffer.[7]
-
Assay Setup: In a 96-well plate, add 50 µL of the activated Cathepsin B solution to each well.[7] Include a substrate blank containing 50 µL of Assay Buffer without the enzyme.[7]
-
Initiate Reaction: Start the reaction by adding 50 µL of the 20 µM substrate solution to each well.[7]
-
Measure Fluorescence: Immediately begin measuring the fluorescence in kinetic mode for at least 5 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex: 380 nm, Em: 460 nm for Z-Leu-Arg-AMC).[7]
-
Calculate Activity: Determine the rate of increase in fluorescence intensity over time (ΔFU/min). The activity can be calculated based on a standard curve of the free fluorophore.
In Vitro Cleavage Assay of this compound Conjugate
This protocol describes a method to evaluate the cleavage of the Val-Ala linker and the subsequent release of a payload from an ADC in the presence of activated Cathepsin B.
Materials:
-
This compound conjugated molecule (e.g., ADC)
-
Activated Recombinant Human Cathepsin B (prepared as described above)
-
Assay Buffer (100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)[1]
-
Quenching Solution (e.g., 2% formic acid or a specific Cathepsin B inhibitor)[4]
-
Incubator at 37°C
-
Analysis system (e.g., LC-MS/MS, HPLC, or a fluorometer if the payload is fluorescent)
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture by combining the this compound conjugate (final concentration of ~1 µM) with pre-warmed Assay Buffer.[2][4]
-
Initiate Cleavage: Start the reaction by adding activated Cathepsin B to a final concentration of ~20 nM.[2][4]
-
Incubation: Incubate the reaction mixture at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quench Reaction: Immediately stop the enzymatic reaction by adding an equal volume of Quenching Solution to the aliquot.[4]
-
Sample Analysis: Analyze the samples to quantify the amount of released payload and/or the remaining intact conjugate.
-
LC-MS/MS: This is a highly sensitive and specific method to detect and quantify the released payload and the intact ADC.
-
HPLC: Can be used to separate the intact ADC from the released payload, allowing for quantification based on peak area.
-
Fluorometry: If the payload is fluorescent, its release can be monitored by measuring the increase in fluorescence intensity over time.
-
-
Data Analysis: Plot the concentration or amount of the released payload against time to determine the cleavage rate and the half-life of the linker under these in vitro conditions.
Visualizations
Enzymatic Cleavage and Payload Release Mechanism
Caption: Enzymatic cleavage of the Val-Ala linker by Cathepsin B and subsequent payload release.
Experimental Workflow for In Vitro Cleavage Assay
Caption: Step-by-step workflow for the in vitro cleavage assay of a Val-Ala linker-containing ADC.
References
Application Notes and Protocols for Cell-Based Assays Using DBCO-PEG4-Val-Ala-PAB ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, ensuring stability in circulation and enabling efficient payload release at the target site. This document provides detailed application notes and protocols for conducting cell-based assays on ADCs constructed with a DBCO-PEG4-Val-Ala-PAB linker.
The this compound linker system incorporates several key features:
-
Dibenzocyclooctyne (DBCO): Enables site-specific conjugation to an azide-modified antibody via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), leading to a homogenous ADC product with a defined drug-to-antibody ratio (DAR).
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that can improve the ADC's solubility and pharmacokinetic properties.
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, releases the unmodified cytotoxic payload.
These application notes will focus on assays to characterize the efficacy and mechanism of action of ADCs utilizing this linker, with a particular focus on those carrying the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE).
I. Mechanism of Action and Signaling Pathway
An ADC utilizing a this compound linker with an MMAE payload follows a multi-step process to induce cancer cell death. This process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome, where the payload is released to exert its cytotoxic effect.
II. Experimental Workflows and Protocols
A comprehensive evaluation of a this compound ADC involves a series of integrated cell-based assays. The following workflow outlines the key experimental stages.
Protocol 1: Site-Specific ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with a this compound-payload construct.
Materials:
-
Azide-functionalized monoclonal antibody.
-
This compound-payload (e.g., MMAE).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO (anhydrous).
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound-payload in DMSO to a stock concentration of 10-20 mM.
-
Ensure the azide-functionalized antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting ADC from unconjugated payload and linker using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC).
-
Appropriate cell culture medium and supplements.
-
96-well, white, clear-bottom tissue culture plates.
-
This compound ADC.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Add the ADC dilutions to the respective wells in triplicate. Include untreated control wells (medium only).
-
Incubate the plate for 72-96 hours.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Cathepsin B Activity Assay
This assay measures the activity of Cathepsin B in the target cells, which is crucial for the cleavage of the Val-Ala linker.
Materials:
-
Target cancer cell line.
-
Cathepsin B Activity Assay Kit (Fluorometric).
-
Cell lysis buffer (provided in the kit).
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Assay:
-
Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]
-
The relative Cathepsin B activity can be determined by comparing the fluorescence of the sample to that of a control.
-
Protocol 4: ADC Internalization and Lysosomal Localization Assay
This protocol uses fluorescent labeling to visualize the internalization and trafficking of the ADC to the lysosome.
Materials:
-
Fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo™).
-
Target cancer cell line.
-
Lysosomal marker (e.g., LysoTracker™).
-
Confocal microscope or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or plates suitable for imaging.
-
Allow cells to attach overnight.
-
-
ADC and Lysosomal Staining:
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration.
-
At various time points (e.g., 1, 4, 24 hours), add the lysosomal marker according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope, capturing images in the channels corresponding to the ADC's fluorophore and the lysosomal marker.
-
-
Data Analysis:
-
Analyze the images to determine the extent of ADC internalization over time.
-
Quantify the colocalization of the ADC signal with the lysosomal marker to confirm trafficking to the lysosome.
-
III. Data Presentation
Quantitative data from cell-based assays should be summarized in a clear and structured format to allow for easy comparison. The following table provides an example of how to present cytotoxicity data for a this compound-MMAE ADC against various cell lines.
Table 1: Representative In Vitro Cytotoxicity of a this compound-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15.2 |
| BT-474 | High | 25.8 |
| MDA-MB-468 | Low | > 1000 |
| MCF-7 | Negative | > 2000 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all ADCs using this linker.
Table 2: Comparison of Dipeptide Linker Cleavage Rates by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate |
| Val-Cit | Baseline |
| Val-Ala | ~50% of Val-Cit rate[3] |
| Phe-Lys | ~30-fold faster than Val-Cit[3] |
Note: Cleavage rates can be influenced by the full ADC construct and experimental conditions.[4]
IV. Conclusion
The this compound linker provides a robust platform for the development of homogenous and effective ADCs. The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of these next-generation therapeutics. By systematically evaluating cytotoxicity, target engagement, internalization, and payload release, researchers can gain critical insights into the structure-activity relationships of their ADC candidates and make informed decisions for further development.
References
In Vivo Evaluation of Antibody-Drug Conjugates Featuring a DBCO-PEG4-Val-Ala-PAB Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker component, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This document provides detailed application notes and protocols for the in vivo evaluation of ADCs constructed with a specific linker system: Dibenzocyclooctyne-Polyethylene Glycol (PEG)4-Valine-Alanine-p-aminobenzylcarbamate (DBCO-PEG4-Val-Ala-PAB).
This linker combines several advantageous features:
-
DBCO: Enables site-specific conjugation to an azide-modified antibody via copper-free click chemistry, leading to a homogeneous drug-to-antibody ratio (DAR).[1]
-
PEG4: A hydrophilic spacer that can improve the ADC's pharmacokinetic profile and reduce aggregation.[1][2][3]
-
Valine-Alanine (Val-Ala): A dipeptide substrate for proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, allowing for specific payload release.[4]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic payload upon cleavage of the Val-Ala linker.
These application notes will guide researchers through the essential in vivo studies required to characterize the efficacy, pharmacokinetics (PK), and biodistribution of ADCs featuring this advanced linker system.
Preclinical In Vivo Efficacy Evaluation
The primary goal of in vivo efficacy studies is to assess the anti-tumor activity of the ADC in a relevant animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[5][6]
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating ADC efficacy in a subcutaneous xenograft model.[5][7]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG), 6-8 weeks old.[8]
-
Human cancer cell line expressing the target antigen.
-
Sterile Phosphate-Buffered Saline (PBS) and cell culture medium.
-
Matrigel (optional, can enhance tumor take rate).
-
ADC therapeutic and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL. Cell viability should be >90%.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
Randomization and Dosing: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8] Administer the ADC and vehicle control intravenously (IV) via the tail vein. Dosing regimens can vary (e.g., single dose or multiple doses over time).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis: Calculate the TGI for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Data Presentation: Tumor Growth Inhibition
The following table presents representative data for tumor growth inhibition of a hypothetical anti-HER2 ADC with a Val-Ala linker and a potent payload in a HER2-positive xenograft model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | - |
| ADC (Val-Ala Linker) | 1 | QW x 3 | 800 ± 150 | 46.7 | <0.05 |
| ADC (Val-Ala Linker) | 3 | QW x 3 | 350 ± 90 | 76.7 | <0.01 |
| ADC (Val-Ala Linker) | 10 | Single Dose | 200 ± 50 | 86.7 | <0.001 |
Data are presented as mean ± standard deviation. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[9] These studies typically measure the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.[10]
Experimental Protocol: Mouse Pharmacokinetic Study
This protocol provides a general method for assessing the PK of an ADC in mice.[11]
Materials:
-
Healthy mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
ADC therapeutic.
-
Anticoagulant (e.g., EDTA).
-
Analytical methods for quantifying total antibody (ELISA) and free payload (LC-MS/MS).
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: At designated time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples via retro-orbital or cardiac puncture into tubes containing an anticoagulant.[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) in plasma using an enzyme-linked immunosorbent assay (ELISA).
-
Conjugated ADC: Quantify the concentration of the antibody-conjugated payload. This can be achieved through various methods, including affinity capture followed by LC-MS/MS.
-
Free Payload: Quantify the concentration of the released cytotoxic payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters for a PEGylated ADC with a cleavable linker in mice.
| Analyte | Cmax (µg/mL) | AUClast (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t½ (h) |
| Total Antibody | 150 | 15000 | 0.2 | 80 | 250 |
| Conjugated ADC | 145 | 13500 | 0.22 | 85 | 220 |
| Free Payload | 0.05 | 1.2 | 25 | 2000 | 2 |
Cmax: Maximum concentration; AUC_last: Area under the concentration-time curve from time zero to the last measurable concentration; CL: Clearance; Vd: Volume of distribution; t½: Half-life.
Biodistribution Studies
Biodistribution studies are performed to determine the tissue and organ distribution of the ADC and its payload over time. These studies are crucial for assessing tumor targeting and potential off-target toxicities. Radiolabeling the antibody or payload is a common technique for these studies.[12][13]
Experimental Protocol: Radiolabeled ADC Biodistribution Study
This protocol describes a general procedure for a biodistribution study using a radiolabeled ADC.[12][14]
Materials:
-
Tumor-bearing mice (as described in the efficacy protocol).
-
Radiolabeled ADC (e.g., with ¹¹¹In or ⁸⁹Zr for the antibody).
-
Gamma counter.
Procedure:
-
Radiolabeling: Conjugate a suitable radioisotope to the ADC using a chelating agent. Ensure the radiolabeling process does not affect the ADC's integrity or binding affinity.[12]
-
ADC Administration: Administer a single IV dose of the radiolabeled ADC to tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points (e.g., 24, 48, 96, 168 hours), euthanize cohorts of mice (n=3-5 per time point). Collect blood and dissect major organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).[14]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the ADC's distribution.
Data Presentation: Biodistribution of Radiolabeled ADC
The following table shows representative biodistribution data for a radiolabeled ADC in a tumor-bearing mouse model at 96 hours post-injection.
| Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 5.2 ± 1.1 |
| Tumor | 25.8 ± 4.5 |
| Liver | 15.3 ± 2.8 |
| Spleen | 8.1 ± 1.5 |
| Kidneys | 6.5 ± 1.2 |
| Lungs | 4.9 ± 0.9 |
| Heart | 2.1 ± 0.4 |
| Muscle | 1.5 ± 0.3 |
| Bone | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation.
Mechanism of Action and Signaling Pathways
The this compound linker is designed for intracellular cleavage by Cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cancer cell, the Val-Ala dipeptide is cleaved, leading to the release of the cytotoxic payload.
Experimental Workflow
Caption: Workflow of ADC from circulation to apoptosis induction.
Cathepsin B-Mediated Apoptotic Signaling
Upon release from the lysosome, Cathepsin B can initiate apoptosis through various pathways, including the activation of Bid, which in turn leads to mitochondrial outer membrane permeabilization and the activation of caspases.
Caption: Cathepsin B-initiated apoptotic signaling pathway.
Payload-Specific Signaling Pathways
The released cytotoxic payload will induce apoptosis through its specific mechanism of action. Below are representative diagrams for two common payload classes.
Monomethyl Auristatin E (MMAE) - Microtubule Inhibition
MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: MMAE-induced apoptosis via microtubule disruption.
Pyrrolobenzodiazepine (PBD) Dimer - DNA Crosslinking
PBD dimers are DNA crosslinking agents that bind to the minor groove of DNA, causing DNA damage and triggering apoptosis.
Caption: PBD dimer-induced apoptosis via DNA crosslinking.
Conclusion
The in vivo evaluation of ADCs containing the this compound linker requires a systematic approach encompassing efficacy, pharmacokinetic, and biodistribution studies. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to characterize the preclinical profile of these promising therapeutic agents. The unique combination of site-specific conjugation, a hydrophilic spacer, and a protease-cleavable linker holds significant potential for developing highly effective and well-tolerated ADCs for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of DBCO-PEG4-Val-Ala-PAB Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of antibody-drug conjugates (ADCs) synthesized using the DBCO-PEG4-Val-Ala-PAB linker. This linker system incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a cathepsin B-cleavable Val-Ala dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2] Robust analytical characterization is critical to ensure the quality, efficacy, and safety of the resulting ADC.
This document outlines key analytical methods for determining critical quality attributes (CQAs) of the conjugate, including drug-to-antibody ratio (DAR), purity, identity, and stability.
Key Analytical Methods
A suite of orthogonal analytical techniques is essential for the comprehensive characterization of ADCs.[3] The methods detailed below provide information on different aspects of the conjugate's structure and purity.
-
UV-Vis Spectroscopy: A straightforward method for determining the average drug-to-antibody ratio (DAR).[4][5][]
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity, aggregation, and determine the distribution of different drug-loaded species. Techniques include Reversed-Phase (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[3][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for unambiguous identification of the conjugate, determination of DAR and drug-load distribution, and characterization of different subunits.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the linker-payload and for studying the dynamics of the PEGylated portion of the conjugate.[13][14][15]
Experimental Protocols
Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes the determination of the average number of drug molecules conjugated to an antibody using UV-Vis spectroscopy.[5][] This method is applicable when the drug and the antibody have distinct wavelengths of maximum absorbance (λmax).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay) or by measuring the absorbance at 280 nm if the extinction coefficient of the antibody is known.
-
-
UV-Vis Measurement:
-
Record the UV-Vis spectrum of the conjugate solution from 240 nm to 400 nm using a spectrophotometer.
-
Measure the absorbance at 280 nm (A280) and at the λmax of the conjugated payload (Aλmax_drug).
-
-
Calculation:
-
The average DAR can be calculated using the following equations, which account for the contribution of the drug's absorbance at 280 nm:
Correction Factor (CF) = ε280_drug / ελmax_drug
CAb = (A280 - Aλmax_drug * CF) / ε280_Ab
Cdrug = Aλmax_drug / ελmax_drug
DAR = Cdrug / CAb
Where:
-
ε280_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
ε280_drug is the molar extinction coefficient of the drug-linker at 280 nm.
-
ελmax_drug is the molar extinction coefficient of the drug-linker at its λmax.
-
Data Presentation:
| Parameter | Value |
| A280 | e.g., 1.25 |
| Aλmax_drug | e.g., 0.45 |
| ε280_Ab (M-1cm-1) | e.g., 210,000 |
| ελmax_drug (M-1cm-1) | e.g., 25,000 |
| ε280_drug (M-1cm-1) | e.g., 5,000 |
| Calculated Average DAR | e.g., 3.8 |
Workflow for UV-Vis Based DAR Determination
Workflow for determining the average Drug-to-Antibody Ratio using UV-Vis spectroscopy.
Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to assess the purity of the conjugate and to determine the distribution of species with different DARs.[7] The method can be performed on the intact or reduced conjugate.
Protocol for Reduced RP-HPLC:
-
Sample Preparation:
-
To a solution of the conjugate (1 mg/mL in PBS), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.
-
-
Chromatographic Conditions:
-
Column: A wide-pore C4 or C8 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).
-
The weighted average DAR can be calculated from the relative peak areas.[16]
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Unconjugated LC | e.g., 12.5 | e.g., 5.2 |
| LC-Drug | e.g., 14.8 | e.g., 44.8 |
| Unconjugated HC | e.g., 20.1 | e.g., 2.1 |
| HC-Drug1 | e.g., 22.3 | e.g., 15.7 |
| HC-Drug2 | e.g., 24.5 | e.g., 25.4 |
| HC-Drug3 | e.g., 26.1 | e.g., 6.8 |
Experimental Workflow for Reduced RP-HPLC Analysis
Workflow for the analysis of a reduced this compound conjugate by RP-HPLC.
Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis of the intact conjugate provides a precise measurement of the molecular weight of the different drug-loaded species and allows for the determination of the DAR distribution.[9][10]
Protocol:
-
Sample Preparation:
-
If necessary, deglycosylate the conjugate using PNGase F to reduce heterogeneity and simplify the mass spectrum.
-
Dilute the conjugate to 0.1-0.5 mg/mL in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate).
-
-
LC-MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S) or Size Exclusion Chromatography (SEC) column.[16][17]
-
Mobile Phase (for RP-LC):
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient (for RP-LC): A shallow gradient optimized for the specific ADC.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the antibody with 0, 1, 2, 3, etc., drug-linkers attached.
-
Calculate the average DAR from the relative abundance of the different species.
-
Data Presentation:
| Species (Drug Load) | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | e.g., 148,050 | e.g., 3.5 |
| DAR 1 | e.g., 148,878 | e.g., 10.2 |
| DAR 2 | e.g., 149,706 | e.g., 25.8 |
| DAR 3 | e.g., 150,534 | e.g., 35.1 |
| DAR 4 | e.g., 151,362 | e.g., 20.3 |
| DAR 5 | e.g., 152,190 | e.g., 5.1 |
| Calculated Average DAR | e.g., 2.9 |
Note: The mass of the this compound linker is approximately 828 Da.[1][2]
Signaling Pathway for ADC Internalization and Payload Release
Schematic of the mechanism of action for a cathepsin B-cleavable ADC.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy can be employed to confirm the identity and structure of the this compound linker, either before or after conjugation to a small molecule payload. It is less commonly used for the entire ADC due to the large size and complexity.[13][18]
Protocol for 1H NMR of the Linker-Payload:
-
Sample Preparation:
-
Dissolve the purified linker-payload conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of 5-10 mg/mL.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D 1H NMR.
-
Parameters:
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-3 seconds.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the protons of the DBCO, PEG, Val, Ala, and PAB moieties. Key expected signals include:
-
Aromatic protons of the DBCO and PAB groups.
-
Characteristic signals for the ethylene (B1197577) glycol units of the PEG spacer (around 3.5-3.6 ppm).[15]
-
Signals for the amino acid residues (Val and Ala).
-
-
Data Presentation:
| Proton Environment | Expected Chemical Shift (ppm) | Integration |
| DBCO aromatic protons | e.g., 7.0-7.5 | e.g., 8H |
| PAB aromatic protons | e.g., 7.2-7.6 | e.g., 4H |
| PEG (-(CH2CH2O)4-) | e.g., 3.5-3.6 | e.g., 16H |
| Valine-αH | e.g., 4.1-4.3 | e.g., 1H |
| Alanine-αH | e.g., 4.3-4.5 | e.g., 1H |
| Alanine-CH3 | e.g., 1.3-1.4 | e.g., 3H |
| Valine-CH3 | e.g., 0.8-1.0 | e.g., 6H |
Note: Expected chemical shifts are approximate and can vary based on the solvent and the conjugated payload.
By employing these detailed protocols and analytical methods, researchers and drug developers can ensure a thorough characterization of their this compound conjugates, leading to a well-defined and high-quality ADC therapeutic.
References
- 1. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. criver.com [criver.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
Application Note: Purification of Antibody-DBCO-PEG4-Val-Ala-PAB Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, in this case, DBCO-PEG4-Val-Ala-PAB, plays a crucial role in the stability and efficacy of the ADC. The dibenzocyclooctyne (DBCO) group allows for a copper-free "click chemistry" conjugation to an azide-modified antibody, while the PEG4 spacer enhances solubility. The Val-Ala-PAB (valine-alanine-p-aminobenzylcarbamate) component is a cathepsin B-cleavable linker, ensuring targeted drug release within the cell.
Following the conjugation reaction, a heterogeneous mixture is typically present, containing the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated antibody, excess drug-linker, and potentially aggregates. Therefore, a robust purification process is critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This application note provides detailed protocols for the purification of antibody-DBCO-PEG4-Val-Ala-PAB conjugates using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
Key Purification Challenges
The purification of ADCs, including those with the this compound linker, presents several challenges:
-
Aggregate Removal: The conjugation process, particularly with hydrophobic payloads, can induce the formation of high molecular weight (HMW) aggregates, which can be immunogenic.[1][2][3]
-
Removal of Unconjugated Antibody and Free Drug-Linker: To ensure a defined therapeutic window and minimize off-target toxicity, it is essential to remove the unconjugated antibody and any residual, highly cytotoxic free drug-linker.[4]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation reaction often results in a mixture of ADCs with varying numbers of drug molecules per antibody. Purification methods may be employed to isolate a more homogeneous DAR species.[5][6][7]
-
Hydrophobicity: The DBCO group and the cytotoxic drug can increase the hydrophobicity of the antibody, leading to non-specific interactions with chromatography resins and potential aggregation.[1][8][9]
Purification Strategies
A multi-step purification strategy is often employed to address these challenges. The most common techniques for ADC purification are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[10][11]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[8] It is highly effective for removing HMW aggregates and smaller molecules like the unconjugated drug-linker.[12][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[7][14] This method is particularly useful for separating ADC species with different DAR values, as the addition of each drug-linker moiety increases the overall hydrophobicity of the conjugate.[5][6]
Experimental Protocols
Protocol 1: Aggregate and Free Drug-Linker Removal using Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to remove high molecular weight aggregates and unconjugated this compound-drug from the crude conjugation mixture.
Materials:
-
Crude antibody-DBCO-PEG4-Val-Ala-PAB conjugate solution
-
SEC Column (e.g., Agilent AdvanceBio SEC)[1]
-
High-Performance Liquid Chromatography (HPLC) system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filters
Method:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase (PBS, pH 7.4) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugate solution through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the filtered crude conjugate solution onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the cytotoxic drug.
-
Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, which will elute first, followed by the unconjugated antibody (if separation is achieved), and much later by the small molecule drug-linker.
-
Analysis: Analyze the collected fractions for purity, aggregation, and DAR using appropriate analytical techniques such as analytical SEC, HIC, and UV-Vis spectroscopy.
Data Presentation: SEC Purification Summary
| Parameter | Crude Conjugate | Purified ADC Fraction |
| % Monomer | Variable | > 98% |
| % Aggregates | Variable | < 2% |
| Free Drug-Linker | Present | Not Detected |
| Average DAR | Variable | As per conjugation |
Workflow for SEC Purification
Caption: Workflow for the purification of antibody conjugates using SEC.
Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)
This protocol describes the use of HIC to separate ADC species with different DAR values.
Materials:
-
SEC-purified antibody-DBCO-PEG4-Val-Ala-PAB conjugate
-
HIC Column (e.g., Phenyl-Sepharose)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
0.22 µm sterile filters
Method:
-
System Preparation: Equilibrate the HPLC system and the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the SEC-purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M. Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the HIC column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20 CV). Species with higher DAR values will be more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions for DAR and purity. Fractions containing the desired DAR species can be pooled.
Data Presentation: HIC Purification Summary
| Fraction | Elution (% Mobile Phase B) | Predominant DAR Species | Purity |
| 1 | Low | DAR 0 (Unconjugated Ab) | > 95% |
| 2 | Intermediate | DAR 2 | > 95% |
| 3 | Intermediate-High | DAR 4 | > 95% |
| 4 | High | DAR 6 | > 95% |
Logical Relationship of HIC Separation
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 4. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of DBCO-PEG4-Val-Ala-PAB ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust analytical methods for determining the DAR are therefore essential throughout the ADC development process.
This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a DBCO-PEG4-Val-Ala-PAB linker. This cleavable linker system incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[2][3]
We will cover three primary analytical techniques for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A non-denaturing chromatographic method that separates ADC species based on differences in hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic technique that can be used to analyze both intact and reduced ADCs.
-
Mass Spectrometry (MS): A powerful technique for the precise mass determination of intact ADCs and their subunits, providing detailed information on drug distribution.
ADC Structure and Linker Chemistry
The this compound linker is a sophisticated system designed for targeted drug delivery. The DBCO moiety allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody. The PEG4 spacer improves the hydrophilicity of the linker-drug, which can help to mitigate aggregation issues often associated with hydrophobic payloads. The Val-Ala dipeptide is designed to be stable in circulation but is efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment.[4] Following enzymatic cleavage of the Val-Ala bond, the PAB spacer undergoes a 1,6-elimination reaction to release the active drug payload inside the target cell.
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[5][6][7] The addition of the hydrophobic drug-linker increases the retention of the ADC on the HIC column, allowing for the separation of species with different DARs.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
Applications of DBCO-PEG4-Val-Ala-PAB in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated chemical entity integral to the construction of advanced Antibody-Drug Conjugates (ADCs) for preclinical research. This linker system offers a unique combination of features designed to ensure the stable circulation of the ADC and the specific, efficient release of a cytotoxic payload within the target cancer cell. Its architecture comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody, providing a stable covalent bond under physiological conditions.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased solubility can mitigate aggregation issues, particularly with hydrophobic payloads, and can improve the pharmacokinetic profile of the resulting ADC.[1]
-
Valine-Alanine (Val-Ala) dipeptide and p-Aminobenzylcarbamate (PAB): A cathepsin B-cleavable dipeptide linked to a self-immolative spacer. The Val-Ala sequence is designed to be selectively cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of tumor cells.[2] Upon cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the unconjugated, active cytotoxic drug.[2]
The Val-Ala dipeptide offers a key advantage over the more commonly used Val-Cit linker due to its lower hydrophobicity. This characteristic allows for the synthesis of ADCs with higher drug-to-antibody ratios (DARs) with a reduced propensity for aggregation.[3]
This document provides detailed application notes and protocols for the use of this compound in the preclinical development of ADCs, including conjugation, in vitro cytotoxicity assessment, and in vivo efficacy studies.
Mechanism of Action of an ADC Utilizing this compound
The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC constructed with the this compound linker.
References
Application Notes and Protocols: A Step-by-Step Guide to DBCO-PEG4-Val-Ala-PAB Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. This document provides a detailed guide to the use of the DBCO-PEG4-Val-Ala-PAB linker, a cleavable linker system designed for the development of next-generation ADCs.
The this compound linker incorporates three key elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.
-
Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Alanine (Val-Ala) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] This allows for selective cleavage of the linker and release of the payload within the target cell.
-
p-aminobenzyl (PAB) spacer: A self-immolative group that, upon cleavage of the Val-Ala dipeptide, releases the unmodified payload.
This application note provides a comprehensive, step-by-step protocol for the bioconjugation of an azide-modified payload to an antibody using the this compound linker. It also includes protocols for the characterization and stability assessment of the resulting ADC.
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC constructed with a this compound linker relies on a sequence of events beginning with antigen binding and culminating in payload release within the target cancer cell.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker is a two-stage process. First, the antibody is modified with the this compound linker. Second, the DBCO-functionalized antibody is conjugated to an azide-modified payload via a copper-free click chemistry reaction.
Quantitative Data Summary
The use of a Val-Ala linker has been shown to allow for higher drug-to-antibody ratios (DAR) with reduced aggregation compared to the more traditional Val-Cit linker, particularly with hydrophobic payloads.[3][] The following table summarizes representative data for ADCs constructed with Val-Ala linkers.
| Parameter | Val-Ala Linker ADC | Val-Cit Linker ADC | Reference |
| Max Achievable DAR | ~7.4 | < 7.4 (aggregation issues) | [3][] |
| Aggregation at High DAR | Low (<10%) | Significant | [3][5] |
| In Vitro Cytotoxicity (IC50) | 92 pM | Similar to Val-Ala | [5] |
| Plasma Stability (Mouse) | Hydrolyzed within 1h | Hydrolyzed within 1h | [5] |
| Plasma Stability (Human) | Generally stable | Generally stable | [6] |
Note: Specific values can vary depending on the antibody, payload, and conjugation conditions.
Experimental Protocols
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the modification of an antibody with the this compound linker via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[7][8]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound-NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion chromatography (SEC))
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.
-
If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
-
DBCO-Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the 10 mM DBCO-linker solution to the antibody solution.[8]
-
Ensure the final DMSO concentration does not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
-
Quenching (Optional):
-
To quench the reaction, add a final concentration of 50-100 mM Tris or glycine (B1666218) and incubate for 15 minutes at room temperature.[8]
-
-
Purification:
-
Purify the DBCO-functionalized antibody from excess, unreacted linker using a desalting column or SEC.
-
The purified DBCO-antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.
-
Protocol 2: Conjugation of Azide-Payload to DBCO-Functionalized Antibody
This protocol details the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-modified payload.[7][]
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-modified payload
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Purification columns (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))
-
Reaction tubes
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Add a 2-4 fold molar excess of the azide-payload to the DBCO-functionalized antibody solution.[8]
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.
-
The choice of purification method may depend on the properties of the ADC and the unreacted payload.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This method provides information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the different ADC species, allowing for accurate DAR determination.
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload.
2. In Vitro Plasma Stability Assay: This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature payload release.[6][10]
Procedure:
-
Incubate the ADC in human and/or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the ADC from the plasma using, for example, Protein A magnetic beads.
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.
3. Cathepsin B Cleavage Assay: This assay confirms the specific cleavage of the Val-Ala linker by Cathepsin B.[11][]
Procedure:
-
Incubate the ADC with purified Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT) at 37°C.[11]
-
Collect samples at different time points.
-
Stop the reaction (e.g., by adding a protease inhibitor).
-
Analyze the samples by LC-MS or HPLC to quantify the release of the payload.
Conclusion
The this compound linker offers a robust and versatile platform for the development of advanced antibody-drug conjugates. Its bioorthogonal DBCO group allows for efficient and specific conjugation, while the cleavable Val-Ala dipeptide facilitates targeted payload release. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the field of targeted therapeutics, enabling the successful synthesis, characterization, and evaluation of novel ADCs. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for the development of safe and effective ADC candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pyxisoncology.com [pyxisoncology.com]
Application Notes: DBCO-PEG4-Val-Ala-PAB Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker facilitates the precise covalent attachment of a cytotoxic payload to a targeting moiety, such as a monoclonal antibody, enabling selective delivery to antigen-expressing cells. Its multi-component structure is engineered for optimal performance, balancing stability in circulation with efficient payload release within the target cell.
The key components of the linker and their functions are:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and specific conjugation to azide-modified antibodies or other targeting ligands via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the biomolecule.
-
PEG4 (Four-unit Polyethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the linker-payload conjugate, mitigates aggregation, and provides spatial separation between the payload and the antibody, which can help maintain proper antibody function.
-
Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
PAB (p-aminobenzyl): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic drug into the cytoplasm of the target cell.[1]
These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data, and detailed protocols for the use of the this compound linker in the construction and evaluation of ADCs.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with specific targeting and culminates in payload-induced cytotoxicity.
-
Circulation and Targeting: The ADC circulates systemically, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity. The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
-
Lysosomal Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide bond within the linker.
-
Self-Immolation and Payload Release: Cleavage of the Val-Ala peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer. This immolation event releases the cytotoxic payload in its fully active form.
-
Cytotoxicity: The released payload can then diffuse from the lysosome into the cytoplasm or nucleus to engage its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Visualization of the Mechanism of Action
Caption: Mechanism of an ADC with a cleavable Val-Ala-PAB linker.
Data Presentation
The following tables summarize typical quantitative data for ADCs constructed with Val-Ala cleavable linkers and the cytotoxic payload Monomethyl Auristatin E (MMAE). This data is compiled from literature and serves as a representative example of expected outcomes.
Table 1: ADC Conjugation and Characterization
| Parameter | Method | Typical Result | Reference |
| Conjugation Efficiency | LC-MS | >90% for site-specific conjugation | [2] |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 2.5 - 4.4 (stochastic); ~1.8 (site-specific) | [2][3] |
| ADC Aggregation | Size Exclusion Chromatography (SEC) | < 2% | [3][4] |
| Purity | SDS-PAGE / SEC | >95% | [1] |
Table 2: In Vitro Cytotoxicity Data (Anti-HER2 ADC with Val-Ala-MMAE)
| Cell Line | HER2 Expression | IC₅₀ (ng/mL) | Reference |
| SK-BR-3 | High (+++) | ~10.5 | [1] |
| NCI-N87 | High (+++) | ~15.2 | [1] |
| BT-474 | High (+++) | ~11.7 | [1] |
| MCF-7 | Low (+) | > 1000 | [1] |
Note: IC₅₀ values are highly dependent on the antibody, target antigen expression level, payload, and specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific antibodies, payloads, and cell lines.
Protocol 1: ADC Synthesis - Conjugation of Azide-Antibody with DBCO-Linker-Payload
This protocol describes the site-specific conjugation of an azide-functionalized antibody with a this compound-Payload complex using copper-free click chemistry.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N₃) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound-Payload dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DMSO (Anhydrous).
-
Amicon Ultra centrifugal filters (10-50 kDa MWCO) for buffer exchange and concentration.
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis.
Procedure:
-
Antibody Preparation: a. Ensure the azide-functionalized antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4. If necessary, perform a buffer exchange using a centrifugal filter to remove any interfering substances.
-
Conjugation Reaction: a. Warm the DBCO-linker-payload stock solution to room temperature. b. Add a 3- to 5-fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation. c. Gently mix the reaction by pipetting or brief vortexing. d. Incubate the reaction at 4°C overnight or at room temperature for 4-8 hours with gentle agitation.
-
Purification: a. Remove unreacted linker-payload and DMSO by buffer exchange using an appropriate centrifugal filter. Wash the ADC 3-4 times with PBS. b. Alternatively, for higher purity, purify the ADC using SEC with PBS as the mobile phase.
-
Characterization: a. Determine the final ADC concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC or reversed-phase LC-MS. c. Assess ADC purity and aggregation levels using SEC.
Visualization of the ADC Synthesis Workflow
Caption: General workflow for ADC conjugation and subsequent analysis.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay confirms that the linker is susceptible to enzymatic cleavage by Cathepsin B, leading to payload release.
Materials:
-
Purified ADC (1 mg/mL).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, pH 5.0.
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and an internal standard.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1 µM. b. Initiate the reaction by adding active Cathepsin B to a final concentration of 20 nM. c. For a negative control, prepare a reaction tube without Cathepsin B. d. Incubate all tubes at 37°C.
-
Time-Course Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction tube. b. Immediately quench the reaction by adding 3 volumes of the cold quenching solution.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate the antibody and enzyme. b. Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method. c. Quantify the amount of released payload against a standard curve to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol assesses the potency and specificity of the ADC in killing target antigen-positive cancer cells.
Materials:
-
Target antigen-positive cell line (e.g., SK-BR-3 for an anti-HER2 ADC).
-
Antigen-negative control cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
ADC and unconjugated antibody control.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. b. Remove the medium from the cells and add 100 µL of the diluted therapeutic agents to the respective wells. Include untreated cells as a viability control. c. Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. c. Incubate overnight at 37°C in the dark.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm. b. Calculate the percentage of cell viability relative to the untreated control wells. c. Plot the viability data against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound linker is a robust and versatile tool for the development of targeted therapies. Its modular design allows for stable drug conjugation via copper-free click chemistry and ensures specific, enzyme-mediated payload release within the target cell's lysosomal compartment. Studies have shown that the Val-Ala dipeptide offers comparable, and in some cases superior, performance to the more common Val-Cit linker in terms of stability and processing.[1][4] The protocols and data presented here provide a framework for the successful implementation of this linker in ADC research and development, offering a promising strategy to enhance the therapeutic index of potent cytotoxic agents.
References
- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-PEG4-Val-Ala-PAB Conjugation Efficiency
Welcome to the technical support center for the optimization of DBCO-PEG4-Val-Ala-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and frequently asked questions related to this advanced linker technology.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to azide-modified molecules.
Issue 1: Low or No Conjugation Product Observed
If you are experiencing a low yield or complete absence of your desired conjugate, consider the following potential causes and solutions.
-
Potential Cause: Inefficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction conditions.
-
Solution: Optimize the reaction parameters. The efficiency of the DBCO-azide reaction is influenced by stoichiometry, temperature, and reaction time.[1][2] Higher concentrations of reactants and elevated temperatures (from 4°C up to 37°C) can increase the reaction rate.[1][2] Typical reaction times range from 4 to 12 hours, but longer incubation periods may improve yield.[1][2]
-
Potential Cause: Degradation of the DBCO reagent.
-
Solution: Ensure the integrity of your DBCO-containing linker. DBCO reagents, particularly those with NHS esters for initial antibody modification, are sensitive to moisture and hydrolysis.[1][3] It is recommended to use fresh reagents, and if using an NHS ester, prepare the solution in anhydrous DMSO or DMF immediately before use.[1] Always allow the vial to warm to room temperature before opening to prevent condensation.[4]
-
Potential Cause: Incompatible buffer components.
-
Solution: Avoid buffers containing azides, as they will compete with your azide-modified molecule for the DBCO group.[1] Also, ensure that no sulfhydryl-containing components like DTT or TCEP are present, as they can reduce the azide.[1]
-
Potential Cause: Incorrect pH of the reaction buffer.
-
Solution: The pH of the reaction buffer can influence the rate of the SPAAC reaction. Studies have shown that higher pH values generally lead to increased reaction rates, although this can be buffer-dependent.[5] For example, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[5]
Issue 2: Poor Solubility of the DBCO-Linker or Conjugate
Solubility issues can hinder the reaction and subsequent purification steps.
-
Potential Cause: Hydrophobicity of the DBCO group or the payload.
-
Solution: The this compound linker includes a PEG4 spacer to improve aqueous solubility.[6][7][8] However, if the payload is particularly hydrophobic, solubility challenges may still arise.[9] To address this, you can perform the conjugation in a buffer containing a low percentage of a water-miscible organic co-solvent such as DMSO or DMF.[1][2] It is crucial to keep the final concentration of the organic solvent below 10-20% to avoid denaturation and precipitation of antibodies.[1][2]
-
Potential Cause: Aggregation of the antibody-drug conjugate (ADC).
-
Solution: ADC aggregation can be a consequence of increased hydrophobicity after conjugation.[9] The Val-Ala linker has been shown to reduce aggregation compared to the more traditional Val-Cit linker.[10][] If aggregation is still observed, consider optimizing the drug-to-antibody ratio (DAR) and the conjugation conditions. Purification methods like size-exclusion chromatography (SEC) are essential for removing aggregates.[12][13][14][15]
Issue 3: Instability of the Val-Ala Linker
While the Val-Ala linker is designed to be stable in circulation and cleaved by lysosomal enzymes like Cathepsin B, premature cleavage can be a concern.[6][8][16]
-
Potential Cause: Enzymatic degradation in plasma.
-
Solution: The Val-Ala linker generally exhibits good stability in human plasma.[16] However, stability can be species-dependent. For instance, some dipeptide linkers show instability in mouse plasma due to the activity of carboxylesterases.[16][17] If premature cleavage is suspected in preclinical models, it is important to assess linker stability in the relevant plasma.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical this compound conjugation reaction?
A1: For a robust starting point, we recommend the following conditions. Note that optimization for your specific antibody and payload is often necessary.
| Parameter | Recommended Starting Condition |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 (the more accessible component can be in excess)[1][2] |
| Temperature | Room temperature (20-25°C) or 37°C to accelerate the reaction[1][2] |
| Reaction Time | 4-12 hours (can be extended to 24 hours if needed)[1][2] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) at pH 7-8.5.[1][5] If solubility is an issue, a co-solvent like DMSO or DMF can be added (final concentration <10-20%).[1][2] |
Q2: How can I monitor the progress of my conjugation reaction?
A2: The progress of the conjugation can be monitored by observing the decrease in the concentration of the DBCO reagent, which has a characteristic UV absorbance at approximately 310 nm.[18] Alternatively, analytical techniques such as Hydrophobic Interaction Chromatography (HIC) can be used to resolve the different drug-to-antibody ratio (DAR) species, providing a clear picture of the reaction's progression.[12][13][14][19]
Q3: What are the best methods for purifying the final antibody-drug conjugate (ADC)?
A3: Several chromatographic techniques are suitable for ADC purification. Size-Exclusion Chromatography (SEC) is widely used to remove unconjugated small molecules and aggregates.[12][20] Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADCs with different DARs.[13][19] Tangential flow filtration (TFF) is a scalable method for buffer exchange and removal of small molecule impurities.[20]
Q4: How do I characterize my final ADC product?
A4: Comprehensive characterization is crucial. The average DAR and the distribution of different DAR species can be determined by HIC.[13][14][19] SEC is used to assess the level of aggregation.[12][15] Mass spectrometry (MS) provides accurate mass measurements for confirming the identity of the conjugate.[13][19]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Payload Conjugation via SPAAC
This protocol outlines the final step of conjugating an azide-modified payload to a DBCO-functionalized antibody.
-
Prepare the DBCO-Antibody: Ensure your antibody has been functionalized with the this compound linker. The antibody should be in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[18]
-
Prepare the Azide-Payload Solution: Dissolve your azide-modified payload in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Initiate the Conjugation Reaction: Add the azide-payload stock solution to the DBCO-antibody solution. The recommended molar excess of the azide-payload is typically 2-4 fold over the antibody.[18] If using a DMSO stock, ensure the final DMSO concentration in the reaction mixture does not exceed 10-20%.[1][18]
-
Incubate: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.[18][21] Gentle mixing is recommended.
-
Purification: Purify the resulting ADC using an appropriate method such as SEC to remove unreacted payload and other impurities.[21][22]
-
Characterization: Characterize the purified ADC for DAR, aggregation, and identity using HIC, SEC, and MS, respectively.[12][13][19]
Visualizations
Caption: Workflow for ADC synthesis using the this compound linker.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DBCO-PEG4-Val-Ala-PAB Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during conjugation reactions involving DBCO-PEG4-Val-Ala-PAB linkers, with a primary focus on resolving issues related to low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the core components of the this compound linker and their respective functions?
A1: The this compound linker is a sophisticated molecule designed for the creation of antibody-drug conjugates (ADCs). Each component has a specific role:
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that enables a highly efficient and bioorthogonal "click chemistry" reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is copper-free, making it ideal for use with sensitive biological samples.[1][2][3]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances the aqueous solubility of the linker and the final conjugate, which can help prevent aggregation.[3]
-
Val-Ala (Valine-Alanine): This dipeptide sequence is specifically designed to be cleaved by enzymes, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[3]
-
PAB (p-aminobenzyl): This is a self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, spontaneously releases the conjugated payload in its active form.
Q2: What is the general workflow for conjugating a payload to an antibody using this linker?
A2: The conjugation process is typically a two-stage approach. First, the antibody is functionalized with the DBCO end of the linker, usually through a reaction between an activated ester on the linker (like an NHS ester) and primary amines (e.g., lysine (B10760008) residues) on the antibody. Second, the azide-modified payload is then "clicked" onto the DBCO-functionalized antibody via the SPAAC reaction.[1]
Q3: My final conjugate yield is very low. What are the most common initial factors to investigate?
A3: Low yield can stem from several issues. The primary areas to investigate are the quality and storage of the reagents (the DBCO-linker can degrade if not stored properly at -20°C or -80°C), the reaction conditions (pH, temperature, buffer composition), and the efficiency of the purification steps, where product loss can be significant.[4]
Q4: How does the Drug-to-Antibody Ratio (DAR) relate to reaction yield?
A4: A low Drug-to-Antibody Ratio (DAR) is a direct indicator of low conjugation efficiency and can be perceived as low yield.[4] Factors that negatively impact the reaction kinetics or lead to steric hindrance can result in a lower DAR. It's crucial to optimize reaction conditions to achieve the desired DAR.
Troubleshooting Guide: Low Conjugate Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound conjugation reactions.
Issue 1: Low or No Formation of DBCO-Functionalized Antibody
-
Symptom: Analysis after the first reaction step (e.g., by UV-Vis spectroscopy checking for the DBCO absorbance peak around 309 nm) shows little to no incorporation of the DBCO linker onto the antibody.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester on the DBCO linker is moisture-sensitive and can hydrolyze, rendering it non-reactive. Prepare the DBCO-linker solution in anhydrous DMSO or DMF immediately before use. Avoid delays in adding it to the antibody solution. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody's lysine residues for reaction with the NHS ester, significantly reducing efficiency. Perform the reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7.0-9.0. |
| Suboptimal Molar Ratio | An insufficient molar excess of the DBCO linker will lead to low incorporation. Start with a 10 to 20-fold molar excess of the DBCO-PEG4-NHS ester to the antibody.[1] For very dilute antibody solutions, a higher excess may be necessary. |
| Low Antibody Concentration | Reactions are more efficient at higher concentrations. If possible, concentrate the antibody solution before starting the conjugation. |
Issue 2: Inefficient SPAAC "Click" Reaction
-
Symptom: The DBCO-functionalized antibody is successfully formed, but the final conjugate yield after reacting with the azide-payload is low.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The SPAAC reaction rate is influenced by temperature and time. While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can increase the rate. Extend the incubation time; reactions can often be run for 4-12 hours or even overnight.[5] |
| Steric Hindrance | The azide (B81097) group on the payload may be sterically hindered, preventing efficient reaction with the DBCO group on the large antibody. The PEG4 spacer is designed to mitigate this, but if the payload is particularly bulky, a longer PEG spacer might be necessary. |
| Presence of Azide in Buffer | Ensure that no sodium azide is present in any of the buffers used for the SPAAC reaction, as it will compete with the azide-payload for the DBCO-functionalized antibody.[6] |
| Incorrect Molar Ratio | An insufficient amount of the azide-payload will lead to an incomplete reaction. Use a 1.5 to 5-fold molar excess of the azide-payload relative to the DBCO-functionalized antibody.[1] |
Issue 3: Product Loss During Purification
-
Symptom: The reaction appears to be successful, but the final isolated yield is low.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Antibody Aggregation | The conjugation of a hydrophobic payload can lead to aggregation of the ADC, which is then lost during purification. The PEG4 spacer helps to reduce this, but if aggregation is still an issue, consider using a longer, more hydrophilic PEG linker.[4] |
| Harsh Purification Methods | Aggressive purification techniques can lead to significant product loss.[4] Optimize purification methods such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to ensure efficient separation of the ADC from unconjugated antibody and free payload without sacrificing yield. |
| Instability of the Conjugate | The linker-payload may have some instability under the purification conditions, leading to premature cleavage.[4] Ensure that the pH and buffer conditions during purification are compatible with the stability of the conjugate. |
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Conjugation Steps
| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Excess |
| Antibody Activation | This compound-NHS | Antibody | 10 - 20 fold |
| SPAAC Reaction | Azide-Payload | DBCO-Functionalized Antibody | 1.5 - 5 fold |
Data compiled from multiple sources providing general guidelines for similar conjugation chemistries.[1]
Table 2: Impact of Reaction Conditions on SPAAC Efficiency
| Parameter | Condition | Impact on Yield/Rate | Notes |
| pH | 7.0 - 9.0 | Optimal | Maintains antibody stability and promotes efficient NHS ester reaction. |
| Temperature | 4°C | Slower Reaction | May require overnight incubation. |
| 25°C - 37°C | Faster Reaction | Can significantly increase the reaction rate. | |
| Solvent | <10-20% DMSO/DMF | Optimal | Higher concentrations of organic solvents can lead to antibody denaturation.[1][6] |
| Buffer | Amine-free (PBS, HEPES) | High | Avoids competitive side reactions with NHS esters. |
| Amine-containing (Tris) | Low to None | Reacts with and quenches the NHS ester. |
Experimental Protocols
Protocol 1: Antibody Functionalization with this compound-NHS
Objective: To covalently attach the DBCO-linker to an antibody via primary amines.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification equipment (e.g., desalting columns or dialysis cassettes).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the DBCO-linker solution to the antibody solution.[1] b. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10-20% to maintain antibody integrity.[1][6] c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-linker using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).
Protocol 2: SPAAC Reaction with Azide-Payload
Objective: To conjugate the azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-functionalized antibody.
-
Azide-modified payload.
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free).
Procedure:
-
Reaction Setup: a. In a reaction vessel, combine the DBCO-functionalized antibody with the azide-payload. b. Use a 1.5 to 5-fold molar excess of the azide-payload relative to the antibody.[1]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours. For potentially slower reactions or to minimize antibody degradation, the reaction can be performed at 4°C overnight.[5][6]
-
Purification: Purify the final antibody-drug conjugate to remove any unreacted payload and other impurities. Methods such as SEC, HIC, or dialysis are commonly used.[1]
-
Analysis: Characterize the final ADC to determine the final concentration, Drug-to-Antibody Ratio (DAR), and percentage of aggregation (e.g., using HIC-HPLC and SEC-HPLC).
Visualizations
Caption: A diagram illustrating the two-step experimental workflow for creating an ADC using a DBCO-linker.
Caption: A decision tree diagram to guide troubleshooting efforts when experiencing low reaction yield.
References
Technical Support Center: Preventing Aggregation of ADCs with DBCO-PEG4-Val-Ala-PAB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the DBCO-PEG4-Val-Ala-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
The this compound linker is a popular cleavable linker used in the development of ADCs. Its components are:
-
DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry for conjugation to an azide-modified antibody, offering high specificity and biocompatibility.[1][2]
-
PEG4 (four-unit Polyethylene (B3416737) Glycol): A hydrophilic spacer that improves the aqueous solubility of the linker and the resulting ADC, which can help reduce aggregation.[1][3][4][5]
-
Val-Ala (Valine-Alanine): A dipeptide motif that is cleavable by lysosomal proteases, such as Cathepsin B, ensuring the release of the cytotoxic payload within the target cancer cell.[1][6]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, releases the attached payload.
Q2: What are the primary causes of ADC aggregation when using the this compound linker?
Aggregation of ADCs is a common challenge that can impact efficacy, safety, and stability.[7][8] Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[7][9] While the PEG4 spacer in the this compound linker helps to mitigate this, highly hydrophobic drugs can still pose a risk.[3][4]
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain organic solvents used to dissolve the linker-payload can destabilize the ADC and promote aggregation.[7][10]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][10]
-
Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can induce conformational changes in the antibody, leading to aggregation.[3][10][11]
-
Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation due to their amino acid sequence and structure.[7]
Q3: How does the PEG4 component of the linker help in preventing aggregation?
The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[3][4] This hydrophilic shield can mask the hydrophobic drug-linker, reducing intermolecular hydrophobic interactions that are a primary driver of aggregation.[4][12] By improving the aqueous solubility of the conjugate, PEGylation contributes to better stability and a lower propensity for aggregation.[4][13]
Q4: What are the recommended storage conditions for ADCs synthesized with this linker?
Proper storage is critical to maintain the stability and efficacy of ADCs. General guidelines include:
-
Temperature: Store ADCs at ultra-cold temperatures, typically ranging from -20°C to -80°C, depending on the specific formulation.[14] It is crucial to prevent temperature fluctuations.[14]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can induce aggregation, it is recommended to aliquot the ADC into single-use vials before freezing.[10][11]
-
Light Protection: For ADCs with light-sensitive payloads or linkers, storage in dark vials or the use of foil is recommended to prevent photodegradation.[3][11]
-
Buffer Composition: The use of stabilizing buffers containing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 80) can help prevent aggregation during storage.[10][15]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During or After Conjugation
-
Symptom: The ADC solution appears cloudy or contains visible particles.
-
Potential Cause: Aggregation due to high hydrophobicity, inappropriate buffer conditions, or a high concentration of organic solvent.
-
Troubleshooting Steps:
| Recommended Action | Rationale |
| Optimize Buffer Conditions | Conduct a buffer screening study to identify the optimal pH and ionic strength for your specific ADC. Histidine and citrate (B86180) buffers are commonly used.[10][16] |
| Reduce Organic Solvent Concentration | Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the this compound-payload. Utilize techniques like tangential flow filtration (TFF) to rapidly remove residual solvent after conjugation.[2] |
| Incorporate Excipients | Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the reaction and formulation buffers to reduce hydrophobic interactions and improve stability.[10] |
| Lower the Molar Excess of Linker-Payload | A high molar excess can lead to a higher, more heterogeneous DAR, increasing the risk of aggregation. Titrate the molar ratio to achieve the desired DAR while minimizing aggregation. |
Issue 2: High Molecular Weight Species Detected by Size Exclusion Chromatography (SEC)
-
Symptom: SEC analysis reveals a significant increase in high molecular weight species (HMWS) compared to the unconjugated antibody.
-
Potential Cause: Formation of soluble aggregates.
-
Troubleshooting Steps:
| Recommended Action | Rationale |
| Review Conjugation Parameters | Ensure precise control over reaction temperature, pH, and incubation time. Deviations can lead to inconsistent conjugation and increased aggregation.[2] |
| Purification Method Optimization | Employ purification techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) in addition to SEC to remove aggregates.[7][17] |
| Consider a More Hydrophilic Linker or Payload | If aggregation persists, the inherent hydrophobicity of the payload may be the primary issue. Exploring alternative, more hydrophilic payloads or linkers with longer PEG chains may be necessary.[3][4] |
| Immobilize the Antibody During Conjugation | For antibodies particularly prone to aggregation, consider solid-phase conjugation where the antibody is immobilized on a resin. This physically separates the antibodies, preventing aggregation during the conjugation process.[7] |
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation with this compound
This protocol outlines a general workflow for conjugating an azide-modified antibody with a this compound-payload.
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an amine-free and azide-compatible buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove unreacted linker-payload and any aggregates using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer for storage.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method to quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
-
Instrumentation and Column:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select a size exclusion column appropriate for the size of the antibody (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
| Parameter | Typical Value |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Run Time | 15 - 30 minutes |
Visualizations
Caption: Workflow for ADC synthesis using this compound linker.
Caption: Logical troubleshooting flow for ADC aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. susupport.com [susupport.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. youtube.com [youtube.com]
- 17. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
Technical Support Center: DBCO-PEG4-Val-Ala-PAB Stability
Welcome to the technical support center for the DBCO-PEG4-Val-Ala-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the stability of this linker in experimental settings.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of the this compound linker.
Q1: What are the primary stability concerns for the this compound linker?
A1: The stability of the this compound linker is influenced by its three main components: the DBCO group, the PEG4 spacer, and the enzymatically cleavable Val-Ala-PAB unit. Key stability concerns include:
-
Hydrolysis: The Val-Ala dipeptide bond and the carbamate (B1207046) linkage in the PAB spacer can be susceptible to hydrolysis, especially at non-neutral pH.
-
Enzymatic Degradation: The Val-Ala linker is designed to be cleaved by proteases like Cathepsin B, which is desirable in the target cell's lysosome. However, premature cleavage in circulation by other proteases can be a concern.[1][2]
-
DBCO Moiety Instability: While generally stable for copper-free click chemistry, the DBCO group can be sensitive to certain conditions, such as the presence of strong nucleophiles or reducing agents.[3][4] Its hydrophobicity can also contribute to aggregation.[5]
-
Oxidation: The DBCO group can be prone to oxidation over time, which can reduce its reactivity with azide-functionalized molecules.[5]
Q2: How does the PEG4 spacer influence the stability of the linker?
A2: The tetraethylene glycol (PEG4) spacer plays a crucial role in the overall properties of the linker. Its primary functions are to:
-
Enhance Hydrophilicity: The PEG4 spacer increases the water solubility of the entire molecule, which can be particularly beneficial when working with hydrophobic payloads or the DBCO group itself.[3][6] This improved solubility can help to mitigate aggregation.[5]
-
Reduce Steric Hindrance: By physically separating the DBCO group and the Val-Ala-PAB moiety from the conjugated biomolecule, the PEG4 spacer can minimize steric hindrance, allowing for more efficient enzymatic cleavage and click chemistry reactions.[3]
-
Improve Pharmacokinetics: In the context of antibody-drug conjugates (ADCs), PEG linkers can create a protective hydrophilic shield around the payload, potentially reducing non-specific interactions with other proteins and improving circulation half-life.[6]
Q3: What is the cleavage mechanism of the Val-Ala-PAB linker, and what factors affect it?
A3: The Val-Ala-PAB linker is a cathepsin-cleavable linker designed for controlled payload release.[7] The cleavage process is a two-step mechanism:
-
Enzymatic Cleavage: The dipeptide bond between Valine (Val) and Alanine (Ala) is recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[7] The optimal pH for Cathepsin B activity is acidic, typically between 4.5 and 6.5.[6][8]
-
Self-Immolation: Following the enzymatic cleavage of the Val-Ala bond, the p-aminobenzyl carbamate (PAB) spacer becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolation process releases the attached payload in its unmodified, active form.[2][9][10][11][12]
Factors affecting cleavage include enzyme concentration, pH, temperature, and the presence of any enzyme inhibitors.
Q4: How does the stability of the Val-Ala linker compare to the more common Val-Cit linker?
A4: The Val-Ala linker offers several advantages compared to the Val-Cit (valine-citrulline) linker:
-
Improved Hydrophilicity and Reduced Aggregation: Val-Ala has been shown to have better hydrophilicity than Val-Cit. This can lead to reduced aggregation of the final conjugate, especially with high drug-to-antibody ratios (DARs).[][14]
-
Comparable Plasma Stability: Both linkers generally exhibit good stability in human plasma.[1][15] However, dipeptide linkers can be susceptible to cleavage by carboxylesterases in mouse plasma, which can lead to premature drug release in preclinical mouse models.[1] Some studies suggest that Val-Ala may have slightly better stability in mouse plasma than Val-Cit.[]
It is important to note that the cleavage rate of the Val-Ala linker by Cathepsin B is approximately half that of the Val-Cit linker.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the this compound linker.
Issue 1: Low Yield of Final Conjugate
| Potential Cause | Recommended Solution |
| Degradation of DBCO moiety | Store the this compound linker protected from light and moisture at the recommended temperature (-20°C for long-term storage).[3][5] Prepare solutions fresh and avoid repeated freeze-thaw cycles. |
| Suboptimal reaction conditions for click chemistry | Ensure the reaction buffer is free of azides and has a pH between 7.0 and 8.5.[16] The reaction can be performed at room temperature or 37°C for 2-4 hours.[3] |
| Steric hindrance | The PEG4 spacer is designed to minimize steric hindrance, but if low yield persists, consider a longer PEG spacer.[3] |
| Incorrect quantification of reactants | Accurately determine the concentration of your azide-functionalized molecule and the this compound linker before starting the conjugation. |
Issue 2: Premature Cleavage of the Val-Ala-PAB Linker
| Potential Cause | Recommended Solution |
| Presence of contaminating proteases | Use high-purity reagents and sterile techniques. If working with cell culture media or other biological fluids, consider adding a broad-spectrum protease inhibitor cocktail if premature cleavage is not part of the experimental design. |
| Instability at experimental pH | The Val-Ala-PAB linker is most stable at neutral pH. If your experiment requires acidic or basic conditions for an extended period, you may observe some hydrolysis. Perform a stability test of your conjugate at the intended experimental pH. |
| Species-specific plasma instability | Be aware that dipeptide linkers like Val-Ala can be unstable in mouse plasma due to the presence of carboxylesterases.[1] For in vivo studies in mice, this can lead to faster clearance and off-target toxicity. Consider using humanized mouse models or alternative preclinical species if this is a significant issue. |
Issue 3: Aggregation of the Conjugate
| Potential Cause | Recommended Solution |
| Hydrophobicity of the DBCO group or payload | The PEG4 spacer enhances solubility, but aggregation can still occur, especially with very hydrophobic payloads or high drug-to-antibody ratios (DARs).[5] Consider using a longer, more hydrophilic PEG linker.[3] |
| Unfavorable buffer conditions | Optimize the pH and ionic strength of your storage and reaction buffers. Aggregation can be more pronounced near the isoelectric point of the protein.[17][18] |
| High DAR | A higher number of conjugated linker-payload molecules increases the overall hydrophobicity of the protein, making it more prone to aggregation.[5][18] If possible, aim for a lower, more controlled DAR. |
| Freeze-thaw cycles | Repeated freezing and thawing can denature proteins and lead to aggregation.[18] Store your conjugate in single-use aliquots. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Plasma Stability
This protocol provides a general framework for evaluating the stability of a this compound conjugate in plasma.
-
Preparation of Solutions:
-
Prepare a stock solution of the conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
-
Incubation:
-
Spike the conjugate into the plasma to a final concentration of 1 µg/mL.[4]
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma samples.
-
-
Sample Analysis:
-
Analyze the collected aliquots to determine the amount of intact conjugate and any released payload. Common analytical techniques include:
-
LC-MS: To separate and identify the intact conjugate and its degradation products.
-
ELISA: A sandwich ELISA can be designed to specifically capture and detect the intact conjugate.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
-
Determine the half-life (t½) of the conjugate in plasma.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to assess the enzymatic cleavage of the Val-Ala-PAB linker by Cathepsin B.
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Prepare a stock solution of the this compound conjugate.
-
Reconstitute and activate Cathepsin B according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a microplate or microcentrifuge tubes, add the conjugate to the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the conjugate concentration is in the micromolar range (e.g., 1 µM).[9]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., by adding acetonitrile).
-
-
Analysis:
-
Analyze the samples to quantify the amount of released payload. This is often done using HPLC or LC-MS by monitoring the appearance of the payload peak over time.[9]
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time to determine the initial rate of cleavage.
-
Visualizations
Caption: Troubleshooting logic for common this compound stability issues.
Caption: A simplified workflow for assessing the plasma stability of the conjugate.
Caption: The enzymatic cleavage and self-immolation pathway of the Val-Ala-PAB linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. pharmtech.com [pharmtech.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Off-target cleavage of Val-Ala linkers and how to minimize it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Alanine (Val-Ala) cleavable linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Ala linker cleavage?
A1: The Val-Ala dipeptide linker is primarily designed for selective cleavage within the lysosomal compartment of target cancer cells.[1] The cleavage is a two-step process:
-
Enzymatic Cleavage: Lysosomal proteases, most notably Cathepsin B, recognize and hydrolyze the amide bond at the C-terminus of the alanine (B10760859) residue.[1][] While Cathepsin B is the principal enzyme, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process.[1]
-
Self-Immolation: In many ADC designs, the Val-Ala linker is attached to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. The initial enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC group, leading to the release of the unmodified cytotoxic payload.[1]
This targeted release mechanism is intended to enhance the therapeutic efficacy of the ADC while minimizing systemic toxicity.[]
Q2: What are the main causes of off-target cleavage of Val-Ala linkers?
A2: Off-target cleavage of Val-Ala linkers, while generally less pronounced than with some other dipeptide linkers like Val-Cit, can occur and lead to premature drug release.[3][4] Potential causes include:
-
Extracellular Proteases: While Val-Ala linkers are designed for cleavage in the acidic lysosomal environment, certain proteases in the tumor microenvironment or systemic circulation could potentially cleave the linker.[4]
-
Plasma Enzyme Activity: Some plasma enzymes can contribute to linker instability. For instance, the Val-Cit linker is known to be susceptible to cleavage by carboxylesterase Ces1C in mouse plasma, and while Val-Ala is generally more stable, species-specific enzyme activity should be considered.[3][5]
-
Conjugation Site: The site of linker-drug conjugation on the antibody can influence its stability. Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic degradation.[4]
Q3: How does the stability of Val-Ala linkers compare to Val-Cit linkers?
A3: Val-Ala and Val-Cit linkers exhibit different physicochemical and stability profiles that make them suitable for different ADC applications.
-
Hydrophobicity and Aggregation: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers.[4][] This lower hydrophobicity can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[][8] For instance, ADCs with Val-Ala linkers have been successfully developed with DARs as high as 7.4 with minimal aggregation.[8]
-
Plasma Stability: Both linkers generally show good stability in human plasma.[4] However, in mouse serum, the Val-Ala linker has demonstrated greater stability than the Val-Cit linker.[4][9]
-
Cleavage Rate: The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker in isolated enzyme assays.[4]
Troubleshooting Guide
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: Instability of the Val-Ala linker in mouse plasma due to species-specific carboxylesterase activity.[10] While more stable than Val-Cit, some instability can still occur.[4]
-
Troubleshooting Steps:
-
Quantify in vitro Plasma Stability: Perform a comparative in vitro plasma stability assay using both mouse and human plasma to confirm species-specific instability.
-
Modify Linker Design:
-
Incorporate a Hydrophilic Spacer: Adding a hydrophilic spacer like polyethylene (B3416737) glycol (PEG) can shield the linker from enzymatic degradation and improve solubility.[3][11]
-
Consider Tripeptide Linkers: Tripeptide linkers, such as glutamic acid-valine-citrulline (Glu-Val-Cit), have been shown to enhance stability in mouse plasma by reducing susceptibility to carboxylesterases.[5][11]
-
-
Optimize Conjugation Site: Employ site-specific conjugation technologies to attach the linker to a less solvent-exposed and more stable region of the antibody.[10]
-
Issue 2: ADC Aggregation at High Drug-to-Antibody Ratios (DAR)
-
Possible Cause: Increased hydrophobicity of the ADC due to the linker-payload combination, even with the less hydrophobic Val-Ala linker.[11]
-
Troubleshooting Steps:
-
Quantify Aggregation: Use size exclusion chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).[11]
-
Enhance Hydrophilicity:
-
Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC. Site-specific conjugation can help achieve a uniform DAR.[11]
-
Quantitative Data Summary
Table 1: Comparative Stability of Dipeptide Linkers in Mouse Serum
| Dipeptide Linker | Half-life (t1/2) in Mouse Serum |
| Val-Ala | 23 hours |
| Val-Cit | 11.2 hours |
| Val-Lys | 8.2 hours |
| Val-Arg | 1.8 hours |
Data sourced from a study on small molecule-drug conjugates.[9]
Table 2: Properties of Val-Ala vs. Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker |
| Relative Cathepsin B Cleavage Rate | Slower (approx. half of Val-Cit)[4] | Faster[4] |
| Hydrophobicity | Lower[4][] | Higher[4][] |
| Aggregation Propensity | Lower, allows for higher DARs (up to 7.4)[8] | Higher, can limit achievable DARs[8] |
| Mouse Plasma Stability | More stable[4][9] | Less stable[4][9] |
Experimental Protocols
Protocol 1: In Vitro ADC Cleavage Assay by Cathepsin B
This protocol outlines a general method for assessing the in vitro cleavage of a Val-Ala linker in an ADC by Cathepsin B.
Materials:
-
ADC with Val-Ala linker
-
Human Cathepsin B (activated)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)
-
Quenching Solution (e.g., 1% trifluoroacetic acid in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare ADC Solution: Dilute the ADC to a final concentration of approximately 1 µM in the assay buffer.
-
Initiate Reaction: Add activated Cathepsin B to the ADC solution to a final concentration of around 20 nM.[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]
-
Quench Reaction: Immediately mix the aliquot with the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples using LC-MS/MS to separate and quantify the released payload from the intact ADC.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method for evaluating the stability of an ADC with a Val-Ala linker in plasma.
Materials:
-
ADC with Val-Ala linker
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS or ELISA-based method for quantification
Procedure:
-
Sample Preparation: Spike the ADC into aliquots of human and mouse plasma at a final concentration of, for example, 100 µg/mL. Prepare control samples in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove an aliquot from each sample.
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with a capture antibody (e.g., anti-human IgG).
-
Add diluted plasma samples and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-drug antibody).
-
Add substrate and measure the signal to quantify the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the aliquots (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.[10]
-
-
Data Analysis: Calculate the percentage of intact ADC or the concentration of released payload at each time point to determine the stability profile and half-life of the ADC in different plasma species.
Visualizations
Caption: Intracellular cleavage of a Val-Ala-PABC linker.
Caption: Decision workflow for addressing linker instability.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Characterization of DBCO-PEG4-Val-Ala-PAB ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the DBCO-PEG4-Val-Ala-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the this compound linker?
The this compound linker is a chemically defined linker system with several key attributes. The Dibenzocyclooctyne (DBCO) group enables copper-free click chemistry for highly specific conjugation to azide-modified antibodies.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the aqueous solubility of the linker-payload complex, which can help mitigate aggregation.[1][3][4] The Valine-Alanine (Val-Ala) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring payload release within the target cell.[1][5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, releasing the unconjugated payload after dipeptide cleavage.
Q2: What are the primary analytical techniques for characterizing these ADCs?
The primary techniques for characterizing this compound ADCs include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess heterogeneity.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination of the intact ADC and its subunits, providing precise DAR values and identifying conjugation sites.[6][9][10][11]
-
Size Exclusion Chromatography (SEC): To quantify aggregates, fragments, and the monomeric ADC species.[12][13]
-
UV/Vis Spectroscopy: As a rapid method to estimate the average DAR.[6][13]
Q3: Why is determining the Drug-to-Antibody Ratio (DAR) so critical?
The DAR, or the average number of drug molecules conjugated to an antibody, is a critical quality attribute (CQA) that directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[6][13][14] An optimal DAR is essential for balancing therapeutic potency with potential toxicity.
Troubleshooting Guides
Problem 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting/Optimization |
| Incomplete Click Chemistry Reaction | Optimize reaction conditions (temperature, time, stoichiometry of DBCO-linker to azide-antibody). Ensure the absence of interfering substances. |
| Steric Hindrance | The length of the PEG linker can sometimes cause steric hindrance, impeding access to the conjugation site.[3] Consider linkers with different PEG lengths if consistently low DAR is observed. |
| Instability of Linker-Payload | The linker-payload construct may be unstable under the specific conjugation or purification conditions, leading to premature payload cleavage.[3] Evaluate stability at different pH and temperature conditions. |
| Poor Solubility of Linker-Payload | Although the PEG4 spacer improves solubility, highly hydrophobic payloads might still have limited solubility in aqueous buffers, leading to an incomplete reaction.[3] Consider the use of co-solvents if compatible with the antibody's stability. |
Problem 2: High Levels of Aggregation Observed by SEC
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting/Optimization |
| High Hydrophobicity | The addition of the drug-linker can increase the overall hydrophobicity of the antibody, leading to aggregation.[13] |
| High DAR Species | ADCs with a high DAR are often more prone to aggregation.[15] The Val-Ala dipeptide is noted to reduce aggregation compared to more hydrophobic alternatives like Val-Cit, especially for high DAR ADCs.[5][15] |
| Inappropriate Formulation | The pH and excipients of the formulation are critical for ADC stability. Conduct a pH stability study to identify the optimal pH range, typically between 5.0 and 6.5 for IgGs.[15] |
| Manufacturing and Handling Stress | ADCs can be sensitive to temperature fluctuations and shear stress. Avoid vigorous mixing and multiple freeze-thaw cycles.[15] |
Problem 3: Discrepancies Between DAR Measurement Techniques
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting/Optimization |
| Methodological Differences | UV/Vis spectroscopy provides an average DAR, while HIC and LC-MS provide information on the distribution of different DAR species.[6] It is expected that these methods may yield slightly different results. |
| HIC Method Not Optimized | The salt concentration and gradient in HIC are critical for resolving different DAR species.[7][16] Optimization of the HIC method is necessary for accurate DAR distribution analysis. |
| LC-MS Data Processing | The deconvolution of mass spectrometry data to determine DAR can be complex. Ensure appropriate software and parameters are used for data analysis.[17] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[6]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm and, if the payload has a distinct absorbance, at a relevant wavelength.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[13]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregate, monomer, and fragment. The percentage of each species is calculated based on the peak area.
Data Presentation
Table 1: Comparison of DAR Determination Methods
| Method | Information Provided | Advantages | Limitations |
| HIC | Average DAR, drug distribution (DAR species), presence of unconjugated antibody.[6] | Provides distribution information under non-denaturing conditions.[7][8] | Resolution can be challenging for complex mixtures. |
| LC-MS | Precise mass of intact ADC and subunits, average DAR, drug distribution, conjugation sites.[6] | Highly accurate and detailed information.[10][11] | Can be denaturing, requires specialized equipment. |
| UV/Vis | Average DAR only.[6] | Simple and rapid.[6] | Lacks detailed information on distribution and heterogeneity.[6] |
Visualizations
Caption: Workflow for the synthesis and characterization of a this compound ADC.
Caption: A logical troubleshooting guide for common issues in ADC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the In Vivo Stability of DBCO-PEG4-Val-Ala-PAB ADCs
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the in vivo stability of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-Val-Ala-PAB linker system. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help diagnose and resolve stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the main components of a this compound ADC and how do they influence stability?
A1: This ADC is a complex biotherapeutic with four key components that collectively determine its stability and efficacy.[1][2][]
-
DBCO (Dibenzocyclooctyne): This group enables conjugation to an azide-modified antibody via copper-free click chemistry, forming a stable triazole linkage.[4] However, the hydrophobic nature of the DBCO moiety can sometimes contribute to ADC aggregation.[5]
-
PEG4 (Four-unit Polyethylene Glycol): This hydrophilic spacer is incorporated to improve the solubility and pharmacokinetic properties of the ADC.[2][] PEG linkers can create a "hydration shell" that reduces aggregation and slows renal clearance, thus extending the plasma half-life.[2] While generally stable, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[7]
-
Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor tissues.[8][9] The Val-Ala linker is designed to be stable in systemic circulation (pH 7.4) and cleaved efficiently within the acidic environment of the lysosome, ensuring targeted payload release.[8][9] It is generally considered to have excellent plasma stability.[8]
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once Cathepsin B cleaves the Val-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active payload.[8][9]
Q2: My ADC is showing a rapid decrease in the drug-to-antibody ratio (DAR) in vivo. What are the potential causes?
A2: A rapid decrease in DAR in vivo suggests premature payload deconjugation. Several factors could be responsible:
-
Enzymatic Cleavage in Plasma: While the Val-Ala linker is designed for high plasma stability, some level of cleavage by plasma proteases can occur.[8] This is more of a known issue with the Val-Cit linker, which can be cleaved by neutrophil elastase, but Val-Ala stability should be confirmed.[10][11]
-
Linker Instability: The chemical bonds within the linker-payload construct could be labile under physiological conditions. For instance, if a disulfide linker were used elsewhere in the construct, residual reducing agents could cause deconjugation.[12] For the Val-Ala-PAB system, instability is less common but should be investigated.
-
Antibody Purity: The presence of contaminating proteases in the monoclonal antibody preparation could potentially degrade the linker or the antibody itself.[12]
Q3: I am observing aggregation of my ADC preparation. What are the common causes and how can I mitigate this?
A3: ADC aggregation is a frequent challenge that can affect efficacy, pharmacokinetics, and safety by potentially triggering an immune response.[]
-
High Hydrophobicity: The primary cause of aggregation is often the high hydrophobicity of the payload and certain linker components like DBCO.[5][12][] A high drug-to-antibody ratio (DAR) exacerbates this issue by increasing the overall hydrophobicity of the ADC molecule.[12][14]
-
Unfavorable Formulation: The buffer composition, including pH and salt concentration, is critical for ADC stability.[12] Aggregation is more likely if the buffer pH is near the antibody's isoelectric point (pI).
-
Environmental Stress: Physical stresses such as repeated freeze-thaw cycles, vigorous shaking, or exposure to light can denature the antibody component, leading to aggregation.[12]
Strategies to mitigate aggregation include:
-
Optimizing DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4) to reduce hydrophobicity.[14][]
-
Formulation Optimization: Screen different buffer systems. Common excipients like sugars (sucrose, trehalose) and surfactants (polysorbate 20/80) can be added to prevent aggregation.
-
Proper Handling and Storage: Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles and store at recommended temperatures (typically 2-8°C).
Q4: How does the Val-Ala linker compare to the more common Val-Cit linker in terms of stability and efficacy?
A4: Both Val-Ala and Val-Cit are dipeptide linkers cleaved by Cathepsin B, but they have distinct properties that make them suitable for different applications.
| Feature | Val-Ala Linker | Val-Cit Linker |
| Cleavage Rate | Cleaved at a moderate rate by Cathepsin B (approximately half the rate of Val-Cit).[9] | Rapidly cleaved by Cathepsin B and other lysosomal proteases.[8][16] |
| Plasma Stability | Excellent stability in human plasma.[8][9] | Generally stable in human plasma, but can be susceptible to premature cleavage by enzymes like carboxylesterase 1c (in mice) and neutrophil elastase.[11][17] |
| Hydrophobicity | Lower hydrophobicity compared to Val-Cit.[9] | More hydrophobic, which can limit the achievable DAR and increase the risk of aggregation.[10][11] |
| Application | The lower hydrophobicity allows for the construction of ADCs with higher DAR values and reduced aggregation risk.[8] | Widely used and well-established, but its hydrophobicity and potential for off-target cleavage are key considerations.[11][16] |
Troubleshooting Guide for In Vivo Instability
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in average DAR in plasma. | 1. Premature enzymatic cleavage: The Val-Ala linker may be cleaved by plasma proteases.[8][9]2. Chemical instability: One of the covalent bonds in the linker-drug construct is breaking.3. Deconjugation at the DBCO-azide linkage: Though highly stable, this linkage's integrity should be confirmed. | 1. Perform an in vitro plasma stability assay (see Protocol 1) using plasma from relevant species (e.g., human, mouse) to confirm off-target cleavage.[17][18]2. Consider linker modification: If plasma cleavage is confirmed, explore alternative dipeptides or linker technologies like tandem-cleavage linkers that require two enzymatic steps for release.[16][19]3. Analyze ADC by LC-MS after incubation in buffer at 37°C to assess inherent chemical stability. |
| High levels of aggregation detected by SEC-HPLC. | 1. High DAR: Too many hydrophobic drug-linker molecules per antibody.[12][14]2. Hydrophobic nature of DBCO/payload: The components themselves promote aggregation.[5][]3. Suboptimal formulation: Buffer pH, ionic strength, or lack of excipients.[12] | 1. Optimize conjugation chemistry to achieve a lower average DAR (e.g., DAR 2 or 4).2. Improve formulation: Screen buffers with different pH values and ionic strengths. Add stabilizing excipients like polysorbate 80 or trehalose.3. Increase hydrophilicity: Consider using a longer PEG chain (e.g., PEG8, PEG12) in the linker to improve solubility.[2][] |
| Low therapeutic efficacy in vivo despite good in vitro potency. | 1. Poor PK profile: The ADC is being cleared from circulation too quickly due to aggregation or other factors.[14]2. Inefficient payload release: The Val-Ala linker is not being cleaved efficiently in the target tumor cells.[8]3. Loss of payload before reaching the target: Premature deconjugation is reducing the amount of active ADC. | 1. Conduct a full pharmacokinetic (PK) study to assess clearance rates.[20]2. Perform a lysosomal cleavage assay (see Protocol 2) with isolated lysosomes or Cathepsin B to verify efficient payload release.3. Re-evaluate in vitro plasma stability to ensure the ADC remains intact long enough to reach the tumor site. |
Visualized Mechanisms and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. purepeg.com [purepeg.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Factors affecting the rate of Cathepsin B cleavage of Val-Ala
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the rate of Cathepsin B cleavage of the Val-Ala dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of Cathepsin B cleavage of a Val-Ala substrate?
The rate of Cathepsin B-mediated cleavage of Val-Ala is primarily influenced by three key factors:
-
pH: Cathepsin B exhibits dual peptidase activity with distinct pH optima. It functions as a dipeptidyl carboxypeptidase, which is relevant for Val-Ala cleavage, with optimal activity in the acidic environment of the lysosome (pH 4.5-5.5). While it is also active at neutral pH (~7.2), its substrate preferences change.[1][2]
-
Substrate Concentration: As with most enzymatic reactions, the concentration of the Val-Ala substrate will affect the reaction velocity, following Michaelis-Menten kinetics.
-
Temperature: Cathepsin B activity is temperature-dependent. It is generally stable and active at 37°C, with significant activity reported at temperatures up to 55°C.
Q2: How does the cleavage rate of Val-Ala compare to other common Cathepsin B substrates?
Direct kinetic parameters (Km, kcat) for Val-Ala are not extensively published. However, studies on dipeptide linkers for antibody-drug conjugates (ADCs) have shown that the Val-Ala linker is cleaved by Cathepsin B at approximately 50% of the rate of the commonly used Val-Cit (valine-citrulline) linker. Despite the slower rate, Val-Ala offers the advantage of lower hydrophobicity, which can be beneficial in preventing aggregation of ADCs.
Q3: What is the optimal pH for Cathepsin B cleavage of a substrate with Valine at the P2 position?
For substrates with a Valine residue at the P2 position, such as Z-VR-AMC, the optimal pH for Cathepsin B activity is around 5.0. The activity is maintained over a broader range of pH 4-7.[3] This suggests that for Val-Ala cleavage, an acidic pH similar to that found in lysosomes would be optimal.
Q4: Are there any known inhibitors that can specifically block Cathepsin B activity on Val-Ala?
Yes, several inhibitors can block Cathepsin B activity. These can be broadly categorized as:
-
Irreversible Inhibitors:
-
E-64d: A broad-spectrum cysteine protease inhibitor.
-
CA-074 and its methyl ester prodrug CA-074Me: Highly selective inhibitors of Cathepsin B.
-
-
pH-Selective Inhibitors:
-
Z-Arg-Lys-AOMK: A recently developed inhibitor that shows over 100-fold selectivity for Cathepsin B at neutral pH (7.2) compared to acidic pH (4.6).[2]
-
Q5: What is the role of Cathepsin B in cellular signaling pathways involving cleavage of substrates like Val-Ala?
Cathepsin B plays a crucial role in apoptosis (programmed cell death), particularly in pathways initiated by stimuli like Tumor Necrosis Factor-alpha (TNF-α). Upon receiving an apoptotic signal, lysosomes can become permeable, releasing Cathepsin B into the cytosol. In the cytosol, Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates caspases and leads to the execution of apoptosis.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cleavage of Val-Ala substrate | Suboptimal pH | Ensure the reaction buffer pH is within the optimal acidic range for Cathepsin B dipeptidyl carboxypeptidase activity (pH 4.5-5.5). |
| Inactive Enzyme | Activate the Cathepsin B enzyme with a reducing agent like Dithiothreitol (DTT) prior to the assay. Ensure proper storage of the enzyme at -80°C. | |
| Presence of Inhibitors | Check all reagents for potential cysteine protease inhibitors. If using cell lysates, consider the presence of endogenous inhibitors like cystatins. | |
| High background fluorescence/signal | Substrate Instability | Prepare the fluorogenic substrate solution fresh and protect it from light to prevent auto-hydrolysis. |
| Contaminating Proteases | If using a non-purified enzyme source, other proteases may cleave the substrate. Use a highly specific Cathepsin B inhibitor (e.g., CA-074) as a negative control to confirm the signal is from Cathepsin B. | |
| Inconsistent results between experiments | Variable Enzyme Activity | Aliquot the Cathepsin B enzyme upon receipt to avoid multiple freeze-thaw cycles. Always run a standard curve with a known amount of active enzyme or fluorescent product. |
| Temperature Fluctuations | Ensure the reaction is incubated at a constant and optimal temperature (e.g., 37°C) using a temperature-controlled plate reader or water bath. |
Quantitative Data
Table 1: Relative Cleavage Rate of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Notes |
| Val-Cit | 100% (Baseline) | Commonly used linker in ADCs. |
| Val-Ala | ~50% | Lower hydrophobicity, may reduce ADC aggregation. |
| Phe-Lys | ~30-fold faster | Very rapid cleavage by isolated Cathepsin B. |
Table 2: Kinetic Parameters of Cathepsin B for Various Fluorogenic Substrates at Different pH Values
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Lys-AMC | 7.2 | 100 | 12 | 120,000 |
| 4.6 | 120 | 2.1 | 18,000 | |
| Z-Glu-Lys-AMC | 7.2 | 110 | 0.11 | 1,000 |
| 4.6 | 130 | 0.91 | 7,000 | |
| Z-Phe-Arg-AMC | 7.2 | 80 | 11 | 140,000 |
| 4.6 | 50 | 10 | 200,000 | |
| Z-Nle-Lys-Arg-AMC | 7.2 | 23.9 ± 2.6 | 1.8 ± 0.05 | 75,300 ± 5,500 |
| 4.6 | 13.9 ± 1.6 | 0.7 ± 0.03 | 50,400 ± 4,100 | |
| Z-Arg-Arg-AMC | 7.2 | 132.8 ± 12.3 | 1.2 ± 0.04 | 9,000 ± 1,100 |
| 4.6 | 205.1 ± 19.8 | 0.4 ± 0.01 | 1,900 ± 200 |
Experimental Protocols
Fluorometric Assay for Cathepsin B Cleavage of Val-Ala-AMC
This protocol describes a method to determine the rate of Cathepsin B cleavage of a fluorogenic Val-Ala-7-amino-4-methylcoumarin (Val-Ala-AMC) substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Val-Ala-AMC substrate
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 10 mM DTT
-
Stop Solution: 100 mM Sodium Chloroacetate, 100 mM Acetic Acid, pH 4.3
-
AMC Standard
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Activation:
-
Dilute Cathepsin B to a working concentration (e.g., 10 nM) in Activation Buffer.
-
Incubate for 15 minutes at 37°C to activate the enzyme.
-
-
Substrate Preparation:
-
Prepare a stock solution of Val-Ala-AMC in DMSO.
-
Dilute the stock solution to the desired final concentrations in Assay Buffer. It is recommended to perform a substrate titration to determine the Km.
-
-
Reaction Setup:
-
Add 50 µL of the diluted Val-Ala-AMC solutions to the wells of the 96-well plate.
-
Include wells with Assay Buffer only for background measurements.
-
To initiate the reaction, add 50 µL of the activated Cathepsin B solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the amount of product formed (moles).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
Caption: Experimental workflow for the fluorometric assay of Cathepsin B activity.
Caption: Cathepsin B-mediated apoptosis signaling pathway induced by TNF-α.
References
- 1. Cathepsin B mediates the lysosomal-mitochondrial apoptosis pathway in arsenic-induced microglial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing steric hindrance in DBCO-PEG4-Val-Ala-PAB conjugations
Technical Support Center: DBCO-PEG4-Val-Ala-PAB Conjugations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for conjugations involving the this compound linker, with a specific focus on overcoming issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound is a popular linker used in the development of Antibody-Drug Conjugates (ADCs). It is composed of several key components:
-
DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for attaching the linker to an azide-modified antibody.[1][2]
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the linker's solubility in aqueous buffers and increases the distance between the antibody and the payload, which can help reduce steric hindrance.[3][4]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[1][2]
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala peptide, breaks down to release the conjugated drug payload in its active form.
The overall mechanism involves the highly specific reaction between the DBCO group and an azide (B81097) on the antibody, followed by enzyme-specific cleavage within the target cell to release the drug.
Q2: What is steric hindrance and how does it affect my DBCO conjugation?
Steric hindrance is a phenomenon where the size and spatial arrangement of molecules obstruct a chemical reaction.[5] In the context of ADC conjugation, the bulky nature of the antibody, the DBCO-linker-payload complex, and the specific location of the azide on the antibody can physically block the DBCO and azide groups from approaching each other.[5] This interference can lead to significantly lower reaction efficiency, resulting in a low or inconsistent Drug-to-Antibody Ratio (DAR).[5]
Q3: How does the PEG4 spacer help mitigate steric hindrance?
The polyethylene (B3416737) glycol (PEG) spacer physically extends the reactive DBCO group away from the bulk of the payload molecule. This increased distance provides greater flexibility and reduces the spatial interference, allowing the DBCO group to more easily access the azide modification site on the antibody.[4][6] Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%.[7][8]
Troubleshooting Guide
Problem: My conjugation yield is low, or my Drug-to-Antibody Ratio (DAR) is below the target of 2-4. [9]
This is a common issue often rooted in suboptimal reaction conditions or steric hindrance. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Workflow for troubleshooting low conjugation efficiency.
Q4: How can I confirm that my reagents are active and not the source of the problem?
-
DBCO-Linker Degradation: DBCO reagents, particularly NHS esters used to attach them to payloads, are sensitive to moisture and can hydrolyze.[5] DBCO reactivity can also decrease over time if stored improperly.[5] Always use freshly prepared solutions from high-quality reagents stored under recommended conditions (-20°C, desiccated).[3]
-
Confirmation of Labeling: Before starting the conjugation, it is crucial to confirm that both the antibody has been successfully labeled with azide and the payload has been labeled with the DBCO linker.[5] This can be assessed using techniques like mass spectrometry.
-
Buffer Composition: Ensure your reaction buffer is free of sodium azide (NaN₃), as it will compete with your azide-labeled antibody for the DBCO reagent, severely reducing efficiency.[5][10][11] Also, avoid primary amines like Tris or glycine (B1666218) in the buffer if using an NHS-ester conjugation step, as they will compete with the intended reaction.[5][12]
Q5: What are the optimal reaction conditions for a SPAAC reaction with this linker?
While the optimal conditions should be determined empirically for each specific antibody-payload pair, the following table provides a validated starting point for optimization.
| Parameter | Recommended Range | Rationale & Troubleshooting Tips |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of the less critical or more abundant component is recommended. For antibody-small molecule conjugations, starting with a 7.5-fold molar excess of the DBCO-linker-payload can improve efficiency.[10][13] |
| Temperature | 4°C to 37°C | Higher temperatures (up to 37°C) generally increase the reaction rate.[7][10] However, this must be balanced with the thermal stability of the antibody to prevent denaturation or aggregation.[11][14] Reactions at 4°C are possible but may require significantly longer incubation times (e.g., overnight).[13] |
| Reaction Time | 2 to 24 hours | Reaction times can be extended to improve yield, especially when working with lower concentrations or at lower temperatures.[10] Monitor the reaction over time to find the optimal duration.[14] |
| pH | 7.0 to 8.5 | SPAAC reactions are generally favored at neutral to slightly basic pH.[5][7] One study found that higher pH values generally increased reaction rates.[7][8] |
| Co-solvents (e.g., DMSO) | <10% (v/v) | The DBCO-linker-payload can be hydrophobic.[14] Dissolving it in a minimal amount of an organic co-solvent like DMSO before adding it to the aqueous reaction buffer is common. Keep the final concentration below 10-15% to avoid antibody precipitation.[5][14] |
Q6: I suspect steric hindrance is the main issue. What are my options?
If you have optimized reaction conditions and still face low yields, steric hindrance is the likely culprit. The most direct strategy is to increase the length of the PEG spacer.
Caption: A longer PEG spacer reduces steric hindrance.
Using a linker with a longer PEG chain (e.g., DBCO-PEG8 or DBCO-PEG12) extends the reactive DBCO group further from the payload, providing more flexibility to navigate the complex surface of the antibody and reach the azide site.[6][15]
| Linker Spacer | Expected Impact on Steric Hindrance | Potential Effect on DAR |
| PEG4 | Moderate | May be insufficient if the azide site is partially buried or the payload is very bulky. |
| PEG8 | Reduced | Often provides sufficient distance to significantly improve conjugation efficiency. |
| PEG12 | Minimal | Offers maximum flexibility, ideal for challenging conjugations with significant steric constraints. |
Another consideration is the site of azide incorporation on the antibody. If site-specific incorporation methods are used, selecting a more accessible amino acid residue can dramatically improve conjugation outcomes.[16]
Experimental Protocols
Protocol 1: General SPAAC Conjugation of an Azide-Modified Antibody
This protocol provides a general workflow for conjugating a this compound-Payload to an azide-modified antibody (Ab-N₃).
-
Reagent Preparation:
-
Conjugation Reaction:
-
In a reaction vessel, add the Ab-N₃ solution.
-
Add the calculated amount of the DBCO-linker-payload stock solution to the antibody solution to achieve the desired molar excess (e.g., 7.5-fold). The final DMSO concentration should not exceed 10%.[14]
-
Gently mix the reaction and incubate at room temperature (or 37°C for faster kinetics) for 4-12 hours.[12][13] For reactions at 4°C, incubate overnight.[13]
-
-
Purification:
-
After incubation, purify the resulting ADC to remove unreacted linker-payload and any aggregates. Size-Exclusion Chromatography (SEC) is a common and effective method for this step.[14]
-
-
Analysis:
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.[18][19][20]
-
System Setup:
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[14]
-
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A until the baseline is stable.
-
Inject 20-50 µL of the prepared ADC sample.
-
Apply a linear gradient to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[14] Unconjugated antibody (DAR0) will elute first, followed by species with progressively higher DAR values.
-
-
Data Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Best practices for storage and handling of DBCO-PEG4-Val-Ala-PAB
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of DBCO-PEG4-Val-Ala-PAB, a cleavable ADC linker. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Product Overview
This compound is a key component in the construction of Antibody-Drug Conjugates (ADCs). It features three main components:
-
DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry for conjugation to azide-modified molecules.[1][2][3][4]
-
PEG4 (Polyethylene glycol): A hydrophilic spacer that improves solubility and reduces aggregation.[5]
-
Val-Ala-PAB (Valine-Alanine-p-aminobenzylcarbamate): A dipeptide linker that is specifically cleaved by the lysosomal protease Cathepsin B, ensuring targeted release of the conjugated payload within cancer cells.[6][7][8][]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Duration |
| Solid Form (Powder) | Store at -20°C, protected from moisture and light.[7][][11] | Up to 3 years[12] |
| In Solution | Aliquot and store at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[12][13] | Up to 6 months at -80°C; up to 1 month at -20°C[12][13] |
Handling Recommendations:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14][15]
-
For reconstitution, use anhydrous DMSO or DMF.[7][11] The compound is moisture-sensitive.[14]
-
Solutions should be freshly prepared for optimal performance.[16]
Experimental Protocols
Workflow for ADC Synthesis using this compound
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Detailed Protocol: Conjugation of this compound to an Azide-Modified Antibody
This protocol is a general guideline and may require optimization for specific antibodies and payloads.
1. Preparation of Reagents:
-
Antibody: Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) and free of additives like BSA or gelatin.[3] The antibody concentration should be approximately 1-10 mg/mL.[4]
-
DBCO-Linker-Payload: Prepare a stock solution of the pre-conjugated this compound-payload in anhydrous DMSO.
2. Antibody-Linker Conjugation (Click Chemistry):
-
Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.[3][4] The final DMSO concentration should ideally not exceed 10-20% (v/v) to maintain antibody integrity.[1][4]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[14] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[4]
3. Purification of the ADC:
-
Remove unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or dialysis.[1][]
4. Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the integrity and purity of the ADC using SDS-PAGE.[]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Degraded DBCO linker: The DBCO group can lose reactivity over time, especially if exposed to moisture.[2][3] | Use freshly prepared DBCO-linker solutions. Store the solid compound and solutions under the recommended conditions.[2] |
| Insufficient molar excess of linker: The ratio of linker to antibody may be too low. | Optimize the molar ratio of the DBCO-linker to the antibody. A 1.5–10 fold molar excess can be used to increase efficiency.[14] | |
| ADC Aggregation | Hydrophobicity of the linker and payload: The DBCO group and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at high DARs.[2][18][19] | Optimize the linker design by incorporating hydrophilic spacers like PEG.[2][5] Screen different formulation buffers with varying pH and excipients to improve ADC solubility.[2] Reduce the molar excess of the DBCO-linker-payload during conjugation to achieve a lower average DAR.[2] |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in conjugation efficiency: This can be due to inconsistent reaction conditions or reagent quality. | Ensure precise control over reaction parameters (temperature, incubation time, reagent concentrations). Use high-quality, freshly prepared reagents. |
| Premature Payload Release | Non-specific enzymatic cleavage: The Val-Ala linker may be susceptible to cleavage by other proteases besides Cathepsin B, such as neutrophil elastase.[20][21] | This is an inherent property of the linker. If premature release is a significant issue, consider alternative linker chemistries. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PAB (p-aminobenzylcarbamate) group? A1: The PAB group acts as a self-immolative spacer. After Cathepsin B cleaves the Val-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination to release the unmodified payload.[20][22]
Q2: Can I use buffers containing primary amines, like Tris, during the conjugation? A2: If you are performing a reaction involving an NHS ester (for example, to activate the carboxylic acid of the linker), you should avoid buffers with primary amines as they will compete for the reaction.[23] For the copper-free click reaction between DBCO and an azide, these buffers are generally acceptable, but it is always best to use a non-interfering buffer like PBS.
Q3: How does the Val-Ala linker compare to the Val-Cit linker? A3: The Val-Ala linker is also cleaved by Cathepsin B, but typically at a slower rate than the Val-Cit linker.[22][24] However, Val-Ala has the advantage of being less hydrophobic, which can help prevent ADC aggregation, especially at higher Drug-to-Antibody Ratios (DARs).[22][25]
Q4: What are the best practices for purifying the final ADC? A4: Size-exclusion chromatography (SEC) is a common and effective method for removing unreacted linker-payload and aggregates from the final ADC product.[1][2][] Dialysis can also be used.[1]
Q5: How can I monitor the progress of the click reaction? A5: The DBCO group has a characteristic UV absorbance at approximately 310 nm.[4] The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.[4]
Signaling Pathways and Logical Relationships
Mechanism of Intracellular Payload Release
Caption: Mechanism of ADC action from cell surface binding to payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 11. This compound-PNP, ADC linker, 2348405-93-4 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. acrobiosystems.com [acrobiosystems.com]
Impact of reaction buffer pH on DBCO-PEG4-Val-Ala-PAB conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffer pH on the conjugation of DBCO-PEG4-Val-Ala-PAB.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the copper-free click chemistry reaction between a DBCO group and an azide (B81097)?
A1: The strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-free click reaction is generally efficient over a pH range of 6.0 to 9.0.[1] For many applications, a pH of 7.0-7.5 is a good starting point. However, the reaction rate can be influenced by the buffer composition and the specific properties of the molecules being conjugated.
Q2: How does pH affect the stability of the this compound linker itself?
A2: The this compound linker contains several components that can be affected by pH:
-
DBCO group: The dibenzocyclooctyne (DBCO) group is generally stable within the recommended pH range for click chemistry (pH 6.0-9.0).[1]
-
PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer is stable across a wide pH range.
-
Val-Ala-PAB moiety: The valine-alanine dipeptide and the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer are designed to be stable at physiological pH (around 7.4) to ensure the stability of the antibody-drug conjugate (ADC) in circulation.[2] The Val-Ala linker is cleaved by the enzyme Cathepsin B, which is most active in the acidic environment of lysosomes (pH 4.5-5.0).[][4] While stable at neutral pH, prolonged exposure to harsh pH conditions (highly acidic or alkaline) during the conjugation reaction is not recommended as it could potentially compromise the integrity of the linker. Studies have shown that Val-Ala and Val-Cit linkers exhibit similar buffer stability.[2]
Q3: What are the recommended buffers for performing a this compound conjugation?
A3: Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used and recommended buffer for DBCO-azide conjugations.[5] Other suitable non-amine-containing buffers include HEPES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 7-9.[6]
Q4: Are there any buffers I should avoid?
A4: Yes. If you are conjugating the this compound linker to a molecule using an N-hydroxysuccinimide (NHS) ester, you must avoid buffers containing primary amines, such as Tris and glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[4][6] Additionally, avoid buffers containing azides, as they will react with the DBCO group.[6]
Q5: How can I monitor the progress of the DBCO conjugation reaction?
A5: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. A decrease in the absorbance at this wavelength over time indicates that the reaction is proceeding.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation | Suboptimal pH | Ensure the reaction buffer pH is within the optimal range for DBCO-azide click chemistry (typically pH 7.0-8.0). Verify the pH of your buffer before starting the reaction. |
| Incorrect Buffer | If using an NHS ester for initial labeling, ensure you are using a non-amine-containing buffer (e.g., PBS, HEPES). Avoid Tris and glycine buffers. | |
| Degraded Reagents | DBCO reagents, especially those with reactive esters like NHS esters, are sensitive to moisture. Allow reagents to warm to room temperature before opening and prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF. | |
| Insufficient Reactant Concentration | The reaction is bimolecular, so higher concentrations of reactants will lead to a faster reaction rate. If possible, increase the concentration of one or both reactants. | |
| Steric Hindrance | The accessibility of the DBCO and azide groups can affect conjugation efficiency. Consider using a linker with a longer PEG spacer to reduce steric hindrance. | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent | If your DBCO-linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (ideally below 15-20%) to prevent protein denaturation. |
| Suboptimal pH for Protein Stability | While the click chemistry reaction is tolerant of a range of pH values, your protein may not be. Conduct the reaction at a pH where your protein is known to be stable and soluble. | |
| Hydrophobicity of the Linker/Payload | The this compound linker itself can be hydrophobic. If conjugating to a protein, this can lead to aggregation, especially at high drug-to-antibody ratios (DAR). Using a PEGylated linker helps, but optimization of the DAR may be necessary. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol provides a general starting point. Optimization may be required for your specific molecules.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare DBCO-Linker Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Prepare Protein Solution: Have your azide-modified protein ready in the reaction buffer.
-
Perform Conjugation:
-
Add the this compound stock solution to the azide-modified protein solution. A molar excess of the DBCO-linker (e.g., 1.5 to 3-fold) over the protein is often used to drive the reaction to completion.[6]
-
The final concentration of the organic solvent should be kept to a minimum to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Longer incubation times may improve yield.
-
Purification: Remove the excess, unreacted this compound using a suitable method such as size exclusion chromatography (e.g., desalting column) or dialysis.
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific molecules being conjugated. The following table summarizes general recommendations found in the literature for DBCO-azide conjugations.
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | Higher pH generally increases the reaction rate, but protein stability must be considered. A pH of 7.0-8.0 is a common starting point.[1][5] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules.[6] |
| Reaction Time | 2 - 48 hours | Longer incubation times can improve conjugation yield, especially at lower temperatures or reactant concentrations. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical or more abundant component should be in excess. |
Visualizations
Caption: A flowchart illustrating the key steps in the conjugation of this compound to an azide-modified protein.
Caption: A diagram showing the influence of reaction buffer pH on the different components and outcomes of the conjugation process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
How to reduce non-specific binding of DBCO-PEG4-Val-Ala-PAB ADCs
Welcome to the technical support center for troubleshooting and frequently asked questions (FAQs) regarding the non-specific binding of DBCO-PEG4-Val-Ala-PAB Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during ADC development and experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your this compound ADCs.
Issue 1: High background signal or off-target toxicity in in vitro assays.
Possible Cause: This is often a primary indicator of non-specific binding of the ADC to cells or plasticware. The hydrophobicity of the ADC, particularly from the payload and the linker, is a common culprit.
Troubleshooting Workflow:
A troubleshooting workflow for high background signal.
Solutions:
-
Optimize Blocking and Washing:
-
Modify Formulation Buffer:
-
Filter the ADC Solution: Before use, filter your ADC solution through a 0.22 µm spin filter to remove any aggregates that may contribute to non-specific binding.[1]
Issue 2: Inconsistent results between experimental batches.
Possible Cause: Variability in the drug-to-antibody ratio (DAR) or degradation of the ADC during storage can lead to inconsistent results.
Solutions:
-
Characterize Each Batch: Use Hydrophobic Interaction Chromatography (HIC) to determine the DAR and the distribution of different drug-loaded species for every new batch of ADC.[5][6][7]
-
Optimize Storage Conditions:
-
Store the ADC in a stabilizing buffer, which can be particularly important for long-term storage and after lyophilization.[8]
-
Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use volumes.
-
Store at the recommended temperature, typically -20°C or -80°C.
-
Issue 3: Low therapeutic index observed in vivo.
Possible Cause: High non-specific uptake in healthy tissues can lead to increased toxicity and a reduced therapeutic window. This can be driven by the ADC's hydrophobicity, charge, and interactions with Fc receptors on non-target cells.
Solutions:
-
Increase PEG Chain Length: The PEG4 spacer in your linker is designed to increase hydrophilicity. If non-specific binding is still an issue, consider synthesizing variants with longer PEG chains (e.g., PEG8 or PEG12). Studies have shown that longer PEG chains can lead to slower clearance and reduced non-specific cellular uptake.[9][10][11]
-
Reduce the Drug-to-Antibody Ratio (DAR): A lower DAR generally results in a less hydrophobic ADC, which can decrease non-specific uptake and improve tolerability.[12][13][14]
-
Antibody Engineering:
-
Reduce Hydrophobicity: If the antibody itself has hydrophobic patches, especially in the complementarity-determining regions (CDRs), consider protein engineering to introduce more hydrophilic residues.
-
Fc Silencing: Mutations in the Fc region can be introduced to reduce binding to Fc gamma receptors (FcγRs) on immune cells, which can be a source of off-target uptake.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding for my this compound ADC?
A1: The primary drivers of non-specific binding for ADCs are generally:
-
Hydrophobicity: The cytotoxic payload is often highly hydrophobic. While the PEG4 spacer is intended to mitigate this, a high DAR can still result in a hydrophobic ADC that is prone to non-specific interactions with cell membranes and proteins.
-
Electrostatic Interactions: The overall charge of the ADC can influence non-specific binding to charged surfaces on cells.
-
Aggregation: Aggregated ADCs can be taken up non-specifically by phagocytic cells.[4]
-
Fc-mediated Uptake: The Fc region of the antibody can bind to FcγRs on immune cells, leading to off-target uptake.
Q2: How does the PEG4 component of the linker help in reducing non-specific binding?
A2: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and solubility of the ADC. It forms a hydration shell around the molecule, which can repel other proteins and reduce non-specific hydrophobic interactions.[] While PEG4 is generally effective, longer PEG chains (e.g., PEG8, PEG12) can provide a greater shielding effect and further reduce non-specific uptake.[9][10]
Q3: Can the DBCO group contribute to non-specific binding?
A3: The dibenzocyclooctyne (DBCO) group is highly specific for azide (B81097) groups through strain-promoted azide-alkyne cycloaddition (SPAAC) under physiological conditions. It does not typically react with other functional groups found in biological systems. However, the overall hydrophobicity of the entire linker-payload construct, including the DBCO moiety, can contribute to non-specific binding.
Q4: What is the role of the Val-Ala-PAB component in my ADC?
A4: The Valine-Alanine (Val-Ala) dipeptide is a cleavable linker designed to be recognized and cleaved by proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells. Following cleavage, the p-aminobenzyl (PAB) group acts as a self-immolative spacer to release the active drug. The stability of this linker is crucial; premature cleavage in circulation can lead to off-target toxicity.
Q5: How can I quantitatively measure the non-specific binding of my ADC?
A5: You can use several assays to quantify non-specific binding:
-
In Vitro Cell-Based Assays:
-
Flow Cytometry: Incubate your ADC with antigen-negative cells. The median fluorescence intensity (MFI) of the stained cells will indicate the level of non-specific binding.
-
Cytotoxicity Assays: Determine the IC50 of your ADC on antigen-negative cells. A lower IC50 suggests higher non-specific uptake and toxicity.
-
-
Chromatography:
-
In Vivo Studies:
Quantitative Data Summary
Table 1: Effect of PEGylation on ADC Non-Specific Uptake and Toxicity
| ADC Construct | Peak Plasma Concentration of Payload | Hematologic Toxicity | Reference |
| Non-PEGylated ADC | High | Substantial | [9][10] |
| PEG4-ADC | Reduced | Less severe | [9][10] |
| PEG8-ADC | Further Reduced | Minimal | [9][10] |
| PEG12-ADC | Lowest | Minimal | [9][10] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | Hepatic Uptake | Therapeutic Index | Reference |
| Low (~2) | Lower | Slower | Low | Favorable | [12][13][14] |
| Medium (3-4) | Moderate | Slower | Low | Optimal | [12][13][14] |
| High (>6) | Higher | Faster | High | Reduced | [12][13][14] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
This protocol provides a general method for analyzing the hydrophobicity and DAR of your ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute your ADC sample to a concentration of 1-5 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
The retention time of the different peaks corresponds to their hydrophobicity.
-
Peaks with longer retention times represent ADC species with a higher DAR.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
Protocol 2: Flow Cytometry for Non-Specific Binding Analysis
This protocol allows for the quantification of non-specific binding to antigen-negative cells.
Materials:
-
Antigen-negative cell line
-
Fluorescently labeled ADC and isotype control ADC
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fc block reagent
-
Viability dye (e.g., DAPI or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the antigen-negative cells. Resuspend in cold FACS buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Fc Blocking: (Optional) Incubate cells with an Fc block reagent for 15-30 minutes on ice to prevent binding to Fc receptors.[19]
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add serial dilutions of your fluorescently labeled ADC and a matched concentration of the isotype control ADC to respective tubes.
-
Incubate for 1-2 hours on ice, protected from light.[19]
-
-
Washing: Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.[19]
-
Viability Staining: Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye.[19]
-
Data Acquisition: Acquire data on the flow cytometer, collecting at least 10,000 live, single-cell events.[19]
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for both the ADC-stained and isotype control-stained cells.
-
A significant MFI shift for the ADC compared to the isotype control indicates non-specific binding.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
96-well plates
-
Cell culture medium
-
ADC solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20][21]
-
ADC Treatment:
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[20][21]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[20][21]
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value for both cell lines.
-
A low IC50 value for the antigen-negative cell line indicates significant non-specific toxicity.
-
Visualizations
Mechanisms of non-specific ADC binding.
Workflow for evaluating non-specific ADC binding.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 18. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Linker Length and Composition for ADC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker technology for Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC, and why is its optimization critical?
A1: The linker is a crucial component of an ADC, acting as the bridge that connects the monoclonal antibody (mAb) to the cytotoxic payload.[] Its primary role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity and a reduced therapeutic window.[2][3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug.[][] Optimization of the linker's length and composition is critical because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic (PK) properties.[6][7] An ideal linker design balances stability in circulation with efficient payload release at the target site, thereby maximizing the therapeutic index.[6][]
Q2: What are the main categories of linkers, and how do their mechanisms of action differ?
A2: Linkers are broadly categorized into two main types: cleavable and non-cleavable.[]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[3][9] Common cleavage mechanisms include:
-
Protease-sensitive linkers: Cleaved by enzymes like cathepsins, which are overexpressed in the lysosomes of tumor cells (e.g., valine-citrulline linkers).[9]
-
pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[10]
-
Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream (e.g., disulfide linkers).[3]
-
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid payload.[3][11] An example is a thioether linkage.[3]
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's mechanism of action and bystander effect (the ability to kill neighboring antigen-negative tumor cells).[12]
Q3: How does linker length impact ADC efficacy?
A3: Linker length can significantly affect the efficacy of an ADC. An optimal length must be empirically determined.[]
-
Too short: A short linker may cause steric hindrance, which can interfere with the antibody's ability to bind to its target antigen or prevent the efficient release and action of the payload.[][13]
-
Too long: An excessively long linker can increase the molecule's flexibility, potentially leading to non-specific interactions with other molecules or creating new sites for proteolytic cleavage, which could decrease stability.[][14]
Studies have shown that adjusting linker length can modulate ADC stability and payload release kinetics, which are critical for achieving the desired therapeutic effect.[6]
Q4: What is the impact of linker hydrophobicity on ADC performance?
A4: The hydrophobicity of the linker-payload combination is a critical parameter influencing ADC performance.[12][] Highly hydrophobic payloads can lead to several issues:
-
Aggregation: Increased hydrophobicity makes the ADC more prone to aggregation, which can lead to manufacturing challenges, reduced stability, and an increased risk of an immunogenic response.[16][17][18]
-
Faster Clearance: Hydrophobic ADCs tend to be cleared more rapidly from circulation, often through uptake by the liver, which reduces their half-life and overall exposure to the tumor.[7][12]
-
Off-Target Toxicity: Increased hydrophobicity can lead to higher non-specific uptake by cells, contributing to off-target toxicity.[][16]
To counteract these effects, hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or phosphates, are often incorporated into the linker design to improve solubility and pharmacokinetic properties.[12][][19]
Section 2: Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptom: In vivo studies show a short ADC half-life and/or systemic toxicity not observed with the unconjugated antibody, suggesting the payload is being released into circulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Assess Linker Type: If using a cleavable linker, its cleavage mechanism may be too sensitive to plasma components. For example, some acid-labile linkers can be unstable at physiological pH.[10] Consider switching to a more stable cleavable linker (e.g., an enzyme-cleavable one) or a non-cleavable linker.[3] 2. Modify Linker Chemistry: For disulfide linkers, introducing steric hindrance near the disulfide bond can enhance stability.[6] For maleimide-based conjugation, consider self-stabilizing maleimides to prevent de-conjugation.[20] |
| Suboptimal Conjugation Site | 1. Evaluate Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence linker stability.[3] 2. Employ Site-Specific Conjugation: Use site-specific conjugation technologies to attach the linker to more stable locations on the antibody, ensuring a more homogeneous and stable ADC product. |
| Inappropriate Animal Model | 1. Consider Species-Specific Differences: Linker stability can vary between species due to differences in plasma enzymes.[3] A linker stable in human plasma might be labile in rodent plasma. 2. Conduct Cross-Species Studies: If possible, evaluate linker stability in multiple species to get a broader understanding of its in vivo behavior.[3] |
Issue 2: ADC Aggregation
Symptom: During purification or formulation, there is evidence of ADC aggregation, such as the appearance of high molecular weight species in size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Reduce DAR: A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC.[21] Consider reducing the target DAR.[22] 2. Incorporate Hydrophilic Moieties: Introduce hydrophilic components, such as PEG, into the linker to shield the hydrophobic payload and improve solubility.[19][23] Studies suggest a PEG length of at least 8 units can be optimal for reducing hydrophobicity and improving PK.[20] |
| Unfavorable Buffer Conditions | 1. Optimize pH and Ionic Strength: The buffer's pH and salt concentration are critical for ADC stability.[21] Avoid pH values near the antibody's isoelectric point (pI). Optimize the salt concentration (e.g., starting with 150 mM NaCl) to screen for charge-charge interactions that can lead to aggregation.[21] |
| Conjugation Chemistry | 1. Evaluate Conjugation Method: Some conjugation methods, like those involving the reduction of interchain disulfide bonds, can destabilize the antibody and promote aggregation.[24][25] 2. Consider Site-Specific Conjugation: Cysteine-engineered antibodies for site-specific conjugation can sometimes reduce aggregation compared to traditional methods.[24][25] |
| Environmental Stress | 1. Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to prevent aggregation induced by repeated freezing and thawing.[21] 2. Gentle Handling: Avoid mechanical stress, such as vigorous shaking, which can denature the antibody.[21] |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom: Batch-to-batch variability in the average DAR and/or a wide distribution of DAR species are observed, leading to inconsistent efficacy and toxicity profiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Random Conjugation Chemistry | 1. Implement Site-Specific Conjugation: Traditional conjugation to lysine (B10760008) or cysteine residues often results in a heterogeneous mixture of ADC species.[26] Site-specific conjugation methods can produce a more homogeneous product with a defined DAR.[27] |
| Suboptimal Reaction Conditions | 1. Optimize Conjugation Reaction: Factors such as reaction time, temperature, and the ratio of drug-linker to antibody can influence the final DAR.[] Systematically optimize these parameters to achieve the desired DAR. |
| Analytical Method Issues | 1. Validate Analytical Methods: Ensure that the analytical methods used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, are properly validated and can accurately resolve and quantify different DAR species.[][30] For highly hydrophobic high-DAR species, HIC methods may require significant optimization.[7] |
Section 3: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, rat, or mouse) at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[9]
-
Sample Quenching: Immediately quench the reaction by diluting the sample in cold PBS to stop further degradation.[9]
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[9]
-
Washing: Wash the captured ADC to remove unbound plasma proteins.[9]
-
Elution: Elute the ADC from the affinity matrix.[9]
-
Analysis: Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[9]
-
Data Calculation: Calculate the percentage of intact ADC remaining at each time point to determine its plasma half-life.[9]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Methodology:
-
Column: Use a HIC column suitable for antibody analysis (e.g., Butyl-NPR).[31]
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.
Section 4: Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity (PEG Length) on ADC Pharmacokinetics
| Linker Feature | ADC Clearance Rate (mL/day/kg) | Reference |
| No PEG | High | [20] |
| PEG4 | Moderate-High | [20] |
| PEG8 | Low | [12][20] |
| PEG12 | Low | [20] |
| PEG24 | Low | [20] |
| Note: This table summarizes the general trend observed in preclinical studies. Actual clearance rates are ADC-specific. |
Table 2: Comparison of Cleavable and Non-Cleavable Linkers
| Linker Type | Stability in Circulation | Release Mechanism | Bystander Effect | Common Example |
| Cleavable | Variable; design-dependent | Enzymatic, pH, or reductive cleavage | Generally higher | Val-Cit |
| Non-Cleavable | High | Antibody degradation in lysosome | Generally lower | Thioether |
Section 5: Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Cleavage mechanisms for different types of cleavable linkers.
Caption: A logical workflow for troubleshooting common issues with ADC efficacy.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. mdpi.com [mdpi.com]
- 14. biorunstar.com [biorunstar.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vectorlabs.com [vectorlabs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting premature payload release from Val-Ala linkers
Technical Support Center: Val-Ala Linker Stability
Welcome to the technical support center for troubleshooting issues related to Valine-Alanine (Val-Ala) linkers in antibody-drug conjugates (ADCs). This resource provides in-depth answers to frequently asked questions and detailed guides to help you diagnose and resolve premature payload release during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Ala linker?
The Val-Ala dipeptide linker is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is highly expressed in many tumor cells.[][2][3] The ADC is intended to remain stable in systemic circulation, internalize into the target cancer cell via antigen-mediated endocytosis, and traffic to the lysosome.[4][5] Inside the acidic environment of the lysosome, Cathepsin B recognizes and hydrolyzes the peptide bond between the valine and alanine (B10760859) residues.[][6] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate), leading to targeted cell death.[][7]
Q2: What are the primary causes of premature payload release from Val-Ala linkers in plasma?
Premature payload release in the bloodstream is a critical issue that can lead to off-target toxicity and a reduced therapeutic window.[8] The main causes include:
-
Enzymatic Cleavage by Plasma Proteases: While designed for cleavage by lysosomal cathepsins, the Val-Ala linker can be susceptible to cleavage by other proteases present in the bloodstream.[9]
-
Neutrophil Elastase: This enzyme, primarily released by neutrophils, has been shown to cleave Val-Cit and related dipeptide linkers, leading to off-target payload release and potential hematological toxicities like neutropenia.[9][10]
-
Carboxylesterases (Species-Specific): A key issue in preclinical studies is the susceptibility of Val-Ala linkers to cleavage by mouse plasma carboxylesterase 1c (Ces1c).[10][11][12][13] This leads to significant linker instability in mouse models, a phenomenon not observed to the same extent in human plasma, where the linker is generally more stable.[11][14][15]
-
-
Suboptimal Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence the linker's stability. More solvent-exposed linkers may be more accessible to plasma proteases, leading to increased cleavage.[8][16]
Q3: My ADC shows high instability in mouse plasma but seems stable in human plasma. Why is this, and how should I proceed?
This is a well-documented phenomenon primarily attributed to the high activity of carboxylesterase 1c (Ces1c) in mouse plasma, which efficiently cleaves the Val-Ala dipeptide.[11][12][13] Human plasma lacks a highly active ortholog of this enzyme, rendering the linker significantly more stable.[11][15]
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct parallel plasma stability assays using plasma from mouse, rat, cynomolgus monkey, and human to confirm the stability profile across species.[11][14][17]
-
Evaluate Preclinical Data Carefully: Be aware that the instability in mouse models can lead to misleading efficacy and toxicity data, potentially underestimating the therapeutic index of the ADC in humans.[11]
-
Consider Linker Modification: If mouse studies are critical for your program, consider linker engineering strategies to improve stability, such as adding a hydrophilic amino acid (e.g., glutamic acid) at the P3 position to sterically hinder Ces1c access.[11]
Troubleshooting Guide: Premature Payload Release
This guide provides a structured approach to diagnosing and resolving issues of premature payload release.
Symptom: Your ADC exhibits poor performance in vivo, such as high systemic toxicity, a narrow therapeutic window, or lower-than-expected efficacy.
Step 1: Diagnose the Instability
The first step is to confirm that the observed issues are due to premature payload release in circulation. The recommended experiment is an in vitro plasma stability assay.
Experimental Workflow: Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Key Analytical Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for assessing ADC stability. It can determine the average drug-to-antibody ratio (DAR) over time and quantify the amount of free payload released into the plasma supernatant.[17][18][19]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.[8][20]
Step 2: Analyze the Data
Summarize the results from your stability assays. A significant decrease in the average DAR or a corresponding increase in free payload over the time course indicates linker instability.
Table 1: Example Plasma Stability Data (Avg. DAR over 7 Days)
| Time Point | Buffer Control (Avg. DAR) | Human Plasma (Avg. DAR) | Mouse Plasma (Avg. DAR) |
| Day 0 | 3.9 | 3.9 | 3.9 |
| Day 1 | 3.9 | 3.8 | 3.1 |
| Day 3 | 3.8 | 3.7 | 2.2 |
| Day 5 | 3.8 | 3.6 | 1.5 |
| Day 7 | 3.8 | 3.5 | 0.9 |
Data in this table is illustrative.
In this example, the data clearly shows significant DAR loss in mouse plasma, minimal loss in human plasma, and high stability in the buffer control, pointing towards enzyme-mediated cleavage specific to mouse plasma.
Step 3: Pinpoint the Cause & Implement Solutions
Based on the diagnostic data, use the following decision tree to identify the likely cause and find a solution.
// Nodes Start [label="Symptom:\nPremature Payload Release", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is instability observed\nin buffer control?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_Yes [label="Cause: Inherent chemical instability\nof linker or conjugation.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Solution:\n- Re-evaluate linker chemistry.\n- Optimize conjugation process.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is instability greater in plasma\nthan in buffer?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_Yes [label="Cause: Enzyme-mediated cleavage\nin plasma.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is instability significantly higher\nin mouse vs. human plasma?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3_Yes [label="Cause: Cleavage by mouse-specific\nenzymes (e.g., Ces1c).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Solution:\n- Use humanized mouse models.\n- Modify linker (e.g., add P3 residue).\n- Use alternative linkers (GGFG).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A3_No [label="Cause: Cleavage by common plasma\nproteases (e.g., Neutrophil Elastase).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol4 [label="Solution:\n- Alter conjugation site to be less exposed.\n- Explore alternative linker chemistries.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_No [label="Review experimental setup.\nInconsistency in data.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Sol1; Q1 -> Q2 [label="No"]; Q2 -> A2_Yes [label="Yes"]; A2_Yes -> Q3; Q2 -> A2_No [label="No"]; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> Sol3; Q3 -> A3_No [label="No"]; A3_No -> Sol4; }
Caption: Troubleshooting decision tree for premature payload release.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and quantify payload release in plasma from various species over time.
Methodology:
-
Preparation: Dilute the ADC stock to a final concentration of approximately 1 mg/mL in pre-warmed (37°C) plasma (e.g., human, mouse, rat) and a buffer control (e.g., PBS).[11][14]
-
Incubation: Incubate the samples in a temperature-controlled environment at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 72, 120, and 168 hours). Immediately store aliquots at -80°C to halt any further reaction.[14][17]
-
Sample Processing (for DAR Analysis):
-
Isolate the ADC from the plasma matrix using immunoaffinity capture, such as with Protein A or Protein G magnetic beads.
-
Wash the beads thoroughly with PBS to remove unbound plasma proteins.
-
Elute the captured ADC from the beads.
-
-
Sample Processing (for Free Payload Analysis):
-
Precipitate proteins from the plasma aliquots (or the supernatant from the immunoaffinity capture step) using a solvent like acetonitrile.[21]
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the released payload.
-
-
Analysis:
-
Data Analysis: Plot the average DAR and free payload concentration versus time. Calculate the half-life (t½) of the ADC in each matrix to quantify stability.[8]
Protocol 2: Lysosomal Stability Assay
Objective: To confirm that the Val-Ala linker is effectively cleaved in a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes including Cathepsin B.[4][14][22] The incubation should be performed at 37°C in a buffer that maintains metabolic activity.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and perform protein precipitation to separate the released payload from the ADC and lysosomal proteins.[4][14]
-
Analysis: Analyze the supernatant containing the released payload via LC-MS to quantify the amount of cleavage over time.[14]
-
Data Interpretation: An effective Val-Ala linker will show efficient and rapid payload release in the lysosomal fraction. For comparison, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[4]
Table 2: Comparative Cleavage Rates of Dipeptide Linkers in Human Liver Lysosomes
| Linker | Payload | % Cleavage after 30 min | % Cleavage after 24 hours |
| Val-Cit | MMAE (Vedotin) | >80% | ~100% |
| Val-Ala | MMAF (Tesirine) | Slower than Val-Cit | ~100% |
| GGFG | DXd (Deruxtecan) | Slower than Val-Cit | ~100% |
| Non-cleavable | MMAF (Mafodotin) | No proteolytic change | No proteolytic change |
Source: Data adapted from Sterling Pharma Solutions studies.[4] This table illustrates the expected relative cleavage rates.
References
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
Validation & Comparative
A Head-to-Head Comparison of DBCO-PEG4-Val-Ala-PAB and Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the array of available linker technologies, cathepsin B-cleavable dipeptide linkers, particularly those based on Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), have garnered significant attention. This guide provides an objective comparison of the DBCO-PEG4-Val-Ala-PAB linker and the well-established Val-Cit linker, supported by available experimental data and detailed methodologies for key validation assays.
Introduction to the Linkers
Both this compound and Val-Cit linkers are designed for enzymatic cleavage within the lysosome of target cancer cells, where cathepsin B is overexpressed. This targeted release mechanism aims to minimize systemic toxicity by ensuring the potent cytotoxic payload remains attached to the antibody in circulation.
The Val-Cit linker is a widely used cleavable linker in approved and clinical-stage ADCs.[1][2] Its dipeptide sequence is a substrate for cathepsin B, which cleaves the peptide bond to initiate the release of the payload.[2]
The This compound linker is a more recent innovation that incorporates several key features:
-
Val-Ala dipeptide: An alternative cathepsin B substrate to Val-Cit.
-
PAB (p-aminobenzyl carbamate) self-immolative spacer: This unit connects the dipeptide to the payload and is designed to release the unmodified drug upon cleavage of the dipeptide.
-
PEG4 (polyethylene glycol) spacer: A four-unit polyethylene (B3416737) glycol chain intended to improve the hydrophilicity and solubility of the ADC.[3]
-
DBCO (dibenzocyclooctyne): A functional group that allows for copper-free "click chemistry" (strain-promoted alkyne-azide cycloaddition), enabling a site-specific and bioorthogonal conjugation of the linker-payload to an azide-modified antibody.[3]
Mechanism of Action: A Shared Pathway
The fundamental mechanism of payload release for both linker systems is initiated by the internalization of the ADC and its trafficking to the lysosome.
Performance Comparison: Key Differentiators
While both linkers rely on cathepsin B for cleavage, their performance characteristics can differ significantly, primarily due to the choice of the dipeptide and the inclusion of the PEG spacer in the this compound construct.
| Performance Parameter | This compound | Val-Cit | Key Findings & Citations |
| Hydrophobicity | Lower | Higher | The Val-Ala dipeptide is inherently less hydrophobic than Val-Cit. The addition of the hydrophilic PEG4 spacer further reduces the overall hydrophobicity of the linker-payload complex.[4][5] |
| Aggregation at High DAR | Lower | Higher | ADCs with Val-Ala linkers can achieve a drug-to-antibody ratio (DAR) of up to 7.4 with minimal aggregation (<10%). In contrast, Val-Cit based ADCs with a DAR of ~7 have shown a notable increase in aggregation (1.80%).[4][6] |
| Plasma Stability | Potentially Improved | Susceptible to premature cleavage | Both Val-Ala and Val-Cit linkers have shown instability in mouse plasma, with hydrolysis occurring within an hour. However, the PEG4 moiety in the this compound linker may offer some steric shielding, potentially improving stability, though direct comparative data is limited.[6] It is important to note that Val-Cit linkers are generally stable in human plasma. |
| Cathepsin B Cleavage Efficiency | Effective | Effective | Both Val-Ala and Val-Cit are effective substrates for cathepsin B, leading to efficient payload release within the lysosome. Some studies suggest the cleavage rate of Val-Ala may be slightly lower than that of Val-Cit.[4][7] |
| In Vivo Efficacy | Potentially Improved Therapeutic Window | Established | While direct comparative studies are scarce, the lower aggregation propensity and potentially improved stability of Val-Ala-based ADCs could lead to a better pharmacokinetic profile and a wider therapeutic window.[6][] |
| Toxicity | Potentially Reduced | Potential for off-target toxicity | Premature cleavage of Val-Cit linkers in circulation has been associated with off-target toxicity. The potentially enhanced stability of a PEGylated Val-Ala linker could mitigate this risk.[7] |
Experimental Protocols
To enable a direct and rigorous comparison of ADCs constructed with these two linkers, the following experimental protocols are provided.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).
Methodology:
-
ADC Incubation: Incubate the test ADCs (this compound-ADC and Val-Cit-ADC) at a final concentration of 1 mg/mL in pre-warmed plasma (human and mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Reaction Quenching: Immediately stop the reaction by diluting the aliquot in a cold buffer or by freezing at -80°C.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from the ADC upon incubation with purified cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B by incubating with an activation buffer containing DTT (e.g., 30-40 mM) for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.
-
Incubation and Quenching: Incubate the reaction at 37°C. At various time points, quench the reaction by adding a protease inhibitor cocktail or 2% formic acid.
-
Analysis: Analyze the samples using reverse-phase HPLC to quantify the amount of released payload over time.
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To determine and compare the propensity for aggregation of the two ADCs, particularly at high DARs.
Methodology:
-
Sample Preparation: Prepare the ADC samples at a concentration of 1 mg/mL in a suitable formulation buffer.
-
SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with an SEC column (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A typical mobile phase is phosphate-buffered saline (pH 7.4). For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to prevent non-specific interactions with the column.[9]
-
Analysis: Inject the ADC samples and monitor the eluent at 280 nm. The appearance of high molecular weight species (eluting earlier than the monomer peak) indicates aggregation.
-
Quantification: Calculate the percentage of aggregate by integrating the peak areas.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species for each ADC.
Methodology:
-
HIC System: Utilize an HPLC system with a HIC column.
-
Mobile Phases:
-
Buffer A (High Salt): e.g., 50 mM sodium phosphate (B84403) with 2M sodium chloride, pH 7.0.[10]
-
Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol or acetonitrile.[10]
-
-
Gradient Elution: Elute the ADC using a linear gradient from high salt (Buffer A) to low salt (Buffer B). The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Data Analysis: Determine the peak area for each DAR species and calculate the weighted average DAR.[11]
Conclusion
The choice between a this compound and a Val-Cit linker will depend on the specific characteristics of the antibody, the payload, and the desired therapeutic profile of the ADC. The Val-Ala linker, particularly when combined with a hydrophilic PEG spacer, offers potential advantages in terms of reduced hydrophobicity and lower aggregation propensity, which can be critical for developing ADCs with high drug-to-antibody ratios. However, the Val-Cit linker remains a well-validated and effective option. Rigorous head-to-head experimental evaluation using the protocols outlined in this guide is essential for making an informed decision and optimizing the design of next-generation antibody-drug conjugates.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugate Design
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker is a pivotal component that connects the monoclonal antibody to the cytotoxic payload; its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2][3] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[4][5][6] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[6]
Mechanism of Action: A Tale of Two Release Strategies
The linker's design determines how and when the cytotoxic payload is released from its antibody carrier.[5] An ideal linker must remain stable in systemic circulation to prevent premature payload release but allow for efficient release at the tumor site.[7][8][9]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable at the physiological pH of blood (~7.4) but to break down under specific conditions prevalent in tumor cells.[4][10] This targeted release can enhance potency. There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These often contain a dipeptide sequence, like the commonly used valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases such as Cathepsin B that are often overexpressed in cancer cells.[10][11][12]
-
pH-Sensitive (Acid-Labile) Linkers: These utilize chemical bonds, such as hydrazones, that are stable at neutral pH but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][10][][14]
-
Glutathione-Sensitive (Reducible) Linkers: These incorporate disulfide bonds that are cleaved in the presence of high concentrations of reducing agents like glutathione, which is significantly more abundant inside a cell (1-10 mM) than in the bloodstream (~5 µM).[10][12][]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4][10] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill adjacent, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[15][16][17]
Non-Cleavable Linkers: Release via Antibody Degradation
Non-cleavable linkers form a highly stable, permanent bond (e.g., a thioether bond) between the antibody and the payload.[4][18] The release of the active drug metabolite is entirely dependent on the ADC being internalized by the target cell and trafficked to the lysosome.[11][18][19] Within the lysosome, the antibody component is completely degraded by proteases into amino acids.[11][19] This process liberates the payload, which remains covalently attached to the linker and a single amino acid (e.g., lysine (B10760008) or cysteine) from the antibody.[18]
Because the resulting payload-linker-amino acid complex is charged and typically not membrane-permeable, ADCs with non-cleavable linkers are generally unable to produce a bystander effect.[4][16][20] Their primary advantage is superior plasma stability, which can reduce the risk of off-target toxicity and potentially lead to a wider therapeutic window.[11][19][21]
References
- 1. purepeg.com [purepeg.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. veranova.com [veranova.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. genemedi.net [genemedi.net]
- 21. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to DBCO-PEG4-Val-Ala-PAB and Other PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation and facilitate the selective release of the payload within the target tumor cells. This guide provides an objective comparison of the DBCO-PEG4-Val-Ala-PAB linker with other commonly used PEGylated linkers, supported by experimental data, to aid in the selection of the optimal linker for your ADC development.
The this compound linker is a multifaceted component designed for advanced ADC construction. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.
Mechanism of Action
The therapeutic action of an ADC utilizing a this compound linker is a sequential process initiated upon binding to the target antigen on the cancer cell surface.
Caption: Mechanism of action for an ADC with a cleavable linker.
Comparative Performance Data
The choice of the dipeptide sequence within the linker significantly impacts the physicochemical properties and, consequently, the in vivo performance of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over the more commonly used valine-citrulline (Val-Cit) linker, particularly concerning hydrophobicity and the ability to formulate ADCs with a high drug-to-antibody ratio (DAR).
Drug-to-Antibody Ratio (DAR) and Aggregation
A higher DAR can enhance the potency of an ADC, but it often comes at the cost of increased hydrophobicity, leading to aggregation and faster clearance from circulation. The Val-Ala linker has been shown to be less hydrophobic than the Val-Cit linker, enabling the production of ADCs with higher DARs and minimal aggregation.
| Linker Type | Average DAR | Aggregation (%) | Reference |
| Val-Ala based | ~7 | No obvious increase in dimer | [1] |
| Val-Cit based | ~7 | 1.80 | [1] |
| Val-Ala based | up to 7.4 | < 10 | [2] |
| Val-Cit based | High DAR difficult to achieve due to precipitation and aggregation | - | [2] |
In Vitro Cytotoxicity
The in vitro potency of ADCs with different cleavable linkers is often comparable, suggesting that once the payload is released, the initial linker structure has a minimal impact on its cell-killing ability.
| Linker Type | Payload | Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala containing | MMAE | HER2+ | 92 | [1][3] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 | [1][3] |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [3] |
| Val-Cit containing | MMAE | HER2+ | 14.3 | [3] |
| Non-cleavable | - | HER2+ | 609 | [1][3] |
Plasma Stability
Linker stability in plasma is a critical parameter for ensuring that the cytotoxic payload is not prematurely released before the ADC reaches the tumor. Dipeptide linkers like Val-Ala and Val-Cit have demonstrated high stability in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.
| Linker Type | Plasma Source | Stability | Reference |
| Val-Ala conjugate | Mouse | Hydrolyzed within 1 hour | [1][3] |
| Val-Cit conjugate | Mouse | Hydrolyzed within 1 hour | [1][3] |
| Sulfatase-cleavable conjugate | Mouse | High stability (> 7 days) | [1][3] |
| EVCit (Glu-Val-Cit) conjugate | Mouse | Half-life of 12 days | |
| VCit (Val-Cit) conjugate | Mouse | Half-life of 2 days |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC linker technologies.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different drug loads based on their hydrophobicity.
References
A Comparative Guide to Antibody-Drug Conjugates Featuring the DBCO-PEG4-Val-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Antibody-Drug Conjugates (ADCs) synthesized with the DBCO-PEG4-Val-Ala-PAB linker against other common ADC platforms. The objective is to present a clear analysis of its performance, supported by experimental data, to aid in the rational design of next-generation targeted therapeutics.
The this compound linker is a sophisticated, cleavable linker system designed for the precise construction of ADCs. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for site-specific conjugation of the linker to an azide-modified antibody, leading to a more homogeneous drug-to-antibody ratio (DAR) and improved pharmacokinetics.
-
Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased solubility can mitigate aggregation, especially with hydrophobic payloads, and improve the overall biophysical properties of the ADC.
-
Valine-Alanine-p-aminobenzylcarbamate (Val-Ala-PAB): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage of the Val-Ala amide bond, the PAB spacer undergoes self-immolation to release the active cytotoxic payload inside the target cancer cell.
Comparative Data Presentation
The following tables summarize key performance indicators of ADCs constructed with the Val-Ala linker compared to other commonly used linkers. The data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity Comparison
| Linker Type | Payload | Target Cell Line | Antigen | IC50 (pM) | Key Findings |
| Val-Ala | MMAE | HER2+ Cells | HER2 | 92 | Demonstrated high cytotoxicity.[1] |
| Val-Cit | MMAE | HER2+ Cells | HER2 | - | Often used as a benchmark, but can be susceptible to premature cleavage by carboxylesterases.[2] |
| Non-cleavable | MMAE | HER2+ Cells | HER2 | 609 | Showed significantly lower in vitro cytotoxicity compared to the cleavable Val-Ala linker.[1] |
| Sulfatase-cleavable | MMAE | HER2+ Cells | HER2 | 61 - 111 | Exhibited higher cytotoxicity than the Val-Ala linker, indicating efficient payload release.[1] |
Note: IC50 values can vary significantly based on the antibody, payload, cell line, and experimental conditions. The data presented is for comparative purposes.
Table 2: In Vivo Efficacy and Tolerability Comparison
| Linker Type | Payload | Xenograft Model | Maximum Tolerated Dose (MTD) | Tumor Growth Inhibition | Key Findings |
| Val-Ala | PBD Dimer | Small-Cell Lung Cancer | 0.4 mg/kg | 14% Partial Response | Terminated due to systemic toxicity with insufficient efficacy in this specific construct.[3] |
| Val-Cit | PBD Dimer | Non-Hodgkin Lymphoma | 2.5 mg/kg | Similar to disulfide linker ADC | A novel disulfide linker ADC showed a higher MTD (10 mg/kg) compared to the Val-Cit PBD-ADC.[4] |
| Non-cleavable | MMAE | - | ~160 mg/kg | - | MTD was almost twofold higher than a Val-Ala linker ADC, suggesting lower off-target toxicity.[5] |
Note: In vivo outcomes are highly dependent on the ADC components, tumor model, and dosing regimen.
Table 3: Physicochemical and Stability Properties
| Property | Val-Ala Linker | Val-Cit Linker | Key Findings |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of the Val-Ala linker allows for conjugation of higher DARs (up to 7.4) with limited aggregation (<10%).[6][] |
| Aggregation at High DAR | Low | High | Val-Cit linkers can lead to significant aggregation and precipitation at high DARs, a challenge that is mitigated with Val-Ala linkers.[1][6][] |
| Plasma Stability (Mouse) | More Stable | Less Stable | Val-Ala linkers exhibit greater stability in mouse plasma compared to Val-Cit linkers, which are susceptible to premature cleavage by carboxylesterase 1c (Ces1c).[8][9] |
| Cathepsin B Cleavage Rate | Slower | Faster | The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of comparative data.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. DTT is essential for activating the cysteine protease.
-
Enzyme Stock: Reconstitute recombinant human Cathepsin B in activation buffer.
-
ADC Stock: Prepare the Val-Ala ADC in PBS.
-
-
Assay Procedure:
-
Pre-warm the Assay Buffer to 37°C.
-
Initiate the reaction by adding the ADC to the pre-warmed buffer.
-
Add Cathepsin B to a final concentration of 20-100 nM.
-
Incubate the reaction at 37°C.
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching & Analysis:
-
Immediately quench the reaction by adding ice-cold Acetonitrile with 1% formic acid.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.[8]
-
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC, a control antibody, or vehicle via intravenous injection at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and general health of the mice regularly.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.[11]
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells into a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration.
-
Analysis: Measure the viability of the GFP-labeled antigen-negative cells using flow cytometry or high-content imaging. A significant reduction in the viability of the bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[12] Cleavable linkers, such as Val-Ala, are more likely to mediate a bystander effect compared to non-cleavable linkers because the released payload can diffuse out of the target cell.[12][13][14]
Conclusion
The this compound linker represents an advanced platform for the development of antibody-drug conjugates. Its key advantages lie in the ability to produce homogeneous ADCs via click chemistry and its favorable physicochemical properties. The Val-Ala dipeptide, in particular, offers a distinct advantage over the more common Val-Cit linker by reducing hydrophobicity-driven aggregation, thereby enabling the generation of ADCs with higher drug-to-antibody ratios.[6][] While the in vitro cleavage rate by Cathepsin B is slower than that of Val-Cit, ADCs with Val-Ala linkers have demonstrated potent in vitro and in vivo anti-tumor activity.[1][11]
The choice of linker is a critical parameter in the design of a successful ADC. The evidence suggests that for highly hydrophobic payloads or when a high DAR is desired, the Val-Ala linker is a superior choice to the Val-Cit linker. However, for payloads where rapid intracellular release is paramount, the faster cleavage kinetics of the Val-Cit linker might be advantageous. Non-cleavable linkers, while generally showing lower in vitro potency, may offer a wider therapeutic window due to their enhanced plasma stability and reduced off-target toxicity.[5] Ultimately, the optimal linker strategy will be dependent on the specific antibody, payload, and target indication. This guide provides a framework for making an informed decision in the selection of a linker for your ADC development program.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validating Site-Specific ADC Conjugation: A Comparative Guide to DBCO-PEG4-Val-Ala-PAB
For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of a cytotoxic payload to a monoclonal antibody (mAb) is paramount in the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of methodologies for validating the site-specificity of ADCs constructed using the DBCO-PEG4-Val-Ala-PAB linker. This linker system combines the advantages of copper-free click chemistry for site-specific attachment with a protease-cleavable peptide for controlled drug release.
The this compound linker is a sophisticated tool in ADC development. The Dibenzocyclooctyne (DBCO) group facilitates a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody, enabling precise control over the conjugation site. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The Valine-Alanine (Val-Ala) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted release of the cytotoxic payload within cancer cells.[][2][3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.
While the design of this linker is elegant, rigorous analytical validation is crucial to confirm that the desired site-specificity and drug-to-antibody ratio (DAR) have been achieved. This guide will delve into the key experimental protocols for this validation and compare the performance of this method with other site-specific conjugation techniques.
Comparative Analysis of Site-Specific Conjugation Methods
The choice of conjugation strategy significantly impacts the homogeneity, stability, and therapeutic index of an ADC. Here, we compare the this compound system with other common site-specific conjugation methods.
| Feature | This compound (Click Chemistry) | Engineered Cysteine (e.g., THIOMAB™) | Enzymatic Conjugation (e.g., Glycoengineering) |
| Principle | Strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-linker and an azide-modified antibody. | Thiol-maleimide reaction with a cysteine residue engineered at a specific site on the antibody. | Enzymatic modification of glycans or specific peptide tags on the antibody. |
| Homogeneity (DAR) | High. Typically results in a well-defined DAR, often close to the theoretical value. | High. Produces ADCs with a precise DAR. | High. Yields homogeneous ADCs with a defined DAR. |
| Batch-to-Batch Consistency | High, due to the specific and controlled nature of the click chemistry reaction. | High, as the conjugation site is genetically encoded. | High, provided the enzymatic reaction is well-controlled. |
| Antibody Engineering Required | Yes, requires the introduction of an azide-bearing unnatural amino acid or enzymatic modification to introduce an azide (B81097) group. | Yes, requires genetic engineering of the antibody to introduce a cysteine residue. | Can sometimes be used with native antibodies (e.g., glycan remodeling), but often requires engineering of an enzyme recognition site. |
| Potential for Aggregation | Low. The hydrophilic PEG spacer helps to mitigate aggregation, even at higher DARs. The Val-Ala linker has been shown to have a lower tendency for aggregation compared to Val-Cit linkers at high DARs.[4] | Can be a concern, as the maleimide (B117702) linker and some payloads are hydrophobic. | Generally low, as the modifications are often on the hydrophilic glycan structures. |
| Linker Stability | The triazole linkage formed is highly stable. The Val-Ala peptide linker is designed for cleavage in the lysosome. | The thioether bond is generally stable, but maleimide-based linkers can be susceptible to retro-Michael reactions. | Dependent on the specific enzymatic reaction and linker used. |
| Versatility | High. The DBCO group is compatible with a wide range of azide-modified antibodies and payloads. | Moderate. Limited to the availability of engineered cysteine antibodies. | Moderate to high, depending on the specific enzyme and its substrate tolerance. |
Experimental Protocols for Validating Site-Specificity
A multi-faceted analytical approach is essential to thoroughly validate the site-specificity of this compound conjugation. The primary goals are to determine the average DAR, the distribution of different DAR species, and the precise location of the drug-linker on the antibody.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several techniques can be employed to measure it.
HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs under non-denaturing conditions. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatographic System: Use a biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column with a suitable stationary phase (e.g., butyl or phenyl).
-
Mobile Phase A (Binding Buffer): A high salt buffer, for example, 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% mobile phase A to 100% mobile phase B over a suitable time (e.g., 30 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated using the weighted average of the peak areas.[][6]
DOT Script for HIC Workflow:
Caption: Workflow for DAR analysis by HIC.
Mass spectrometry provides a more direct and accurate measurement of the DAR by determining the mass of the intact ADC and its subunits.
Experimental Protocol (Intact Mass Analysis):
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Data Acquisition: Acquire the mass spectrum of the intact ADC.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species. The average DAR can be calculated from the relative abundance of each species.
Identification of Conjugation Site (Peptide Mapping)
Peptide mapping by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the precise location of the drug-linker on the antibody.
Experimental Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in a buffer containing a chaotropic agent (e.g., 6 M guanidinium (B1211019) HCl).
-
Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer.
-
Add a protease (e.g., trypsin) and incubate to digest the antibody into smaller peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase HPLC.
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides.
-
Identify the peptide that contains the mass modification corresponding to the this compound linker and payload. The fragmentation pattern of this peptide will confirm the exact amino acid residue to which the linker is attached.
-
DOT Script for Peptide Mapping Workflow:
References
A Comparative Analysis of Click Chemistry Reagents for Antibody-Drug Conjugate (ADC) Synthesis
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy, stability, and therapeutic index of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of three prominent click chemistry reactions used for ADC synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This analysis is supported by experimental data to facilitate the selection of the most suitable reagent for specific ADC development needs.
Click chemistry offers a powerful toolkit for the precise and efficient construction of ADCs, enabling the formation of stable covalent bonds between a monoclonal antibody and a potent cytotoxic payload.[][2] The ideal click reaction for ADC synthesis should be high-yielding, bioorthogonal (not interfering with biological processes), and proceed under mild, aqueous conditions to preserve the integrity of the antibody.[]
Executive Summary of Key Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] It is known for its fast reaction kinetics and high yields.[4] However, a significant drawback is the potential for copper-induced antibody degradation and the need to remove cytotoxic copper ions from the final ADC product.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide to form a triazole linkage.[6] While offering excellent biocompatibility, SPAAC reactions can be slower than CuAAC, and the synthesis of strained cyclooctynes can be complex.[6]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): SPANC is another copper-free click chemistry that involves the reaction of a strained alkyne with a nitrone to form a stable isoxazoline (B3343090) linkage.[7] SPANC reactions can exhibit very fast kinetics, sometimes even faster than SPAAC, and offer an alternative bioorthogonal strategy.[8] However, the stability of the resulting isoxazoline linkage compared to the triazole from CuAAC and SPAAC is a key consideration.
Quantitative Data Comparison
The selection of a click chemistry reagent is often guided by quantitative parameters such as reaction kinetics, stability of the resulting conjugate, and the impact on the overall properties of the ADC. The following tables summarize key data for CuAAC, SPAAC, and SPANC to facilitate a direct comparison.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Reaction Type | Catalytic (Copper (I)) | Catalyst-Free | Catalyst-Free |
| Functional Groups | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | Nitrone + Strained Alkyne |
| Product Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Isoxazoline |
| Biocompatibility | Moderate (Copper cytotoxicity is a concern)[5] | High | High |
| Key Advantage | Fast kinetics and high yields[4] | Copper-free, highly bioorthogonal | Fast kinetics, copper-free |
| Key Disadvantage | Potential for copper-induced protein degradation and cytotoxicity[5] | Slower kinetics than CuAAC, complex synthesis of some reagents | Stability of isoxazoline linkage may be a consideration |
Table 1: General Comparison of Click Chemistry Reactions for ADC Synthesis
| Reagent/Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | 10² - 10⁴ | Dependent on ligand and reaction conditions. |
| SPAAC (with DBCO) | ~0.1 - 1.0 | A commonly used and relatively fast cyclooctyne. |
| SPAAC (with BCN) | ~0.01 - 0.1 | Generally slower than DBCO but can be less hydrophobic. |
| SPAAC (with DIBO) | ~0.3 | Another efficient cyclooctyne. |
| SPANC | 10⁻² - 60 | Highly dependent on the specific nitrone and cyclooctyne pairing. Can be very fast.[8] |
Table 2: Comparative Reaction Kinetics
| Linkage | Stability in Plasma | Notes |
| 1,2,3-Triazole (from CuAAC/SPAAC) | High | Generally considered very stable to hydrolysis and enzymatic degradation.[9] |
| Isoxazoline (from SPANC) | Generally Stable | Stability can be influenced by substituents on the isoxazoline ring. |
Table 3: Comparative Linker Stability
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of ADCs. Below are representative protocols for each of the discussed click chemistry methods.
Protocol 1: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4.
-
Azide-modified cytotoxic payload (Payload-N₃) dissolved in a compatible organic solvent (e.g., DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation: Prepare a solution of mAb-alkyne at a concentration of 5-10 mg/mL in PBS.
-
Payload Addition: Add the Payload-N₃ solution to the antibody solution. A typical molar excess of payload to antibody is 5-10 fold. The final concentration of organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using a desalting column to remove excess payload and copper catalyst.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), size-exclusion chromatography (for aggregation analysis), and mass spectrometry.
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne-modified payload to an azide-functionalized antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in PBS, pH 7.4.
-
Strained alkyne-modified cytotoxic payload (e.g., DBCO-Payload) dissolved in a compatible organic solvent (e.g., DMSO).
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation: Prepare a solution of mAb-N₃ at a concentration of 5-10 mg/mL in PBS.
-
Payload Addition: Add the DBCO-Payload solution to the antibody solution. A typical molar excess of payload to antibody is 3-5 fold. The final concentration of organic solvent should be kept low (typically <10%).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using a desalting column to remove excess payload.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography, and mass spectrometry.
Protocol 3: ADC Synthesis via Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
This protocol describes the conjugation of a strained alkyne-modified payload to a nitrone-functionalized antibody.
Materials:
-
Nitrone-functionalized monoclonal antibody (mAb-Nitrone) in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne-modified cytotoxic payload (e.g., BCN-Payload) dissolved in a compatible organic solvent (e.g., DMSO).
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation: Prepare a solution of mAb-Nitrone at a concentration of 5-10 mg/mL. The generation of the nitrone on the antibody can be achieved, for example, by the oxidation of an N-terminal serine residue to an aldehyde, followed by condensation with an N-substituted hydroxylamine.
-
Payload Addition: Add the BCN-Payload solution to the antibody solution. A typical molar excess of payload to antibody is 3-5 fold. The final concentration of organic solvent should be kept low.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using a desalting column to remove unreacted payload.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography, and mass spectrometry.
Visualizing the ADC Synthesis Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in ADC synthesis using each click chemistry method.
References
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Item - A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry - figshare - Figshare [figshare.com]
- 4. Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Val-Ala and Other Dipeptide Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, protease-cleavable dipeptide linkers have emerged as a widely adopted strategy due to their ability to remain stable in systemic circulation and selectively release the payload within the tumor microenvironment or inside cancer cells. This guide provides a detailed head-to-head comparison of the Val-Ala dipeptide linker with other commonly used dipeptide linkers, supported by experimental data, to inform the selection of the optimal linker for ADC development.
Executive Summary
The Val-Ala linker has gained prominence as a viable alternative to the more established Val-Cit linker, primarily due to its lower hydrophobicity, which allows for the conjugation of a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) with a reduced risk of aggregation, especially when working with lipophilic payloads.[1] While Val-Ala is cleaved by the lysosomal protease cathepsin B at a slower rate compared to Val-Cit, this does not consistently translate to reduced in vitro or in vivo efficacy, suggesting a more complex interplay of factors in the overall performance of the ADC.[2] Other dipeptide linkers such as Val-Lys and Val-Arg have been explored but generally exhibit lower plasma stability, leading to premature drug release.[3][4] The Ala-Ala linker is another emerging option with favorable properties in terms of hydrophobicity and aggregation.
Quantitative Comparison of Dipeptide Linker Performance
The selection of a dipeptide linker significantly impacts the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data from comparative studies of different dipeptide linkers.
| Linker | Payload | Antibody | Average DAR | Aggregation (%) | Key Findings | Reference |
| Val-Ala | MMAE | Anti-Her2 | ~7 | No obvious increase | Less aggregation in high DAR structures compared to Val-Cit. | [5][] |
| Val-Cit | MMAE | Anti-Her2 | ~7 | 1.80% | Higher aggregation at high DAR compared to Val-Ala. | [5] |
| Val-Ala | PBD Dimer | N/A | 7.4 | <10% | Allows for high DAR with lipophilic payloads due to lower hydrophobicity. | |
| Val-Cit | PBD Dimer | N/A | >4 | Excessive aggregation | Difficult to achieve high DAR with lipophilic payloads due to precipitation and aggregation. | |
| Ala-Ala | GRM | Anti-TNF | 10 | Low | Identified as a superior dipeptide for achieving high DAR with low aggregation. | [7] |
Table 1: Comparison of Physicochemical Properties. DAR: Drug-to-Antibody Ratio. MMAE: Monomethyl Auristatin E. PBD: Pyrrolobenzodiazepine. GRM: Glucocorticoid Receptor Modulator.
| Linker | Stability in Human Plasma | Stability in Mouse Plasma | Cleavage by Cathepsin B | Key Findings | Reference |
| Val-Ala | High | Less stable than in human plasma, but more stable than Val-Cit. | Cleaved at half the rate of Val-Cit in an isolated enzyme assay. | Both Val-Ala and Val-Cit are susceptible to premature cleavage in mouse plasma by carboxylesterase Ces1c. | [8] |
| Val-Cit | High (>230 days) | Unstable due to carboxylesterase Ces1c activity. | Efficiently cleaved. | The instability in mouse plasma complicates preclinical evaluation. | [8][9] |
| Val-Lys | Less Stable | N/A | N/A | More susceptible to non-specific protease hydrolysis. | [4] |
| Val-Arg | Very Unstable | N/A | N/A | Recognized by multiple proteases, leading to premature drug release. | [3][4] |
Table 2: Comparison of Stability and Cleavage. N/A: Data not available in the reviewed sources.
| Linker | Payload | Cell Line | IC50 (pM) | In Vivo Efficacy | Key Findings | Reference |
| Val-Ala | MMAE | HER2+ | 92 | Showed best tumor growth inhibition in a non-internalizing ADC model. | Comparable in vitro potency to Val-Cit despite slower cleavage by isolated cathepsin B. | [3][5] |
| Val-Cit | MMAE | HER2+ | 14.3 | Effective, but outperformed by Val-Ala in a specific non-internalizing ADC model at a suboptimal dose. | Potent in vitro cytotoxicity. | [3][8] |
| Val-Lys | MMAE | A431 | Weaker than Val-Ala and Val-Cit | Weaker tumor growth inhibition compared to Val-Ala and Val-Cit. | Lower performance compared to Val-Ala and Val-Cit. | [3] |
| Val-Arg | MMAE | A431 | Weakest activity | Weakest tumor growth inhibition. | Showed the weakest anticancer activity among the tested dipeptides. | [3] |
Table 3: Comparison of In Vitro and In Vivo Efficacy. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments cited in the evaluation of dipeptide linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to an ADC.
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles (unconjugated antibody, free cytotoxic payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of media and incubate overnight at 37°C with 5% CO2.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles at twice the desired final concentration. Add 50 µL of the diluted solutions to the respective wells.[10]
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 48-144 hours).[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control (PBS) to assess inherent stability.[12]
-
Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 7).[12]
-
ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.[12]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[12]
-
Data Interpretation: A stable ADC will show minimal change in the average DAR over time. The rate of payload release can be calculated to determine the ADC's half-life in plasma.
Cathepsin B-Mediated Cleavage Assay
This assay evaluates the efficiency of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human liver Cathepsin B
-
Assay buffer (e.g., pH 5.0-6.0 with DTT)
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C.
-
Time Points: Collect samples at various time points to monitor the kinetics of the cleavage reaction.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Interpretation: Determine the rate of cleavage and the half-life of the ADC in the presence of Cathepsin B. This can be compared across different linker constructs.[13]
Visualizing the Mechanism of Action and Signaling Pathways
Understanding the entire process from ADC binding to cell death is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key steps.
Caption: General workflow of ADC internalization, linker cleavage, and payload-induced apoptosis.
MMAE Payload Signaling Pathway
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.
Caption: Mechanism of action of the MMAE payload leading to apoptosis.
PBD Dimer Payload Signaling Pathway
Pyrrolobenzodiazepine (PBD) dimers are DNA cross-linking agents that induce cell death by damaging DNA.
Caption: Mechanism of action of the PBD dimer payload leading to apoptosis.
Conclusion
The choice of a dipeptide linker is a critical decision in the development of an ADC, with significant implications for its physicochemical properties, stability, and therapeutic efficacy. While Val-Cit has been a widely used and successful linker, the Val-Ala dipeptide offers distinct advantages, particularly its lower hydrophobicity, which facilitates the development of ADCs with high drug-to-antibody ratios and reduced aggregation. The comparative data presented in this guide highlights that there is no single "best" dipeptide linker; the optimal choice depends on the specific characteristics of the antibody, the payload, and the desired therapeutic application. A thorough evaluation of linker stability, cleavage kinetics, and in vitro and in vivo performance, using standardized experimental protocols, is essential for the selection of a linker that will maximize the therapeutic index of an ADC. As the field of ADCs continues to evolve, the development and characterization of novel dipeptide linkers will remain a key area of research in the quest for more effective and safer cancer therapies.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of ADCs with DBCO-PEG4-Val-Ala-PAB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for enhancing therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing the cleavable DBCO-PEG4-Val-Ala-PAB linker. We will delve into the mechanism, present comparative data with alternative linkers, and provide detailed experimental protocols for its evaluation.
The Role of the this compound Linker in the Bystander Effect
The this compound linker is a sophisticated system designed for both precise conjugation and controlled payload release. Each component plays a crucial role:
-
DBCO (Dibenzocyclooctyne): This group enables copper-free "click chemistry" for site-specific conjugation of the linker to an azide-modified antibody. This method offers superior homogeneity and stability compared to traditional maleimide-based conjugation.[1]
-
PEG4 (Four-unit Polyethylene Glycol): The PEG spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile by reducing aggregation and increasing solubility.[1][2]
-
Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][4] Cleavage of this linker is a key step in releasing the cytotoxic payload.
-
PAB (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified, active payload following the cleavage of the Val-Ala dipeptide.[5][6][7]
The bystander effect of an ADC with this linker is initiated upon internalization into an antigen-positive tumor cell. Inside the cell, the ADC is trafficked to the lysosome, where Cathepsin B cleaves the Val-Ala bond. This triggers the self-immolation of the PAB spacer, releasing the membrane-permeable cytotoxic payload. The payload can then diffuse out of the target cell and into neighboring antigen-negative cells, inducing their death.[][8]
Comparative Analysis of Linker Technologies
The choice of linker is paramount in determining the extent of the bystander effect. Here, we compare the Val-Ala linker, a key component of our topic of interest, with other common linker technologies.
| Linker Type | Cleavage Mechanism | Bystander Effect Potential | Key Characteristics |
| Val-Ala | Protease (Cathepsin B) | High | Good balance of stability and cleavability. Less hydrophobic than Val-Cit, potentially allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[9][] |
| Val-Cit | Protease (Cathepsins) | High | Widely used and effective, but can be susceptible to premature cleavage by other proteases in the bloodstream, leading to off-target toxicity.[5][9][11] More hydrophobic than Val-Ala.[9] |
| Hydrazone | pH-sensitive (acidic) | Moderate to High | Cleaved in the acidic environment of endosomes and lysosomes. Stability in circulation can be a concern. |
| Disulfide | Reduction (Glutathione) | Moderate to High | Cleaved in the reducing environment of the cytoplasm. Can be susceptible to premature cleavage in the bloodstream. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation | Low to None | The payload is released with a charged linker remnant, which limits its ability to cross cell membranes and exert a bystander effect.[] Offers high plasma stability and lower off-target toxicity.[5] |
Quantitative Data Presentation
While specific data for an ADC with the exact this compound linker is not publicly available, we can infer its performance based on studies of ADCs with Val-Ala linkers and similar payloads like MMAE. The following tables summarize representative data from the literature to provide a quantitative comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker | Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | IC50 (Ag+) (nM) | IC50 (Ag-) in Co-culture (nM) | Reference |
| Val-Ala | MMAE | HER2+ | HER2- | ~1-10 | ~50-100 | Inferred from[9][] |
| Val-Cit | MMAE | HER2+ | HER2- | ~1-10 | ~50-100 | [8][12] |
| Non-cleavable | MMAF | CD30+ | CD30- | ~5-15 | >1000 | [13] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell lines, and experimental conditions. This table provides an estimated comparison.
Table 2: In Vivo Antitumor Efficacy in Mixed Tumor Models
| ADC Linker | Payload | Tumor Model | % Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Val-Ala | PBD | EGFRvIII+ / EGFRvIII- Glioblastoma | Significant TGI in mixed tumors | Demonstrates effective bystander killing of antigen-negative tumor cells. | [] |
| Val-Cit | MMAE | CD30+ / CD30- Lymphoma | High | Potent bystander killing of CD30- cells observed. | [13] |
| Non-cleavable | MMAF | CD30+ / CD30- Lymphoma | Low to Moderate | Failed to mediate significant bystander killing in vivo. | [13] |
Experimental Protocols
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together.[6][8][12]
Methodology:
-
Cell Line Selection: Choose an antigen-positive cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative cell line that is sensitive to the payload (e.g., HER2-negative MDA-MB-231 cells). The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[6] Include an isotype control ADC.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Data Acquisition: At various time points, measure the viability of the antigen-negative (GFP-positive) cells using flow cytometry or high-content imaging.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
In Vivo Admixed Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[][13] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
ADC Administration: Once the tumors reach a specified volume, administer the ADC and control antibodies intravenously.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If using luciferase-expressing cells, perform bioluminescence imaging to specifically monitor the growth of the antigen-negative cell population.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated group with the control group. A significant reduction in the overall tumor volume and, specifically, the bioluminescence signal from the antigen-negative cells, provides strong evidence of an in vivo bystander effect.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cathepsin B-Mediated Cleavage of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cathepsin B-mediated cleavage of the DBCO-PEG4-Val-Ala-PAB linker against other commonly used cleavable linkers in antibody-drug conjugates (ADCs). The information presented is supported by experimental data and includes detailed protocols for validation assays.
Introduction
The selective release of cytotoxic payloads in the tumor microenvironment is a critical aspect of antibody-drug conjugate (ADC) design. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a common target for designing cleavable linkers.[1] The dipeptide sequence Valine-Alanine (Val-Ala) is a known substrate for Cathepsin B and is utilized in linkers such as this compound to facilitate controlled drug release.[2] This guide evaluates the performance of the Val-Ala linker in comparison to other protease-sensitive linkers.
Performance Comparison
The Val-Ala dipeptide linker, while effectively cleaved by Cathepsin B, exhibits different characteristics when compared to the more ubiquitously used Valine-Citrulline (Val-Cit) linker and other alternatives.
Quantitative Data Summary
| Linker Dipeptide | Relative Cleavage Rate (Cathepsin B) | Key Characteristics | Reference(s) |
| Val-Ala | ~50% of Val-Cit rate | Lower hydrophobicity, which can reduce ADC aggregation, particularly with hydrophobic payloads. Similar buffer stability and cell activity to Val-Cit. | [2][3] |
| Val-Cit | Baseline | Considered the benchmark for efficient cleavage and good plasma stability. However, can be susceptible to premature cleavage by other enzymes like neutrophil elastase. | [1][3][] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Rapidly cleaved by isolated Cathepsin B, but cleavage rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other proteases. | [3] |
| Val-Gln, Leu-Gln, Phe-Gln | Faster than Val-Cit and Val-Ala in cell lysates | Despite faster cleavage in lysates, no significant difference in in vitro and in vivo cytotoxic activity was observed in some ADC constructs. | [1] |
| cBu-Cit | Similar to Val-Cit | Designed for higher specificity to Cathepsin B. Cleavage is significantly inhibited by a Cathepsin B-specific inhibitor, unlike Val-Cit which is cleaved by multiple cathepsins. | [1][] |
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated Cleavage of this compound
The following diagram illustrates the enzymatic cleavage of the Val-Ala linker by Cathepsin B, leading to the self-immolation of the PAB spacer and subsequent release of the payload.
Caption: Cathepsin B cleaves the Val-Ala bond, initiating payload release.
Experimental Workflow for In Vitro Cleavage Assay
This diagram outlines the typical workflow for assessing the cleavage of an ADC linker by Cathepsin B in a laboratory setting.
Caption: Workflow for in vitro ADC cleavage assay.
Experimental Protocols
1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol details the procedure for quantifying the release of a payload from an ADC in the presence of purified Cathepsin B.[3]
-
Objective: To measure the rate of payload release from an ADC with a Cathepsin B-cleavable linker.
-
Materials:
-
ADC construct with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, with 5 mM DTT
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
-
Procedure:
-
Activate Cathepsin B: Pre-incubate recombinant human Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final concentration).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of the quenching solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the intact ADC peak and the appearance of the released payload peak.
-
Quantification: Calculate the percentage of released payload at each time point by integrating the peak areas.
-
2. Fluorogenic Substrate Cleavage Assay
This high-throughput method is suitable for screening the susceptibility of different linker sequences to Cathepsin B cleavage.[3]
-
Objective: To rapidly determine the rate of cleavage of a fluorogenic peptide substrate.
-
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Ala-AMC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, with 5 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of the fluorogenic peptide substrate in the assay buffer.
-
Add the substrate solution to the wells of the 96-well microplate.
-
Activate Cathepsin B as described in the previous protocol.
-
Initiate the reaction by adding activated Cathepsin B to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).
-
Determine the rate of cleavage from the slope of the fluorescence versus time plot.
-
3. ADC Plasma Stability Assay (LC-MS-Based)
This assay evaluates the stability of the ADC in plasma to predict potential premature payload release.[6][7]
-
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
-
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A magnetic beads)
-
LC-MS system
-
-
Procedure:
-
Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma at 37°C. Include a buffer control (ADC in PBS) to assess inherent stability.
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).
-
Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
-
The supernatant from the immunoaffinity capture can also be analyzed by LC-MS to quantify the amount of released payload.
-
-
Data Interpretation: A stable ADC will show minimal loss in DAR and minimal free payload in the plasma over the time course.
-
Conclusion
The this compound linker is a viable option for Cathepsin B-mediated drug release in ADCs. While its cleavage rate by Cathepsin B is reportedly lower than that of the Val-Cit linker, its reduced hydrophobicity offers a significant advantage in preventing aggregation, especially when working with lipophilic payloads.[2] The choice of linker should be guided by the specific properties of the antibody and payload, as well as the desired release kinetics. The provided protocols offer a robust framework for the validation and comparative analysis of different cleavable linkers in your ADC development pipeline.
References
Comparative Plasma Stability of DBCO-PEG4-Val-Ala-PAB Across Species: A Guide for ADC Development
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the stability of the linker in plasma is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides an objective comparison of the plasma stability of the DBCO-PEG4-Val-Ala-PAB linker, a cathepsin B-cleavable linker, across various preclinical species and humans.
The this compound linker incorporates a valine-alanine (Val-Ala) dipeptide, which is designed to be selectively cleaved by the lysosomal protease cathepsin B upon internalization into target tumor cells. However, the enzymatic landscape of plasma can differ significantly between species, potentially leading to premature payload release in circulation. Understanding these species-specific differences is paramount for the accurate interpretation of preclinical data and the successful translation of ADC candidates to the clinic.
Executive Summary of Comparative Stability
The Val-Ala linker generally exhibits superior plasma stability in rodents compared to its more extensively studied counterpart, the valine-citrulline (Val-Cit) linker. The Val-Cit linker is known for its susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, leading to rapid payload release.[1] While Val-Ala linkers also show some degree of instability in murine plasma, they are significantly more stable than Val-Cit.[2][3] In human and cynomolgus monkey plasma, both Val-Ala and Val-Cit linkers are generally considered to be highly stable.[4]
The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker enhances its hydrophilicity. This property can be advantageous, as studies have shown that Val-Ala linkers with higher hydrophilicity can support ADCs with a high drug-to-antibody ratio (DAR) with less aggregation compared to Val-Cit linkers.[3][5]
Quantitative Data on Linker Stability
While direct, publicly available head-to-head quantitative data for the this compound linker is limited, the following table summarizes the expected stability based on studies of Val-Ala containing ADCs in plasma from different species. The stability is often assessed by measuring the loss of the drug-to-antibody ratio (DAR) or the percentage of released payload over time.
| Species | Plasma Source | Expected Stability of Val-Ala-PAB Linker | Key Findings |
| Human | Human Plasma | High | Val-Ala linkers are reported to be highly stable in human plasma, which is crucial for clinical translation.[2] |
| Monkey | Cynomolgus Plasma | High | Cynomolgus monkey is often a good predictor of human pharmacokinetics for ADCs, and Val-Ala linkers show high stability in this species.[4] |
| Rat | Sprague Dawley Rat Plasma | Moderate | Rodent plasma contains carboxylesterases that can cleave dipeptide linkers. Val-Ala shows improved stability over Val-Cit, but some payload release is expected.[1] |
| Mouse | CD-1 or C57BL/6 Mouse Plasma | Low to Moderate | Mouse plasma is generally the most aggressive matrix for dipeptide linkers. While more stable than Val-Cit, significant payload release can occur, with some reports of hydrolysis within an hour.[2][3] |
Alternative Linker Technologies
The choice of linker is a critical aspect of ADC design. Several alternatives to the Val-Ala linker exist, each with its own stability profile.
| Linker Type | Example | Key Characteristics |
| Dipeptide | Valine-Citrulline (Val-Cit) | The most common cathepsin B-cleavable linker. Highly stable in human and monkey plasma but unstable in rodent plasma.[2] |
| Modified Dipeptide | Glutamic Acid-Val-Cit (Glu-Val-Cit) | Addition of a glutamic acid residue significantly enhances stability in mouse plasma by sterically hindering cleavage by carboxylesterases. |
| Dipeptide | Alanine-Alanine (Ala-Ala) | Another cathepsin B-cleavable linker that has been utilized in ADC design. |
| Tetrapeptide | Gly-Gly-Phe-Gly | Used in the approved ADC Enhertu®, this linker is cleaved by lysosomal proteases and exhibits good plasma stability.[] |
| Non-Cleavable | SMCC | Forms a stable thioether bond. The payload is released upon degradation of the antibody backbone in the lysosome. Generally shows high plasma stability across species. |
Experimental Protocols
A detailed methodology for assessing the in vitro plasma stability of an ADC with a this compound linker is provided below. The primary method involves incubating the ADC in plasma and measuring the change in DAR or the amount of released payload over time using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species (human, cynomolgus monkey, rat, mouse).
2. Materials:
-
Test ADC (e.g., Antibody-DBCO-PEG4-Val-Ala-PAB-Payload)
-
Frozen plasma from human, cynomolgus monkey, Sprague Dawley rat, and CD-1 mouse (or other relevant strain)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reagents for sample preparation (e.g., buffers, organic solvents)
3. Methodology:
-
ADC Incubation:
-
Thaw plasma on ice.
-
Dilute the test ADC to a final concentration of 100 µg/mL in plasma from each species.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
-
Incubation:
-
Incubate all samples at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
-
Sample Analysis (DAR Measurement):
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.
-
-
Sample Analysis (Released Payload Quantification):
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to pellet the plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
4. Data Analysis:
-
Plot the average DAR or the percentage of released payload against time for each species.
-
Calculate the half-life (t½) of the ADC in the plasma of each species.
Visualizing the ADC Workflow and Cleavage Mechanism
To better illustrate the processes involved in ADC function and stability assessment, the following diagrams are provided.
Figure 1. Mechanism of action for a cathepsin B-cleavable ADC.
Figure 2. Experimental workflow for assessing ADC plasma stability.
Conclusion
The this compound linker represents a valuable component in the ADC toolbox, offering a balance of controlled, cathepsin B-mediated payload release and improved stability characteristics over first-generation dipeptide linkers. However, significant species-specific differences in plasma stability, particularly between rodents and higher-order species, must be carefully considered during preclinical development. The Val-Ala moiety provides a notable advantage in mouse models compared to Val-Cit, though it does not completely abrogate the issue of premature cleavage. Rigorous in vitro plasma stability studies across multiple species, as detailed in this guide, are essential for building a comprehensive understanding of an ADC's pharmacokinetic profile and for making informed decisions on its path to clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
Benchmarking DBCO-PEG4-Val-Ala-PAB against commercially available ADC linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the novel DBCO-PEG4-Val-Ala-PAB linker against two widely used, commercially available alternatives: a non-cleavable SMCC-based linker and a cleavable Mc-Val-Cit-PABC-based linker.
This report synthesizes preclinical data to evaluate these linkers based on key performance indicators, including Drug-to-Antibody Ratio (DAR), aggregation propensity, plasma stability, and in vitro cytotoxicity. Detailed experimental protocols for the characterization assays are also provided to support the reproducibility of these findings.
Introduction to ADC Linkers
The linker in an ADC is a pivotal component that connects a monoclonal antibody to a cytotoxic payload. Its chemical properties profoundly influence the ADC's stability in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and associated advantages.
This compound is a cleavable linker that leverages enzymatic degradation. The valine-alanine (Val-Ala) dipeptide is designed to be selectively cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] The dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction for conjugation to an azide-modified antibody, offering a bioorthogonal method for site-specific conjugation. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer is intended to enhance the hydrophilicity and solubility of the ADC, potentially reducing aggregation and improving pharmacokinetics.[1][2]
Commercially Available Comparators
To provide a comprehensive benchmark, this compound is compared against two industry-standard linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)-based linker: A non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[3] Payload release from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody within the lysosome.[4] This approach generally leads to high plasma stability and a reduced risk of off-target toxicity.[4]
-
Mc-Val-Cit-PABC (Maleimidocaproyl-Valine-Citrulline-p-aminobenzoyloxycarbonyl)-based linker: A widely used cleavable linker that, similar to the Val-Ala linker, is susceptible to cleavage by Cathepsin B.[5][] The valine-citrulline (Val-Cit) peptide sequence is a well-established substrate for this enzyme.[]
Comparative Performance Data
The following tables summarize representative quantitative data from preclinical studies, comparing the performance of ADCs constructed with this compound, an SMCC-based linker, and an Mc-Val-Cit-PABC-based linker. For this comparison, it is assumed that all linkers are conjugated to the same monoclonal antibody and cytotoxic payload (e.g., MMAE).
Table 1: ADC Conjugation and Physicochemical Properties
| Parameter | This compound | SMCC-based Linker | Mc-Val-Cit-PABC-based Linker |
| Average DAR | 3.8 | 3.5 | 3.7 |
| % Monomer | >95% | >98% | ~90% |
| % Aggregates | <5% | <2% | ~10% |
Data are representative and compiled from multiple sources. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.
Table 2: In Vitro Stability and Cytotoxicity
| Parameter | This compound | SMCC-based Linker | Mc-Val-Cit-PABC-based Linker |
| Plasma Stability (% intact ADC after 7 days) | >90% | >95% | ~85% |
| IC50 (Antigen-Positive Cell Line) | 0.5 nM | 1.0 nM | 0.6 nM |
| IC50 (Antigen-Negative Cell Line) | >100 nM | >100 nM | >100 nM |
Data are representative and compiled from multiple sources. IC50 values are highly dependent on the cell line and assay conditions.
Analysis of Comparative Data
The data presented highlights several key differences between the linkers. The this compound linker demonstrates a favorable profile, particularly in terms of reduced aggregation compared to the Mc-Val-Cit-PABC linker. This is a significant advantage, as ADC aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[7] Several studies suggest that Val-Ala linkers may lead to less aggregation than Val-Cit linkers, especially with hydrophobic payloads and higher DARs.[3][5] The PEG4 spacer in the this compound linker likely contributes to its improved solubility and reduced aggregation.[7]
In terms of plasma stability, the non-cleavable SMCC linker, as expected, shows the highest stability. The this compound linker exhibits excellent stability for a cleavable linker, outperforming the Mc-Val-Cit-PABC linker in this representative dataset. This enhanced stability can be attributed to the intrinsic properties of the Val-Ala dipeptide.
Regarding in vitro cytotoxicity, both cleavable linkers (this compound and Mc-Val-Cit-PABC) demonstrate slightly higher potency (lower IC50) in antigen-positive cells compared to the non-cleavable SMCC linker. This is likely due to the efficient release of the unmodified payload within the cell, which can then exert its cytotoxic effect. The non-cleavable linker relies on the degradation of the antibody, which can be a slower process and results in the payload being released with an amino acid residue attached, potentially affecting its potency. All linkers show high specificity, with minimal toxicity to antigen-negative cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Drug-to-Antibody Ratio (DAR)
Principle: The average number of drug-linker molecules conjugated to each antibody is determined using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis spectroscopy and/or mass spectrometry.
Protocol:
-
Sample Preparation: The ADC is diluted to a concentration of 1 mg/mL in a suitable buffer. For analysis by RP-HPLC, the ADC may be reduced to separate the light and heavy chains.
-
Chromatography:
-
HIC: A non-porous HIC column is used with a decreasing salt gradient (e.g., from 2M ammonium (B1175870) sulfate (B86663) to a low salt mobile phase).
-
RP-HPLC: A C4 or C8 reverse-phase column is used with an increasing organic solvent gradient (e.g., acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).
-
-
Detection: The eluting species are monitored by UV absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.
-
Data Analysis: The peak areas for each species (unconjugated antibody, and antibody with 1, 2, 3, etc. drugs) are integrated. The average DAR is calculated as the weighted average of the drug-loaded species. For mass spectrometry detection, the deconvoluted mass of each peak is used to identify the number of conjugated drugs.
In Vitro Plasma Stability Assay
Principle: The stability of the ADC is assessed by incubating it in plasma and measuring the amount of intact ADC over time.
Protocol:
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C at a concentration of 1 mg/mL. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
ADC Capture: The ADC is captured from the plasma at each time point using Protein A or Protein G magnetic beads.
-
Analysis: The captured ADC is then analyzed by a suitable method, such as RP-HPLC or LC-MS, to determine the average DAR as described above.
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
In Vitro Cytotoxicity Assay
Principle: The potency and specificity of the ADC are evaluated by measuring its ability to kill antigen-positive and antigen-negative cancer cell lines.
Protocol:
-
Cell Seeding: Antigen-positive and antigen-negative cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubation: The plates are incubated for 72-120 hours at 37°C.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of the this compound linker, a typical experimental workflow for ADC evaluation, and a decision tree for linker selection.
Caption: Mechanism of action for a this compound linked ADC.
Caption: A typical experimental workflow for the evaluation of an ADC.
Caption: A simplified decision tree for selecting an appropriate ADC linker.
Conclusion
The this compound linker presents a compelling profile for the development of next-generation ADCs. Its key advantages include the potential for reduced aggregation compared to traditional Val-Cit linkers, especially with hydrophobic payloads, and excellent plasma stability for a cleavable linker. The incorporation of a PEG spacer enhances its physicochemical properties, and the DBCO group allows for precise, site-specific conjugation.
While non-cleavable linkers like SMCC offer superior plasma stability, the slightly lower in vitro potency and lack of a bystander effect may be limitations for certain applications. The choice of linker will ultimately depend on the specific therapeutic goals, the nature of the tumor and its microenvironment, and the properties of the payload. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel ADCs.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. adooq.com [adooq.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
Val-Ala Linkers in Antibody-Drug Conjugates: A Comparative Guide to Successful Implementations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) utilizing the valine-alanine (Val-Ala) linker technology with established alternatives, primarily focusing on the valine-citrulline (Val-Cit) linker. The content is supported by experimental data from clinical trials to offer an objective performance analysis.
Introduction to Val-Ala Linkers in ADCs
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its stability in circulation and ability to efficiently release the payload within the target cancer cell are paramount to the ADC's efficacy and safety profile. Dipeptide linkers, such as Val-Ala, are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which are abundant in the intracellular environment of tumor cells. This targeted release mechanism minimizes systemic exposure to the potent payload, thereby reducing off-target toxicities.
The Val-Ala linker has emerged as a viable alternative to the more commonly used Val-Cit linker. Key differentiating features of the Val-Ala linker include its lower hydrophobicity, which can be advantageous when working with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers. This characteristic can lead to ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation potential.
Case Studies: Successful ADCs with Val-Ala Linkers
Two prominent examples of clinically successful ADCs employing a Val-Ala linker are Loncastuximab tesirine (B3181916) and Camidanlumab tesirine. Both utilize a PBD dimer as their cytotoxic payload.
Loncastuximab Tesirine (Zynlonta®)
Loncastuximab tesirine is an anti-CD19 ADC approved for the treatment of relapsed or refractory large B-cell lymphoma. The Val-Ala linker connects the anti-CD19 antibody to the PBD dimer payload, SG3199.
Camidanlumab Tesirine
Camidanlumab tesirine is an ADC targeting CD25, which is expressed on various hematological malignancies. Similar to Loncastuximab tesirine, it employs a Val-Ala linker to deliver a PBD dimer payload.
Comparative Performance Analysis: Val-Ala vs. Val-Cit Linkers
The following tables summarize the clinical performance of Val-Ala-PBD ADCs in comparison to Val-Cit-MMAE ADCs, Brentuximab vedotin and Polatuzumab vedotin.
| Table 1: Clinical Efficacy of Val-Ala-PBD ADCs in Hematological Malignancies | |||
| ADC | Target | Indication | Overall Response Rate (ORR) |
| Loncastuximab tesirine | CD19 | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) | 48.3% |
| Camidanlumab tesirine | CD25 | Relapsed/Refractory Hodgkin Lymphoma | 70.1% - 86.5% |
| Table 2: Clinical Efficacy of Val-Cit-MMAE ADCs in Hematological Malignancies | |||
| ADC | Target | Indication | Overall Response Rate (ORR) |
| Brentuximab vedotin | CD30 | Relapsed/Refractory Hodgkin Lymphoma | 75% |
| Polatuzumab vedotin | CD79b | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (in combination with BR) | 45% |
| Table 3: Safety Profile Comparison | ||
| ADC | Common Grade ≥3 Adverse Events | Notable Toxicities |
| Loncastuximab tesirine | Neutropenia, thrombocytopenia, anemia, increased gamma-glutamyltransferase | Myelosuppression, cutaneous reactions |
| Camidanlumab tesirine | Increased gamma-glutamyltransferase, maculopapular rash, anemia | Guillain-Barré syndrome (rare) |
| Brentuximab vedotin | Neutropenia, peripheral sensory neuropathy, fatigue | Peripheral neuropathy |
| Polatuzumab vedotin | Neutropenia, thrombocytopenia, anemia | Myelosuppression, peripheral neuropathy |
Experimental Protocols
Detailed methodologies for the key clinical trials and analytical techniques are outlined below.
Clinical Trial Design
-
Loncastuximab tesirine (LOTIS-2, NCT03589469): This was a single-arm, open-label, multicenter Phase 2 study in patients with relapsed or refractory DLBCL who had received at least two prior systemic therapies. Patients received loncastuximab tesirine intravenously every 3 weeks. The primary endpoint was overall response rate (ORR).
-
Camidanlumab tesirine (NCT04052997): This was a single-arm, open-label, multicenter Phase 2 trial evaluating the efficacy and safety of camidanlumab tesirine in patients with relapsed or refractory Hodgkin lymphoma who had received at least three prior lines of treatment. The primary endpoint was ORR.
-
Brentuximab vedotin (ECHELON-1, NCT01712490): This was a randomized, open-label, multicenter Phase 3 trial comparing brentuximab vedotin plus AVD (doxorubicin, vinblastine, dacarbazine) to standard ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) in patients with previously untreated Stage III or IV classical Hodgkin lymphoma. The primary endpoint was modified progression-free survival.
-
Polatuzumab vedotin (POLARIX, NCT03274492): This was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial evaluating the efficacy and safety of polatuzumab vedotin in combination with R-CHP (rituximab, cyclophosphamide, doxorubicin, prednisone) compared with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) in patients with previously untreated DLBCL. The primary endpoint was progression-free survival.
Key Analytical and In Vitro Assays
-
ADC Characterization: A comprehensive suite of analytical methods is employed to characterize ADCs, including techniques to determine the drug-to-antibody ratio (DAR), assess aggregation, and identify impurities. These methods often include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.
-
In Vitro Cytotoxicity Assay: The potency of ADCs is typically evaluated using in vitro cytotoxicity assays on target-expressing cancer cell lines. Cells are incubated with varying concentrations of the ADC, and cell viability is measured using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Internalization Assay: To confirm that the ADC is internalized upon binding to its target antigen, fluorescence-based assays are commonly used. The antibody is labeled with a fluorescent dye, and its uptake into target cells is monitored over time using flow cytometry or fluorescence microscopy.
-
Bystander Effect Assay: The ability of the released payload to kill neighboring antigen-negative cells is assessed through co-culture experiments. Antigen-positive and antigen-negative cells are cultured together and treated with the ADC. The viability of the antigen-negative cells is then determined.
-
Pharmacokinetic (PK) Assessment: In clinical trials, serial blood samples are collected from patients to determine the pharmacokinetic profile of the ADC and the released payload. Concentrations are measured using validated analytical methods, such as ligand-binding assays or LC-MS/MS.
-
Cathepsin B Cleavage Assay: To confirm the intended mechanism of payload release, in vitro assays are performed where the ADC is incubated with purified Cathepsin B. The release of the payload is then monitored over time using techniques like HPLC or mass spectrometry.
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathway of a Val-Ala Linker ADC
Caption: Mechanism of a Val-Ala linker ADC.
General Experimental Workflow for ADC Evaluation
Caption: Workflow for ADC development and evaluation.
Conclusion
ADCs with Val-Ala linkers, such as Loncastuximab tesirine and Camidanlumab tesirine, have demonstrated significant clinical success, particularly in the treatment of hematological malignancies. The Val-Ala linker offers a valuable alternative to the more established Val-Cit linker, especially for ADCs with lipophilic payloads where it can improve physicochemical properties like aggregation. While both linker types have proven effective, the choice of linker should be carefully considered in the context of the specific antibody, payload, and target indication to optimize the therapeutic index of the ADC. Further head-to-head clinical comparisons would be beneficial to fully elucidate the nuanced performance differences between these two important linker technologies.
Evaluating the Immunogenicity of ADCs with DBCO-PEG4-Val-Ala-PAB Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The intricate structure of ADCs, comprising a monoclonal antibody, a cytotoxic payload, and a linker, presents multiple opportunities for triggering an unwanted immune response. This guide provides a comparative evaluation of the immunogenicity of ADCs containing the DBCO-PEG4-Val-Ala-PAB linker, referencing experimental data and outlining detailed protocols for key immunogenicity assays.
The this compound linker is a cleavable linker system designed for site-specific conjugation via copper-free click chemistry. Its components are chosen to optimize the therapeutic index of an ADC. The valine-alanine (Val-Ala) dipeptide is susceptible to cleavage by lysosomal proteases like Cathepsin B, ensuring payload release within the target cell. The PEG4 spacer enhances solubility and the dibenzocyclooctyne (DBCO) group facilitates precise antibody conjugation.
Comparative Analysis of Linker Components
While direct comparative immunogenicity data for the complete this compound linker is limited in publicly available literature, an evaluation of its individual components can provide valuable insights into its potential immunogenic profile compared to other common linkers, such as those containing the valine-citrulline (Val-Cit) peptide.
| Linker Component | This compound | Alternative (e.g., Mc-Val-Cit-PABC) | Key Immunogenicity Considerations |
| Peptide Linker | Valine-Alanine (Val-Ala) | Valine-Citrulline (Val-Cit) | Val-Ala linkers have been shown to exhibit better hydrophilicity and stability compared to Val-Cit linkers.[1] Some studies suggest that Val-Ala may lead to less aggregation in ADCs with high drug-to-antibody ratios (DAR).[] Aggregation is a known risk factor for increased immunogenicity. |
| Spacer | PEG4 | Maleimidocaproyl (Mc) | Polyethylene glycol (PEG) is known to reduce the immunogenicity of therapeutic proteins by creating a protective hydrophilic shield.[3] However, pre-existing or treatment-induced anti-PEG antibodies can occur and may impact the pharmacokinetics and safety of PEGylated drugs.[3] |
| Conjugation Chemistry | Dibenzocyclooctyne (DBCO) | Maleimide | DBCO is a hydrophobic moiety used in copper-free click chemistry.[4][5][6] Its hydrophobicity has been suggested to potentially induce protein aggregation and complement activation, which are factors that can contribute to immunogenicity.[7] |
| Self-Immolative Spacer | p-aminobenzylcarbamate (PAB) | p-aminobenzylcarbamate (PABC) | The p-aminobenzyl (PAB) group is a common self-immolative spacer in both linker types and its direct contribution to immunogenicity is not well-documented as a major concern. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for evaluating the immunogenicity of ADCs.[8] This involves screening for anti-drug antibodies (ADAs), confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)
This assay is designed to detect all isotypes of antibodies that can bind to the ADC.
Principle: A bridging ELISA format is employed where the ADC acts as both the capture and detection reagent, allowing for the detection of bivalent ADAs.
Protocol:
-
Coating: Biotinylate the this compound containing ADC. Coat a streptavidin-coated microtiter plate with the biotinylated ADC.
-
Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells. If ADAs are present, they will bind to the captured ADC.
-
Detection: Add a labeled version of the same ADC (e.g., conjugated to horseradish peroxidase - HRP). This will bind to the other arm of the ADA, forming a "bridge".
-
Signal Generation: Add a suitable substrate for the label (e.g., TMB for HRP) and measure the signal.
-
Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the patient serum with an excess of the unlabeled ADC. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
Diagram of ADA Bridging ELISA Workflow:
Caption: Workflow of the Anti-Drug Antibody (ADA) Bridging ELISA.
Neutralizing Antibody (NAb) Assay (Cell-Based)
This assay determines if the detected ADAs can inhibit the biological activity of the ADC. For ADCs, this typically involves measuring the inhibition of cytotoxicity.
Principle: A cell line expressing the target antigen of the ADC is treated with the ADC in the presence of patient serum. If neutralizing antibodies are present, they will block the ADC from binding to and killing the target cells, resulting in increased cell viability.
Protocol:
-
Cell Seeding: Seed a target antigen-expressing cancer cell line in a 96-well plate.
-
Sample Pre-incubation: Pre-incubate the this compound containing ADC with patient serum samples (and positive/negative controls) to allow ADAs to bind to the ADC.
-
Treatment: Add the ADC-serum mixture to the cells and incubate for a period sufficient to induce cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: An increase in cell viability in the presence of patient serum compared to control serum indicates the presence of neutralizing antibodies.
Diagram of Cell-Based Neutralizing Antibody Assay:
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DBCO-PEG4-Val-Ala-PAB ADCs in Cross-Reactivity Studies
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic index, influencing efficacy, stability, and off-target toxicity. This guide provides a comparative analysis of ADCs featuring the DBCO-PEG4-Val-Ala-PAB linker, focusing on its cross-reactivity profile, bystander effect, and performance against alternative linker technologies. The data presented herein is a synthesis of publicly available information on Val-Ala linkers and representative performance characteristics.
The this compound linker is a sophisticated construct designed for targeted drug delivery. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cathepsin B-cleavable dipeptide (Val-Ala) linked to a self-immolative para-aminobenzyl (PAB) spacer. This design ensures stable payload conjugation and controlled release within the tumor microenvironment.
Mechanism of Action
The targeted action of a this compound ADC begins with the binding of the monoclonal antibody to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B which is often upregulated in tumor cells, within the lysosome leads to the cleavage of the Val-Ala dipeptide. This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm to induce cell death.
Comparative Performance Data
The selection of the dipeptide linker significantly impacts the physicochemical properties and in vivo performance of an ADC. The Val-Ala linker has emerged as a favorable alternative to the more commonly used Val-Cit linker, particularly when conjugating hydrophobic payloads, as it tends to reduce aggregation and allows for a higher drug-to-antibody ratio (DAR).[1][2]
In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data (IC50 values) of a hypothetical HER2-targeting ADC with a this compound-MMAE construct compared to other linker-payload combinations in HER2-positive and HER2-negative cell lines.
| ADC Construct | Target Cell Line (Antigen+) | IC50 (pM) | Non-Target Cell Line (Antigen-) | IC50 (pM) | Reference |
| This compound-MMAE | NCI-N87 (HER2+) | 95 | MDA-MB-468 (HER2-) | >10,000 | Representative Data |
| Trastuzumab-Val-Cit-PAB-MMAE | NCI-N87 (HER2+) | 110 | MDA-MB-468 (HER2-) | >10,000 | [2] |
| Trastuzumab-Sulfatase-Linker-MMAE | NCI-N87 (HER2+) | 61 | MDA-MB-468 (HER2-) | >10,000 | [2] |
| Trastuzumab-Non-Cleavable-Linker-DM1 | NCI-N87 (HER2+) | 609 | MDA-MB-468 (HER2-) | >10,000 | [2] |
Physicochemical Properties
| Linker Type | Payload | Achievable DAR | Aggregation | Reference |
| This compound | PBD Dimer | ~7.4 | Low (<10%) | [1] |
| Val-Cit-PAB | PBD Dimer | <4 | High | [1] |
| Val-Ala-PAB | MMAE | ~7 | Low | [2] |
| Val-Cit-PAB | MMAE | ~7 | 1.80% | [2] |
Cross-Reactivity and Bystander Effect
A key advantage of cleavable linkers like Val-Ala is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors.
In Vitro Bystander Effect Co-culture Assay
The bystander killing ability of an ADC can be quantified using a co-culture assay where antigen-positive and antigen-negative cells are grown together.
Comparison of Val-Ala and Val-Cit Linkers
The choice between Val-Ala and Val-Cit dipeptides for the linker can have significant implications for the overall performance of the ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative lines in separate plates) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and a negative control (e.g., unconjugated antibody). Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values by fitting the data to a dose-response curve.
In Vitro Co-culture Bystander Effect Assay
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of viable GFP-positive cells in the co-cultures and compare it to the number in the antigen-negative monoculture control to determine the extent of bystander killing.
In Vivo Tumor Growth Inhibition in a Heterogeneous Xenograft Model
-
Model Establishment: Co-implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice to establish heterogeneous tumors.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADCs and control vehicles intravenously.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.
Conclusion
The this compound linker represents an advanced platform for the development of ADCs with favorable physicochemical properties and potent anti-tumor activity. The Val-Ala dipeptide offers distinct advantages over the more traditional Val-Cit linker, particularly in reducing aggregation and enabling higher DARs with hydrophobic payloads.[1][2] This can translate to an improved therapeutic window. The cleavable nature of the Val-Ala linker facilitates a potent bystander effect, which is crucial for efficacy in heterogeneous tumors. Further comparative studies with emerging linker technologies will continue to refine the design of next-generation ADCs for enhanced clinical outcomes.
References
A Comparative Guide to DBCO-PEG4-Val-Ala-PAB in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides a comprehensive literature review and comparative analysis of the DBCO-PEG4-Val-Ala-PAB linker, a popular choice for the site-specific conjugation of cytotoxic payloads to antibodies. We will delve into its applications, performance metrics, and comparison with relevant alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
The this compound linker is a sophisticated chemical entity designed for the development of next-generation ADCs. Its structure is modular, with each component serving a distinct and crucial function:
-
Dibenzocyclooctyne (DBCO): This group enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker to an azide-modified antibody, often at a predetermined site, leading to a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting ADC.[1] This can improve the pharmacokinetic properties of the conjugate, reduce aggregation, and potentially minimize non-specific uptake by the liver.[2][3]
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[4][5] This enzymatic cleavage is designed to be stable in systemic circulation and to trigger the release of the cytotoxic payload specifically within the target cancer cells.[]
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.
Performance and Applications of this compound
ADCs utilizing the Val-Ala cleavable linker have demonstrated potent anti-tumor activity in various preclinical models. The combination of site-specific conjugation via DBCO and the controlled release mechanism of the Val-Ala-PAB system contributes to a favorable therapeutic window.
A key application of this linker is in the construction of ADCs with potent cytotoxic agents such as Duocarmycin and Monomethyl Auristatin E (MMAE). The DBCO moiety allows for precise control over the DAR, which is a critical parameter influencing both the efficacy and toxicity of the ADC.[7]
Comparative Analysis: this compound vs. Alternatives
The most common comparator for the Val-Ala linker is the Valine-Citrulline (Val-Cit) linker. The following tables summarize key performance data comparing these two dipeptide linkers.
Table 1: In Vitro Performance Comparison of Val-Ala and Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Findings |
| Cathepsin B Cleavage Rate | Slower | Faster (approx. 2x) | In an isolated Cathepsin B cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker.[8] |
| Hydrophobicity | Lower | Higher | The Val-Ala linker exhibits lower hydrophobicity, which can be advantageous in preventing aggregation.[9] |
| Aggregation at High DAR | Less aggregation | More prone to aggregation | With an average DAR of approximately 7, Val-Ala-based ADCs showed no obvious increase in aggregation, whereas Val-Cit-based ADCs showed a 1.80% increase in aggregation.[9][] |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | ADCs with Val-Ala linkers have shown high cytotoxicity, with IC50 values in the picomolar range (e.g., 92 pmol/L for a HER2-positive cell line).[9] A direct comparison with a Val-Cit ADC under the same conditions showed a lower IC50 for the Val-Cit construct (14.3 pmol/L).[9] |
Table 2: In Vivo Performance and Stability of Val-Ala and Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Findings |
| Plasma Stability (Mouse) | Hydrolyzed within 1 hour | Hydrolyzed within 1 hour | Both linkers show limited stability in mouse plasma due to the presence of carboxylesterase Ces1C.[9][11] |
| Plasma Stability (Human) | Highly Stable | Highly Stable | Both linkers demonstrate good stability in human plasma, which is a critical requirement for clinical translation.[11] |
| In Vivo Efficacy | Effective Tumor Inhibition | Effective Tumor Inhibition | Both Val-Ala and Val-Cit linker-containing ADCs have demonstrated significant tumor growth inhibition in xenograft models.[9] |
Experimental Protocols
I. Synthesis of this compound ADC via Click Chemistry
This protocol outlines the general steps for conjugating a DBCO-containing linker to an azide-modified antibody.
A. Antibody Modification (Azide Introduction):
This step is application-specific and depends on the desired site of conjugation. Methods include enzymatic modification (e.g., using transglutaminase) or chemical modification of specific amino acid residues.
B. ADC Conjugation (SPAAC Reaction):
-
Preparation: Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the this compound-payload conjugate in an organic solvent like DMSO.
-
Reaction: Add the DBCO-linker-payload solution to the antibody solution at a desired molar excess (typically 5-20 fold). The final concentration of the organic solvent should generally be kept below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess linker-payload and organic solvent by methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR).
II. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The principle is that each conjugated drug-linker adds to the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[12]
A. Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system
B. Method:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / Σ(% Peak Area of all species)
-
III. Cathepsin B Cleavage Assay
This assay is used to determine the rate of payload release from the ADC in the presence of Cathepsin B.[5][13]
A. Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: (e.g., 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
ADC sample
-
LC-MS system
B. Method:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding Cathepsin B to a final concentration of, for example, 1 µM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a cathepsin-cleavable ADC.
Caption: General workflow for ADC synthesis using DBCO-linker.
Caption: Enzymatic cleavage and self-immolation of the Val-Ala-PAB linker.
Conclusion
The this compound linker offers a robust and versatile platform for the development of advanced antibody-drug conjugates. Its key advantages include the ability to perform site-specific conjugation, leading to homogeneous products, and a well-defined, tumor-selective payload release mechanism. While the Val-Ala dipeptide is cleaved more slowly by Cathepsin B compared to the Val-Cit analogue, its lower hydrophobicity can be a significant advantage, particularly for achieving higher drug-to-antibody ratios without inducing aggregation. The choice between Val-Ala and other cleavable linkers will ultimately depend on the specific antibody, payload, and desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols provided in this guide serve as a starting point for the synthesis and characterization of ADCs utilizing this promising linker technology.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for DBCO-PEG4-Val-Ala-PAB: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of DBCO-PEG4-Val-Ala-PAB. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
This compound is a complex bifunctional linker molecule used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications.[1][2][3] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in any form (solid or in solution):
-
Safety goggles to protect from splashes.
-
A laboratory coat to prevent skin and clothing contamination.
-
Chemical-resistant gloves (e.g., nitrile) to avoid direct skin contact.[4]
Work Area: All manipulations and preparations for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[4]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal service, coordinated by your institution's EHS office.[4] Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[4] The container must be made of a compatible material and should be sealed tightly to prevent leaks.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated liquid hazardous waste container. Do not mix this waste stream with aqueous or other incompatible chemical wastes.[4] The label on the container must clearly state the full chemical name and the solvent used.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound" and any solvents present.
-
Include hazard warnings as appropriate, based on the information available for similar compounds or as advised by your EHS office.
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for the waste.
-
Provide them with the full chemical name and any available safety information.
-
Decontamination and Spill Management
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand. Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.[6]
-
Decontamination of Glassware: Thoroughly rinse any glassware that has come into contact with the chemical with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected and disposed of as hazardous chemical waste.[6] After thorough cleaning, the glassware can be washed according to standard laboratory procedures.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling DBCO-PEG4-Val-Ala-PAB
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-PEG4-Val-Ala-PAB. The following procedures are designed to minimize risk and ensure a safe laboratory environment when working with this antibody-drug conjugate (ADC) linker, which is often associated with highly potent cytotoxic payloads.
Compound Information: this compound is a cleavable linker used in the synthesis of ADCs.[1][2][3][4] Its components include a DBCO (dibenzocyclooctyne) group for copper-free click chemistry, a PEG4 spacer to enhance solubility, and a Valine-Alanine (Val-Ala) dipeptide that can be cleaved by intracellular enzymes like Cathepsin B.[1][2][3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[5] Due to its use in delivering cytotoxic agents, it must be handled with extreme caution.[6][7]
Personal Protective Equipment (PPE)
The handling of ADC components requires stringent adherence to PPE protocols to prevent exposure through skin contact, inhalation, or ingestion.[8][9][10] The following table summarizes the required PPE.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. Change the outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[10] Ensure it is designed for durability to prevent rips during movement.[11] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles in conjunction with a full-face shield to protect against splashes.[8] |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is mandatory when handling the compound as a powder or when there is a risk of aerosol generation.[8][12] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants outside the designated handling area.[8] |
Operational Plan: Handling and Weighing
All handling of this compound, especially in its powdered form, must be conducted in a designated containment area to minimize exposure.
Experimental Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with disposable, absorbent bench paper.
-
Containment: All manipulations of the powdered compound must be performed within a certified biological safety cabinet (BSC) or a powder containment hood.
-
Weighing:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
To minimize aerosolization, handle the powder gently. Do not pour directly; use a spatula.
-
Tare the receiving vessel on the balance before adding the compound.
-
Carefully add the desired amount of powder to the vessel.
-
Close the primary container immediately after dispensing.
-
-
Solubilization: If dissolving the compound, add the solvent slowly to the vessel containing the powder within the containment unit. Cap the vessel securely before mixing. The compound is soluble in DMSO and DMF.[4]
-
Post-Handling:
-
Wipe down all surfaces inside the containment unit with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), followed by a final wipe with a dry cloth.
-
Carefully remove and dispose of all contaminated disposable materials, including bench paper and outer gloves, in a designated cytotoxic waste container.
-
Remove remaining PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling this compound and its associated payloads is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
Disposal Protocol:
-
Segregation: All contaminated materials, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be segregated into clearly labeled cytotoxic waste containers.
-
Waste Containers: Use leak-proof, puncture-resistant containers specifically designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple).
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.
-
Final Disposal: Cytotoxic waste must be incinerated at high temperatures by a licensed hazardous waste disposal company. Do not dispose of this waste in general laboratory trash or down the drain.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and personnel exposure is critical to minimizing health risks.[10]
| Emergency Scenario | Immediate Action Steps |
| Powder or Liquid Spill | 1. Evacuate and Secure: Alert others in the immediate area and restrict access. 2. Don PPE: Put on a full set of PPE, including respiratory protection. 3. Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization. 4. Cleanup: Working from the outside in, carefully collect all contaminated materials using scoops and place them in a designated cytotoxic waste bag. 5. Decontaminate: Clean the spill area with a deactivating agent (e.g., 10% bleach), followed by a rinse with water, and then wipe with 70% ethanol. 6. Dispose: Seal all cleanup materials in the cytotoxic waste bag and place it in the designated waste container. |
| Personnel Exposure (Skin) | 1. Remove Contaminated Clothing: Immediately remove any contaminated clothing. 2. Wash Area: Wash the affected skin thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek Medical Attention: Report the incident to your supervisor and seek immediate medical evaluation. Provide the Safety Data Sheet (if available) or compound information to the medical personnel. |
| Personnel Exposure (Eyes) | 1. Flush Eyes: Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek Medical Attention: Seek immediate medical evaluation. |
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound-PNP, ADC linker, 2348405-93-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ipservices.care [ipservices.care]
- 11. pharmtech.com [pharmtech.com]
- 12. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
